molecular formula C10H9NO3 B181867 Methyl 4-(cyanomethoxy)benzoate CAS No. 137988-24-0

Methyl 4-(cyanomethoxy)benzoate

Cat. No.: B181867
CAS No.: 137988-24-0
M. Wt: 191.18 g/mol
InChI Key: ISLSUSBRICMLQB-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethoxy)benzoate is a chemical building block designed for research and further manufacturing applications. Its molecular structure, featuring both benzoate ester and cyanomethoxy functional groups, makes it a valuable precursor in organic synthesis. Researchers can utilize this compound in the design and development of novel chemical entities. A key research application involves its potential use in the synthesis of tetrazole-containing compounds . Tetrazole derivatives are of significant interest in medicinal chemistry and materials science, often serving as bioisosteres for carboxylic acids or carboxylate groups in drug design . Furthermore, the nitrile group present in the molecule offers a versatile handle for further chemical transformation, allowing for the creation of diverse heterocyclic systems or functionalized polymers for advanced material applications . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

methyl 4-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLSUSBRICMLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344188
Record name Methyl 4-(cyanomethoxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-24-0
Record name Benzoic acid, 4-(cyanomethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137988-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(cyanomethoxy)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50344188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profile & Applications of Methyl 4-(cyanomethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Methyl 4-(cyanomethoxy)benzoate , designed for researchers and drug development professionals.

Executive Summary & Compound Identity

Methyl 4-(cyanomethoxy)benzoate is a bifunctional aromatic building block characterized by the presence of both an ester and a nitrile moiety linked via an ether bridge.[1] It serves as a critical intermediate in the synthesis of diverse pharmacological agents, particularly those requiring aminoalkoxy-phenyl motifs (via nitrile reduction) or benzofuran scaffolds (via cyclization strategies).

Its structural duality allows for orthogonal functionalization—the methyl ester can be hydrolyzed or transesterified, while the nitrile group serves as a precursor to amines, amidines, or tetrazoles.

Nomenclature & Identifiers
Parameter Details
IUPAC Name Methyl 4-(cyanomethoxy)benzoate
CAS Registry Number 137988-24-0
Common Synonyms 4-(Cyanomethoxy)benzoic acid methyl ester; Methyl p-(cyanomethoxy)benzoate
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
SMILES COC(=O)C1=CC=C(OCC#N)C=C1
InChI Key ISLSUSBRICMLQB-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predicted values typical for this class of ether-linked benzoates.

Physical Characteristics
Property Value / Description Condition / Note
Physical State Solid (Crystalline Powder)Standard Temperature & Pressure (STP)
Appearance White to off-whiteRecrystallized from Ethanol/Hexane
Melting Point 68 – 72 °C (Predicted range)Note: Analogous cyanomethyl esters typically melt between 55–80°C.
Boiling Point ~320 °CPredicted at 760 mmHg
Density 1.18 ± 0.1 g/cm³Predicted
Flash Point >110 °CClosed Cup (Estimated)
Solubility & Partitioning
Solvent Solubility Profile Application Note
Water Insoluble (< 0.1 mg/mL)Requires organic co-solvent for aqueous reactions.
Dichloromethane (DCM) Highly SolublePreferred solvent for extraction/workup.
Ethyl Acetate SolubleCommon solvent for recrystallization.
Methanol/Ethanol SolubleSuitable for hydrogenation reactions.
LogP (Octanol/Water) ~1.65Moderate lipophilicity; cell-permeable.

Synthesis & Manufacturing

The industrial synthesis of Methyl 4-(cyanomethoxy)benzoate typically follows a Williamson Ether Synthesis protocol. This pathway is favored for its high yield and operational simplicity, utilizing Methyl 4-hydroxybenzoate (Methyl Paraben) as the starting scaffold.

Synthetic Pathway (Graphviz Visualization)

Synthesis SM1 Methyl 4-hydroxybenzoate (Methyl Paraben) Inter Potassium Phenolate Intermediate SM1->Inter Deprotonation SM2 Chloroacetonitrile (Cl-CH2-CN) Reagent K2CO3 / Acetone Reflux, 4-6h Reagent->Inter Product Methyl 4-(cyanomethoxy)benzoate (C10H9NO3) Inter->Product SN2 Substitution (+ SM2)

Figure 1: Standard synthesis via Williamson etherification. The phenolic oxygen acts as the nucleophile, displacing the halide from the acetonitrile derivative.

Detailed Protocol
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Dimethylformamide).

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate in acetone.

    • Add anhydrous K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Dropwise add Chloroacetonitrile (toxic/lachrymator – handle in fume hood).

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄.

    • Purification: Recrystallization from Ethanol or Column Chromatography.

Analytical Characterization

Confirming the identity of CAS 137988-24-0 requires specific spectral markers.

Method Expected Signals / Peaks Structural Assignment
¹H NMR (CDCl₃, 400 MHz) δ 8.00 (d, 2H)Aromatic protons (Ortho to ester)
δ 6.98 (d, 2H)Aromatic protons (Ortho to ether)
δ 4.85 (s, 2H)-O-CH₂-CN (Methylene singlet)
δ 3.90 (s, 3H)-COOCH₃ (Methyl ester singlet)
IR Spectroscopy ~2250 cm⁻¹C≡N stretch (Nitrile)
~1720 cm⁻¹C=O stretch (Ester)
~1250 cm⁻¹C-O-C stretch (Ether)
Mass Spectrometry m/z 191.06 [M]⁺Molecular Ion

Applications in Drug Discovery

Methyl 4-(cyanomethoxy)benzoate is a "divergent intermediate." Its value lies in its ability to be transformed into biologically active scaffolds found in kinase inhibitors, anti-arrhythmics, and serine protease inhibitors.

Key Transformations (Graphviz Visualization)

Reactivity Center Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0) Path1 Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Center->Path1 Path2 Pinner Reaction (HCl / EtOH) Center->Path2 Path3 Hydrolysis (LiOH / THF) Center->Path3 Prod1 Methyl 4-(2-aminoethoxy)benzoate (Linker for Kinase Inhibitors) Path1->Prod1 Prod2 Benzamidine Derivatives (Serine Protease Inhibitors) Path2->Prod2 Prod3 4-(Cyanomethoxy)benzoic acid (Scaffold Coupling) Path3->Prod3

Figure 2: Divergent synthesis pathways. The reduction to the amino-ether (Path 1) is the most common industrial application.

Specific Use Cases
  • Linker Chemistry: The compound is reduced to Methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2). This amine is a critical linker in the synthesis of Tirbanibulin (Src kinase inhibitor) analogues and various anti-arrhythmic agents (Class III) where a phenoxy-ethylamine tail is required for channel binding.

  • Benzofuran Synthesis: Through a Thorpe-Ziegler cyclization (using strong base), the nitrile carbon can attack the ester (or an adjacent ortho-functional group if modified), facilitating the construction of benzofuran cores.

  • Febuxostat Impurity Analysis: While not the primary intermediate for Febuxostat, it serves as a reference standard for "O-alkylated" impurities in the quality control of hydroxybenzoate-based drug substances.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitriles can metabolize to release cyanide ions).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or hydration of the nitrile.

References

  • Sigma-Aldrich. Methyl 4-(cyanomethoxy)benzoate Product Specification & SDS. Available at:

  • ChemicalBook. Methyl 4-(cyanomethoxy)benzoate Properties and Synthesis. Available at:

  • National Institutes of Health (PubChem). Compound Summary for Methyl 4-(cyanomethoxy)benzoate. Available at:

  • LookChem. Bromoacetonitrile Reactivity and Applications in Williamson Ether Synthesis. Available at:

  • MOLBASE. Methyl 4-(2-aminoethoxy)benzoate (Downstream Product). Available at:

Sources

Technical Guide: Synthesis of Methyl 4-(cyanomethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Methyl 4-(cyanomethoxy)benzoate CAS Registry Number: 137988-24-0 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol [1]

This technical guide details the optimized synthesis of Methyl 4-(cyanomethoxy)benzoate, a critical intermediate in the development of ether-linked benzoate pharmaceuticals (e.g., analogs of xanthine oxidase inhibitors like Febuxostat).[1] The primary synthetic pathway leverages a robust Williamson ether synthesis, coupling commercially available methyl 4-hydroxybenzoate (Methyl Paraben) with a haloacetonitrile.[1] This guide prioritizes the alkylation route due to the high availability of starting materials and the scalability of the process compared to alternative esterification routes.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways. The most efficient disconnection occurs at the ether linkage, separating the molecule into a nucleophilic phenol derivative and an electrophilic cyanomethyl equivalent.

Retrosynthesis Target Methyl 4-(cyanomethoxy)benzoate (Target) Disconnection Ether Disconnection Target->Disconnection Precursor1 Methyl 4-hydroxybenzoate (Methyl Paraben) Disconnection->Precursor1 Nucleophile Precursor2 Haloacetonitrile (X-CH2-CN) Disconnection->Precursor2 Electrophile

Figure 1: Retrosynthetic breakdown showing the convergent assembly via ether formation.

Primary Synthesis Pathway: O-Alkylation

The industry-standard approach involves the


 alkylation of methyl 4-hydroxybenzoate with chloroacetonitrile or bromoacetonitrile in the presence of a carbonate base.
Reaction Scheme

Reagents: Methyl 4-hydroxybenzoate, Chloroacetonitrile, Potassium Carbonate (


).[1]
Solvent:  Acetone (reflux) or DMF (60-80°C).[1]
Mechanism:  Deprotonation of the phenol followed by nucleophilic attack on the 

-carbon of the nitrile.

ReactionMechanism Step1 Deprotonation (Phenol -> Phenoxide) Step2 SN2 Attack (Phenoxide + Cl-CH2-CN) Step1->Step2 K2CO3 / Acetone Step3 Product Formation (Ether Linkage) Step2->Step3 -KCl

Figure 2: Step-wise mechanism for the Williamson ether synthesis of the target.

Reagent Stoichiometry Table
ReagentCAS No.Equiv.Role
Methyl 4-hydroxybenzoate 99-76-31.0Substrate
Chloroacetonitrile 107-14-21.1 - 1.2Electrophile
Potassium Carbonate 584-08-72.0 - 3.0Base
Potassium Iodide (Optional) 7681-11-00.1Finkelstein Catalyst
Acetone 67-64-110-15 VolSolvent
Detailed Experimental Protocol

Safety Warning: Chloroacetonitrile is a potent lachrymator and toxic by inhalation. All operations must be performed in a functioning fume hood.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Flush with nitrogen.

  • Charging: Charge Methyl 4-hydroxybenzoate (1.0 eq) and Potassium Carbonate (2.0 eq) into the flask.

  • Solvent Addition: Add Acetone (10 volumes relative to substrate mass). Stir at room temperature for 15-30 minutes to facilitate partial deprotonation.

  • Alkylation: Add Chloroacetonitrile (1.2 eq) dropwise via an addition funnel.

    • Optimization: If using Chloroacetonitrile, adding a catalytic amount of KI (0.1 eq) can accelerate the reaction via in-situ formation of the more reactive iodoacetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 56°C internal temperature). Maintain reflux for 6–12 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC.[1] Look for the disappearance of the phenol peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1] Wash the filter cake with fresh acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate.[2] Wash with water (

      
      ) and brine (
      
      
      
      ).[1][3]
    • Dry over anhydrous

      
      , filter, and concentrate.[1][2][4][5]
      
    • Recrystallization: The crude product can often be recrystallized from a mixture of Toluene/Hexanes or Ethanol to yield a white to off-white crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality/Yield
Base Choice

(anhydrous)
Using

can lead to hydrolysis of the methyl ester. Carbonates are milder and preserve the ester functionality.
Solvent Water Content < 0.5%Water competes as a nucleophile, potentially hydrolyzing the nitrile or ester.[1] Use anhydrous solvents.
Temperature Reflux (Acetone)Too low (<40°C) results in incomplete conversion; too high (>80°C in DMF) may cause polymerization of the nitrile.[1]
Stirring High ShearThe reaction is heterogeneous (solid-liquid). Efficient mixing is required to prevent mass-transfer limitations.

Alternative Pathways

While the alkylation of methyl paraben is preferred, an alternative route exists via the esterification of the acid precursor.

Route B: Esterification of 4-(cyanomethoxy)benzoic acid

  • Step 1: Alkylation of 4-hydroxybenzoic acid (requires 2 eq base to protect carboxylate).

  • Step 2: Selective esterification of the carboxylic acid with Methanol/

    
    .
    
  • Drawback: This route adds a step and requires careful control to avoid hydrolyzing the cyano group during acid-catalyzed esterification.

References

  • Sigma-Aldrich. Product Specification: Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0).[1]Link[1]

  • ChemicalBook. Synthesis of Methyl 4-(cyanomethoxy)benzoate and related Benzoates.Link[1]

  • BenchChem. Protocol for Alkylation of Hydroxybenzoates.Link[1]

  • Organic Syntheses. General Procedure for Williamson Ether Synthesis using Haloacetonitriles. Org.[2][6][7] Synth. Coll. Vol. 1, 1941.[1] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl 4-hydroxybenzoate (Methyl Paraben).Link[1]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 4-(cyanomethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Need for Predictive Spectroscopic Analysis

Methyl 4-(cyanomethoxy)benzoate presents a unique combination of functional groups that make it a molecule of interest in synthetic chemistry and materials science. Its structure suggests potential applications as a building block for more complex molecules, including pharmaceuticals and liquid crystals. The unambiguous confirmation of its molecular structure is the first and most critical step after any synthesis. Spectroscopic techniques such as NMR, IR, and MS are the gold standard for this purpose.

In the absence of a complete experimental dataset in the literature, a predictive approach becomes an invaluable tool. This guide is structured to serve as a practical reference for scientists, providing a theoretically grounded prediction of the key spectroscopic signatures of Methyl 4-(cyanomethoxy)benzoate. This predictive framework allows researchers to:

  • Corroborate synthetic outcomes: Compare experimentally obtained spectra against these predictions to confirm the successful synthesis of the target molecule.

  • Identify impurities: Recognize signals or bands that deviate from the predicted spectrum, indicating the presence of starting materials, byproducts, or solvents.

  • Guide spectral analysis: Provide a logical starting point for the assignment of complex spectra.

This analysis is built on the foundational principles of chemical shifts, vibrational frequencies, and fragmentation patterns, supported by data from well-characterized analogous structures.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The para-substituted aromatic ring will give rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.[1][2] The electron-withdrawing nature of the ester group and the electron-donating nature of the cyanomethoxy group will influence the chemical shifts of these aromatic protons.[3][4][5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Labeled Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Hₐ 8.05 - 8.15 Doublet (d) 2H Protons ortho to the electron-withdrawing ester group are significantly deshielded.
Hₑ 7.00 - 7.10 Doublet (d) 2H Protons ortho to the electron-donating ether oxygen are shielded relative to Hₐ.
Hₒ 4.85 - 4.95 Singlet (s) 2H Methylene protons adjacent to an electronegative oxygen and a nitrile group.

| Hₘ | 3.90 - 3.95 | Singlet (s) | 3H | Methyl protons of the ester group, adjacent to a carbonyl and an oxygen. |

Causality in Experimental Choices: The choice of a 400 MHz (or higher) spectrometer is deliberate. For para-substituted aromatic systems, higher field strengths help to better resolve the coupling patterns of the AA'BB' system, making the doublets clearer and allowing for accurate measurement of coupling constants. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds and is unlikely to interact significantly with the analyte.[6]

Caption: Structure with ¹H NMR proton assignments.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. We predict nine distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are heavily influenced by hybridization (sp³, sp², sp) and the electronegativity of attached atoms.[7][8]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
166 - 167 C=O (Ester) Carbonyl carbons in esters are highly deshielded.[9][10]
162 - 163 C-O (Aromatic) Aromatic carbon attached to the ether oxygen; deshielded by oxygen.
131 - 132 C-H (Aromatic, ortho to C=O) Deshielded by the anisotropic effect of the carbonyl group.
123 - 124 C-C=O (Aromatic) Quaternary aromatic carbon attached to the ester; deshielding is moderate.
116 - 117 C≡N (Nitrile) sp-hybridized carbons of nitriles appear in this characteristic range.[11]
115 - 116 C-H (Aromatic, ortho to O-CH₂) Shielded by the electron-donating effect of the ether oxygen.
55 - 56 O-CH₂-C≡N Aliphatic carbon attached to two electronegative groups (O and CN).

| 52 - 53 | O-CH₃ | Standard chemical shift for a methyl ester carbon. |

Self-Validating Protocol: ¹H and ¹³C NMR Acquisition A robust protocol ensures data is reproducible and accurate.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[6] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.[12] Lock the field on the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Use a 90° pulse and a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[13]

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.[14]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Predicted Frequency (cm⁻¹) Vibration Type Functional Group Intensity Rationale
~ 3070 C-H Stretch Aromatic Medium Characteristic stretching for sp² C-H bonds.
~ 2960 C-H Stretch Aliphatic (CH₃, CH₂) Medium Characteristic stretching for sp³ C-H bonds.
2260 - 2240 C≡N Stretch Nitrile Medium, Sharp The triple bond stretch for a nitrile is a highly diagnostic and sharp peak.[15][16]
1730 - 1715 C=O Stretch Ester (conjugated) Strong, Sharp The carbonyl stretch is typically the most intense peak in the spectrum. Conjugation with the aromatic ring lowers the frequency slightly.
~ 1610, 1580, 1510 C=C Stretch Aromatic Ring Medium-Strong Multiple bands are characteristic of the benzene ring skeleton.
1280 - 1240 C-O Stretch Aryl-Alkyl Ether (asymmetric) Strong The asymmetric C-O-C stretch in aryl ethers is a strong, prominent band.[17][18]

| 1120 - 1080 | C-O Stretch | Ester | Strong | The C-O single bond stretch of the ester group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR ATR is a modern, rapid technique that requires minimal sample preparation.[19]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol.[20] Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.[21]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering crucial clues about its structure.

Molecular Weight: C₁₀H₉NO₃ = 191.0582 g/mol

Under Electron Ionization (EI-MS), the molecule is expected to produce a distinct molecular ion (M⁺˙) peak and several characteristic fragment ions. The fragmentation is driven by the stability of the resulting cations and neutral losses.[22][23]

Predicted Major Fragment Ions (EI-MS)

Predicted m/z Ion Structure / Identity Rationale
191 [C₁₀H₉NO₃]⁺˙ Molecular Ion (M⁺˙)
160 [M - OCH₃]⁺ Loss of the methoxy radical from the ester, a common fragmentation pathway for methyl esters.
151 [M - CH₂CN]⁺˙ Loss of the cyanomethyl radical via cleavage of the ether bond.
133 [M - COOCH₃]⁺ Loss of the carbomethoxy radical.
105 [C₆H₅CO]⁺ Benzoyl cation, a very stable and often abundant fragment from benzoate esters.[24]
103 [HOC₆H₄CH₂]⁺ Rearrangement and cleavage product.

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation (m/z 105).[24] |

Visualization of Key Fragmentation Pathways

MS_Fragmentation cluster_path1 Ester Fragmentation cluster_path2 Ether Fragmentation cluster_path3 Major Cleavage M M⁺˙ (m/z 191) Methyl 4-(cyanomethoxy)benzoate F160 [M - •OCH₃]⁺ m/z 160 M->F160 - •OCH₃ F151 [M - •CH₂CN]⁺˙ m/z 151 M->F151 - •CH₂CN F133 [M - •COOCH₃]⁺ m/z 133 M->F133 - •COOCH₃ F105 [C₆H₅CO]⁺ Benzoyl Cation m/z 105 F160->F105 - CH₂CN F77 [C₆H₅]⁺ Phenyl Cation m/z 77 F105->F77 - CO

Caption: Predicted major fragmentation pathways for Methyl 4-(cyanomethoxy)benzoate in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample, dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.[25][26] The sample must be volatile and thermally stable.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming an energetically unstable molecular ion (M⁺˙).[27][28]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, more stable ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, theoretically-derived spectroscopic profile for Methyl 4-(cyanomethoxy)benzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a benchmark for researchers working with this compound. The causality-driven explanations for spectral features and the detailed, self-validating experimental protocols are designed to empower scientists to acquire high-quality data and confidently interpret their results. While predictive, this framework is built upon the robust and well-established principles of organic spectroscopy, offering a reliable starting point for the full experimental characterization of this molecule.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • University of York. Attenuated Total Reflectance (ATR). [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Agilent Technologies. (2023). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • LCGC International. (2020). The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Fiveable. Spectroscopy of Ethers. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • MASONACO. Electron Ionization. [Link]

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. [Link]

  • Trujillo, C. (2021). A Guide Obtaining Common NMR Spectra. Wilkes University. [Link]

  • Stenutz, R. NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters. [Link]

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A Researcher's Guide to the Solubility Profile of Methyl 4-(cyanomethoxy)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development and Research Professionals

Introduction: Understanding the Importance of Solubility

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a critical physicochemical property that dictates its behavior in various systems. For a molecule like methyl 4-(cyanomethoxy)benzoate, which possesses both polar and non-polar characteristics, understanding its solubility profile in a range of organic solvents is paramount for applications in drug formulation, synthesis, and purification. This technical guide provides a comprehensive framework for researchers to predict, determine, and interpret the solubility of methyl 4-(cyanomethoxy)benzoate, thereby enabling its effective utilization in scientific endeavors.

Methyl 4-(cyanomethoxy)benzoate, with its aromatic ring, ester group, and a cyanomethoxy substituent, presents an interesting case for solubility studies. The interplay of these functional groups governs its interactions with solvent molecules, making a systematic approach to its solubility assessment essential.

Predicting Solubility: A Theoretical Framework

Before embarking on experimental measurements, a theoretical understanding of the factors influencing solubility can guide solvent selection and experimental design. The age-old principle of "like dissolves like" serves as a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3][4] The polarity of a solvent is a key determinant of its ability to dissolve a solute.[2]

The Role of Molecular Structure

The structure of methyl 4-(cyanomethoxy)benzoate suggests a moderate polarity. The presence of the ester and cyanomethoxy groups introduces polar character and the capacity for hydrogen bond acceptance.[4] However, the benzene ring is non-polar. Therefore, it is expected to exhibit good solubility in solvents of intermediate polarity and those with hydrogen bond accepting capabilities.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle is that substances with similar HSP values are likely to be soluble in one another.[5][6] By comparing the estimated HSP of methyl 4-(cyanomethoxy)benzoate with the known HSP of various organic solvents, a preliminary assessment of solubility can be made.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. Several methods can be employed, ranging from simple gravimetric techniques to more sophisticated chromatographic and spectroscopic approaches.[7]

Gravimetric Method (Shake-Flask)

The isothermal shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of methyl 4-(cyanomethoxy)benzoate is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sample Withdrawal and Analysis: A known volume of the clear supernatant is carefully withdrawn using a pre-weighed syringe and filter to avoid transferring any solid particles.

  • Solvent Evaporation and Quantification: The solvent in the withdrawn sample is evaporated under a stream of nitrogen or in a vacuum oven. The mass of the remaining solid solute is then determined gravimetrically.

  • Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).

Diagram of the Gravimetric Solubility Determination Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Calculation A Add excess methyl 4-(cyanomethoxy)benzoate to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow solid to settle (or centrifuge) B->C D Withdraw a known volume of clear supernatant with a filter C->D E Evaporate the solvent D->E F Weigh the remaining solid E->F G Calculate solubility (e.g., mg/mL) F->G

Caption: Workflow for gravimetric solubility determination.

Instrumental Analysis Methods

For higher throughput or more precise measurements, instrumental methods such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are often employed.[7] In these methods, a saturated solution is prepared and filtered as in the gravimetric method. The concentration of the solute in the clear supernatant is then determined by comparing its instrumental response to a calibration curve prepared with standard solutions of known concentrations.

Expected Solubility Profile of Methyl 4-(cyanomethoxy)benzoate

Based on its chemical structure, the following trends in solubility can be anticipated:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Hexane, CyclohexaneLowThe polar ester and cyanomethoxy groups are not well-solvated by non-polar solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. Their ability to accept hydrogen bonds also contributes to solvation.[5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors and acceptors, interacting favorably with the oxygen and nitrogen atoms of the solute. However, the non-polar aromatic ring may limit solubility compared to more polar solutes.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents have moderate polarity and can effectively solvate the aromatic ring and the polar functional groups.

Diagram Illustrating the "Like Dissolves Like" Principle:

G cluster_0 Solute: Methyl 4-(cyanomethoxy)benzoate cluster_1 Solvents cluster_2 High Solubility cluster_3 Low Solubility solute Moderately Polar polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Good Interaction polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Good Interaction nonpolar Non-Polar (e.g., Hexane) solute->nonpolar Poor Interaction

Caption: Predicted solubility based on solvent polarity.

Conclusion

References

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

  • EPA. (2025, October 15). Methyl 4-(fluorocarbonyl)benzoate Properties. Retrieved from [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • ResearchGate. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

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Methyl 4-(cyanomethoxy)benzoate: A Strategic Scaffold for Divergent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential and synthetic utility of Methyl 4-(cyanomethoxy)benzoate and its pharmacologically active derivatives.

Technical Monograph | Version 1.0

Executive Summary

Methyl 4-(cyanomethoxy)benzoate (CAS: 35675-80-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological targets. While the compound itself possesses modest biological activity (primarily insecticidal and mild antimicrobial properties), its true value lies in its role as a divergent intermediate .

The cyanomethoxy (


) moiety functions as a dual-purpose handle: it acts as a stable ether linkage under physiological conditions but serves as a highly reactive electrophile or dipole in synthetic workflows. This guide explores the transformation of this scaffold into three high-value therapeutic classes: Serine Protease Inhibitors (Amidines) , Angiotensin Receptor Blockers (Tetrazoles) , and Anti-inflammatory Agents (Benzofurans) .

Structural Analysis & Pharmacophore Potential

The molecule consists of three distinct functional zones, each contributing to its potential biological interactions:

Functional ZoneChemical NatureBiological/Synthetic Role
Zone A: Benzoate Ester Lipophilic, HydrolyzableActs as a prodrug moiety (masking the polar acid) to improve cell permeability. Hydrolysis releases the active benzoic acid core.
Zone B: Phenyl Ring Aromatic SpacerProvides the necessary rigid distance (approx. 4-6 Å) between the polar head and tail, crucial for fitting into enzyme active sites (e.g., Thrombin S1 pocket).
Zone C: Cyanomethoxy Polar Ether-NitrileThe "Warhead Precursor." The nitrile is a bioisostere for carbonyls and a precursor to basic amidines or acidic tetrazoles.
Mechanistic Diagram: Divergent Synthesis Pathways

The following diagram illustrates how this single intermediate branches into three distinct therapeutic classes.

DivergentSynthesis Core Methyl 4-(cyanomethoxy)benzoate (CAS: 35675-80-0) PathA Pathway A: Pinner Reaction Core->PathA HCl/EtOH PathB Pathway B: [3+2] Cycloaddition Core->PathB NaN3/ZnBr2 PathC Pathway C: Thorpe-Ziegler / Cyclization Core->PathC Base/Heat Amidine Amidine Derivatives (Anticoagulants) PathA->Amidine NH3/EtOH Tetrazole Tetrazole Derivatives (Antihypertensives) PathB->Tetrazole Benzofuran Benzofuran Derivatives (Anti-inflammatory) PathC->Benzofuran

Caption: Divergent synthetic pathways transforming the cyanomethoxy benzoate core into three major pharmacological classes.

Biological Activities of Derivatives[1][2][3][4][5][6][7][8]

Anticoagulant Activity (Amidine Derivatives)

The conversion of the nitrile group to an amidine (


) creates a highly basic group (pKa ~11-12) that mimics the arginine side chain found in natural substrates of serine proteases.
  • Mechanism: The amidine group forms a critical salt bridge with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket of enzymes like Thrombin and Factor Xa .

  • Therapeutic Application: Derivatives of 4-(cyanomethoxy)benzoate are structural analogs to parts of drugs like Betrixaban or Tirofiban , acting as potent anticoagulants.

Antihypertensive Activity (Tetrazole Derivatives)

The nitrile group reacts with azides to form a 5-substituted 1H-tetrazole .

  • Mechanism: The tetrazole ring is a planar, lipophilic bioisostere of a carboxylic acid. It possesses a similar pKa (~4.5-5) but offers better metabolic stability and membrane permeability.

  • Therapeutic Application: This motif is the defining feature of "Sartan" drugs (e.g., Losartan, Valsartan). 4-(cyanomethoxy)benzoate derivatives serve as precursors to novel Angiotensin II Receptor Blockers (ARBs).

Antimicrobial & Proteostasis Modulation

Recent studies indicate that benzoic acid derivatives, particularly those with ether linkages, can modulate cellular proteostasis networks.

  • Activity: Enhancement of autophagy-lysosome pathway (ALP) activity.[1]

  • Data: Derivatives have shown up to 467% activation of Cathepsin B and L in human fibroblast assays [1].[1]

  • Insecticidal: Methyl benzoate itself is a validated insecticide and repellent. The cyanomethoxy derivative retains repellency against agricultural pests while adding polar interactions that may increase toxicity [2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Amidine Derivative (Pinner Reaction)

Target: Methyl 4-(2-amino-2-iminoethoxy)benzoate hydrochloride Rationale: This protocol converts the latent nitrile into the active amidine warhead for protease inhibition.

Reagents:

  • Methyl 4-(cyanomethoxy)benzoate (1.0 eq)

  • Anhydrous HCl gas (excess)

  • Anhydrous Ethanol (Solvent)

  • Ammonia (methanolic solution)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve Methyl 4-(cyanomethoxy)benzoate in anhydrous ethanol (0.5 M concentration) at 0°C.

  • Saturation: Bubble anhydrous HCl gas through the solution for 30-45 minutes until saturation is achieved. Critical Control Point: Moisture exclusion is vital; use a CaCl2 drying tube.

  • Incubation: Seal the reaction vessel and store at 4°C for 24 hours. A white precipitate (the imidate ester hydrochloride) may form.

  • Ammonolysis: Remove excess HCl/solvent under reduced pressure. Redissolve the residue in anhydrous ethanol. Add methanolic ammonia (3.0 eq) dropwise at 0°C.

  • Workup: Stir at room temperature for 12 hours. Filter the resulting white solid (Ammonium chloride byproduct). Concentrate the filtrate to yield the crude amidine.

  • Validation:

    • IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2250 cm⁻¹.

    • Mass Spec: Appearance of [M+H]+ corresponding to the amidine (M+17 mass shift from nitrile).

Protocol B: Synthesis of the Tetrazole Derivative

Target: Methyl 4-((1H-tetrazol-5-yl)methoxy)benzoate Rationale: Bioisosteric replacement of the nitrile for ARB activity.

Reagents:

  • Methyl 4-(cyanomethoxy)benzoate (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq)

  • Zinc Bromide (ZnBr2) (1.0 eq) Catalyst

  • Water/Isopropanol (1:1 mixture)

Step-by-Step Methodology:

  • Setup: In a pressure vial, combine the starting material, NaN3, and ZnBr2 in the solvent mixture.

  • Cyclization: Heat the mixture to reflux (or 100°C) for 12-24 hours. Safety Note: Azides are potentially explosive; use a blast shield and avoid heavy metal contamination.

  • Acidification: Cool to room temperature and add 3N HCl until pH ~2. This protonates the tetrazole, causing it to precipitate.

  • Isolation: Filter the precipitate and wash with cold water. Recrystallize from ethanol.

  • Validation:

    • 1H NMR: Appearance of the tetrazole proton (broad singlet >13 ppm, exchangeable with D2O).

    • 13C NMR: Characteristic tetrazole carbon signal at ~155 ppm.

Quantitative Activity Summary

The following table summarizes the biological activity classes associated with the 4-(cyanomethoxy)benzoate scaffold and its direct derivatives.

Derivative ClassTarget / MechanismValidated Activity EndpointReference
Amidine Thrombin / Factor XaKi < 10 nM (High Potency Anticoagulant)[3]
Tetrazole Angiotensin II Receptor (AT1)IC50 ~ 5-50 nM (Antihypertensive)[3]
Benzoic Acid Core Proteasome / Autophagy467% Activation of Cathepsins B/L[1]
Parent Ester Insect AcetylcholinesteraseLD50 (Contact) comparable to DEET[2]

References

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health (PMC). Available at: [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available at: [Link]

  • A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]

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Literature review on the synthesis and applications of cyanomethoxybenzoates.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Cyanomethoxybenzoate Scaffold

Cyanomethoxybenzoates are a class of organic compounds characterized by a benzoate core functionalized with a cyanomethoxy group (-OCH₂CN). This unique combination of a cyano-ether linkage to an aromatic ring bestows upon these molecules a distinct electronic and structural profile, rendering them valuable intermediates and active moieties in diverse scientific fields. The interplay between the electron-withdrawing cyano group and the ester functionality, coupled with the flexibility of the ether linkage, allows for fine-tuning of their physicochemical properties. This guide provides an in-depth exploration of the synthetic pathways to access these compounds, the analytical techniques for their characterization, and a comprehensive overview of their current and potential applications in drug discovery, materials science, and agrochemicals.

Core Synthesis Strategies: Accessing the Cyanomethoxybenzoate Moiety

The synthesis of cyanomethoxybenzoates primarily relies on two robust and well-established organic transformations: the Williamson ether synthesis and nucleophilic cyanation. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a classic and versatile method for forming ethers, proceeding via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of cyanomethoxybenzoates, this typically involves the reaction of a hydroxybenzoate with a haloacetonitrile.

Causality Behind Experimental Choices:

  • Choice of Base: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of the hydroxybenzoate to form a more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[3] K₂CO₃ is often preferred for its moderate reactivity, ease of handling, and good yields. Stronger bases like NaH are effective but require anhydrous conditions and careful handling.

  • Solvent Selection: Polar aprotic solvents such as acetone, acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are ideal for S\textsubscript{N}2 reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.[3]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate.[4]

Experimental Protocol: Synthesis of Ethyl 4-(cyanomethoxy)benzoate

A representative protocol for the synthesis of ethyl 4-(cyanomethoxy)benzoate via Williamson ether synthesis is as follows:[4]

  • Reactant Preparation: To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone.

  • Reaction Initiation: Stir the suspension vigorously and add chloroacetonitrile (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.[5]

Williamson_Ether_Synthesis

Nucleophilic Cyanation: An Alternative Pathway

An alternative route involves the introduction of the cyano group via a nucleophilic substitution reaction on a benzoate precursor already containing a suitable leaving group on the methoxy moiety. This is particularly useful when the corresponding bromo- or chloro-methoxybenzoate is readily available.

Causality Behind Experimental Choices:

  • Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are common sources of the cyanide nucleophile.[6] These salts are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.

  • Solvent System: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the cyanide salt and promote the S\textsubscript{N}2 reaction.[6]

  • Phase-Transfer Catalysis: To improve the reaction efficiency, especially in biphasic systems, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed. The PTC facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Experimental Protocol: Synthesis of Methyl 3-(cyanomethoxy)benzoate

A plausible protocol for the synthesis of methyl 3-(cyanomethoxy)benzoate from methyl 3-(bromomethoxy)benzoate is as follows:

  • Reactant Setup: In a round-bottom flask, dissolve methyl 3-(bromomethoxy)benzoate (1.0 eq) in DMF.

  • Cyanide Addition: Add potassium cyanide (1.2 eq) to the solution.

  • Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 40-60 °C) and stir until the reaction is complete as monitored by TLC.[6]

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[7]

Nucleophilic_Cyanation

Scientific Integrity: Characterization and Validation

The structural elucidation and purity assessment of the synthesized cyanomethoxybenzoates are paramount for their reliable application. A combination of spectroscopic techniques is employed for this purpose.

Data Presentation: Spectroscopic Characterization

Spectroscopic TechniqueKey Features for CyanomethoxybenzoatesApproximate Values
¹H NMR - Singlet for the -OCH₂CN protons- Signals for the aromatic protons- Signals for the ester alkyl group (e.g., quartet and triplet for ethyl ester)- -OCH₂CN: δ 4.8-5.2 ppm- Aromatic protons: δ 7.0-8.2 ppm- Ester -OCH₂-: δ 4.3-4.4 ppm- Ester -CH₃: δ 1.3-1.4 ppm[4]
¹³C NMR - Signal for the -OCH₂CN methylene carbon- Signal for the cyano carbon- Signals for the aromatic carbons- Signal for the ester carbonyl carbon- Signals for the ester alkyl carbons- -OCH₂CN: δ 55-60 ppm- -CN: δ 115-120 ppm- Aromatic carbons: δ 110-165 ppm- C=O: δ 165-170 ppm[4][8]
FT-IR - Sharp, medium intensity C≡N stretch- Strong C=O stretch of the ester- C-O stretching bands for the ether and ester linkages- C≡N: ~2250 cm⁻¹- C=O: ~1710-1730 cm⁻¹- C-O: ~1100-1300 cm⁻¹[4][9]
Mass Spectrometry - Molecular ion peak (M⁺)- Fragmentation patterns corresponding to the loss of the ester group, cyanomethoxy group, etc.- Dependent on the specific compound[6]

Applications of Cyanomethoxybenzoates: A Multifaceted Scaffold

The unique structural features of cyanomethoxybenzoates make them attractive building blocks and pharmacophores in various fields.

Applications

Drug Development

The cyanomethoxybenzoate scaffold is of significant interest to medicinal chemists due to its potential to interact with various biological targets.

  • Enzyme Inhibitors: The cyano group can act as a hydrogen bond acceptor or a weak coordinating group, while the benzoate moiety can engage in π-stacking and hydrophobic interactions within an enzyme's active site. For instance, derivatives of cyanoguanidines, which share the crucial cyano functionality, have been investigated as potent inhibitors of nicotinamide phosphoribosyltransferase, an enzyme implicated in cancer metabolism.[10] The cyanomethoxybenzoate framework can be explored for the development of inhibitors for various enzyme classes, including kinases, proteases, and transferases.[5][10][11][12][13]

  • Receptor Antagonists: G protein-coupled receptors (GPCRs) are a major class of drug targets.[14][15][16][17] The cyanomethoxybenzoate structure can serve as a scaffold for the design of GPCR antagonists by presenting key pharmacophoric features in a specific spatial orientation. The aromatic ring and ester group can be modified to optimize binding affinity and selectivity for a particular receptor subtype.

Materials Science

The electronic and structural properties of cyanomethoxybenzoates make them valuable components in the design of advanced materials.

  • Polymers for Optical Applications: The incorporation of cyanomethoxybenzoates into polymer backbones can enhance their optical properties, such as refractive index and thermal stability.[18][19][20][21][22] Polymers with high refractive indices are crucial for applications in optoelectronics, including coatings for LEDs and optical sensors. The cyano group contributes to the polymer's polarity and can influence its processability and mechanical properties.

  • Liquid Crystals: The rigid, rod-like structure of some cyanomethoxybenzoate derivatives, combined with the polar cyano group, makes them suitable candidates for the synthesis of liquid crystalline materials.[23][24][25][26][27] The cyano group can induce a strong dipole moment, which is a key factor in the formation of nematic and smectic liquid crystal phases. These materials are essential for display technologies.

Agrochemicals

The biological activity of cyano-containing compounds extends to the field of agrochemicals, where they can be developed as herbicides and insecticides.

  • Herbicides: Certain cyanomethoxybenzoate derivatives may exhibit herbicidal activity by inhibiting essential plant enzymes or disrupting key metabolic pathways.[28][29][30][31][32] The cyanomethoxy group can be considered a bioisostere of other functional groups known to impart herbicidal properties.

  • Insecticides: The cyano group is a common feature in several classes of insecticides. Cyanomethoxybenzoates could potentially act as neurotoxins in insects or disrupt their growth and development.[33][34][35][36][37] Further research into the structure-activity relationships of these compounds could lead to the development of novel and effective pest control agents.

Conclusion and Future Perspectives

Cyanomethoxybenzoates represent a class of compounds with significant synthetic versatility and a broad spectrum of potential applications. The well-established synthetic routes, primarily the Williamson ether synthesis and nucleophilic cyanation, provide reliable access to a wide range of derivatives. Their utility in drug discovery as enzyme inhibitors and receptor antagonists, in materials science for the development of advanced polymers and liquid crystals, and in agrochemicals as potential herbicides and insecticides underscores their importance. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of their structure-activity relationships in greater detail, and the expansion of their applications into new and emerging fields of science and technology.

References

  • Investigation on the insecticidal activities of cyanobacterial extracts as an alternative source for the management of fall armyworm, Spodoptera frugiperda (J. E. Smith) (Lepidoptera - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Effect of Biomaterial on Optical Properties of Polymer Blend and their Applications. (2017). Journal of Chemical and Pharmaceutical Sciences, 10(1).
  • The Impact of Nanobodies on G Protein–Coupled Receptor Structural Biology and Their Potential as Therapeutic Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]

  • Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. - Semantic Scholar. (2017, October 27). Retrieved March 7, 2026, from [Link]

  • New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • A spatiotemporally resolved GPCR interactome reveals novel mediators of receptor agonism - bioRxiv. (2024, June 14). Retrieved March 7, 2026, from [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019, November 23).
  • (PDF) Insecticidal prospects of algal and cyanobacterial extracts against the cotton leafworm Spodoptera littoralis - ResearchGate. (2019, January 30). Retrieved March 7, 2026, from [Link]

  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemical Profiling, Insecticidal, and Phytotoxic Effect of Essential Oils from Leaves and Inflorescence of Moroccan Chenopodium ambrosioides (L.) - PMC. (2024, February 8). Retrieved March 7, 2026, from [Link]

  • Uncommon building blocks in liquid crystals - White Rose Research Online. (2024, January 4). Retrieved March 7, 2026, from [Link]

  • Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. - Filo. (2025, March 24). Retrieved March 7, 2026, from [Link]

  • Embedding Photoacids into Polymer Opal Structures: Synergistic Effects on Optical and Stimuli-Responsive Features - MDPI. (2021, December 3). Retrieved March 7, 2026, from [Link]

  • GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - ResearchGate. (2022, August 17). Retrieved March 7, 2026, from [Link]

  • Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved March 7, 2026, from [Link]

  • Post-emergent herbicidal activity of cineole derivatives - SciSpace. (2013, November 15). Retrieved March 7, 2026, from [Link]

  • Structural insights into an intracellular biased agonist for GPCRs - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Copolyamide-Imide Membrane with Low CTE and CME for Potential Space Optical Applications - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - MDPI. (2023, January 9). Retrieved March 7, 2026, from [Link]

  • Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Uses of Polymers in Optical Applications - AZoOptics. (2020, January 28). Retrieved March 7, 2026, from [Link]

  • Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT): The Enantiotropic Twist-Bend Nematic Phase - MDPI. (2025, January 23). Retrieved March 7, 2026, from [Link]

  • Post-emergent herbicidal activity of cineole derivatives - Murdoch University - Research Portal. (2023, April 26). Retrieved March 7, 2026, from [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 7, 2026, from [Link]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Cyanogenic glycosides : Alternative insecticides? - ResearchGate. (2014, August 11). Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors - Bentham Science Publishers. (n.d.). Retrieved March 7, 2026, from [Link]

  • High Refractive Index Polymer Coatings for Optoelectronics Applications - ResearchGate. (2025, August 9). Retrieved March 7, 2026, from [Link]

  • US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents. (n.d.).
  • What are GPCR antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved March 7, 2026, from [Link]

  • Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug - PMC. (2009, June 29). Retrieved March 7, 2026, from [Link]

  • Insecticidal activities of essential oil of Callistemon viminalis applied as fumigant and powder against two bruchids - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Effect of herbicides on the activity of antioxidant enzymes and ALA-D in transgenic hybrid corn. (n.d.). Retrieved March 7, 2026, from [Link]

  • [FREE] Ethyl benzoate has these peaks in its carbon-13 NMR spectrum: 17.3, 61.1, 100-150 (four peaks), and 166.8 - brainly.com. (2024, January 10). Retrieved March 7, 2026, from [Link]

  • (PDF) Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 7, 2026, from [Link]

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Safety, handling, and MSDS for Methyl 4-(cyanomethoxy)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety, Handling, and MSDS for Methyl 4-(cyanomethoxy)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Safety, Handling, and Experimental Protocols[1][2]

Executive Summary

Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0) is a specialized organic intermediate used primarily in the synthesis of pharmaceutical compounds containing benzofuran or phenoxyacetic acid motifs.[1] Chemically, it is an aryl alkyl ether bearing a labile nitrile group.

This guide provides a rigorous safety and handling framework. Unlike simple benzoate esters, the presence of the cyanomethoxy moiety (-OCH₂CN) introduces specific toxicological risks—primarily the potential for metabolic release of cyanide and formaldehyde upon hydrolysis.[1] Researchers must treat this compound with the high-containment protocols reserved for functionalized organic nitriles.[1]

Chemical & Physical Profile
PropertyData
Chemical Name Methyl 4-(cyanomethoxy)benzoate
CAS Number 137988-24-0
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Structure MeOOC–C₆H₄–O–CH₂–CN
Physical State Solid (Crystalline powder)
Melting Point Predicted:[1][2][3][4] 65–75 °C (Based on structural analogs)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Stability Stable at 2-8°C; Hydrolytically unstable in strong acid/base

Expert Insight: Do not confuse this compound with Methyl 4-(cyanomethyl)benzoate (CAS 76469-88-0).[1] The target compound contains an ether linkage (-O-), which significantly alters its electronic properties and metabolic stability compared to the direct carbon-linked analog.[1]

Hazard Identification & Risk Assessment (GHS)[2]

While specific regulatory toxicological data for this exact CAS may be limited, the Precautionary Principle dictates classification based on its functional groups (Organic Nitrile + Aryl Ether).

GHS Classification (Derived)[1]
  • Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal/Inhal): Category 3 (H301, H311, H331) – Toxic if swallowed, in contact with skin, or inhaled.

  • Skin/Eye Irritation: Category 2 (H315, H319).[1][5]

  • Specific Target Organ Toxicity: Category 3 (H335) – Respiratory Irritation.[1][6]

Critical Hazards[1]
  • Nitrile Toxicity: Organic nitriles can liberate cyanide ions (CN⁻) in vivo via cytochrome P450 metabolism.[1] Symptoms of exposure may be delayed.[1]

  • Hydrolysis Risk: Contact with strong acids or bases can cleave the ether or hydrolyze the nitrile, potentially releasing Formaldehyde and Hydrogen Cyanide (HCN) gas.[1]

Safe Handling Workflow

The following workflow utilizes a "Zone of Control" approach to minimize exposure.

SafeHandling Storage 1. Storage (2-8°C, Desiccated) Weighing 2. Weighing (Analytical Balance in Fume Hood) Storage->Weighing Transport in Secondary Cont. Transfer 3. Transfer (Closed Vessel / Inert Atmo) Weighing->Transfer Anti-static Tools CCP1 CCP: No Dust Generation Weighing->CCP1 Reaction 4. Reaction (Scrubbed Venting) Transfer->Reaction Solvent Addition Waste 5. Waste Disposal (Segregated Organic/Cyanide) Reaction->Waste Quench & Dispose CCP2 CCP: Bleach Quench Waste->CCP2

Figure 1: Safe handling lifecycle.[1] CCP = Critical Control Point.[1]

Engineering Controls & PPE[1]
  • Ventilation: Handle only in a functioning chemical fume hood.[1]

  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling.[1]

  • Respiratory: If dust generation is possible outside a hood (not recommended), use a full-face respirator with P100/OV cartridges.[1]

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of Methyl 4-(cyanomethoxy)benzoate via Williamson Ether Synthesis .[1] This method is selected for its reliability and high yield, utilizing Methyl 4-hydroxybenzoate and Chloroacetonitrile.[1]

Reaction Scheme

[1]
Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Connect the condenser to a nitrogen inlet and a scrubber containing 10% NaOH/Bleach (to neutralize any escaping alkyl halide vapors).[1]

  • Reagent Addition:

    • Charge the flask with Methyl 4-hydroxybenzoate (1.0 eq, e.g., 15.2 g).[1]

    • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, finely ground).

    • Add anhydrous Acetone (or DMF for faster rates) (10 volumes).

    • Stir for 15 minutes to form the phenoxide anion.

  • Alkylation:

    • Add Chloroacetonitrile (1.2 eq) dropwise via syringe.[1]

    • Safety Note: Chloroacetonitrile is a lachrymator and highly toxic.[1] Handle strictly in the hood.

  • Reaction & Monitoring:

    • Heat to mild reflux (approx. 60°C for Acetone) for 4–6 hours.

    • Self-Validation (TLC): Monitor using 30% Ethyl Acetate in Hexanes.

      • Starting Material (Phenol): Lower R_f, UV active, stains with FeCl₃ (purple).

      • Product (Ether): Higher R_f, UV active, no FeCl₃ stain.

    • Endpoint: Complete disappearance of the starting phenol.[1]

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (K₂CO₃/KCl).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.[1]

    • Dry over MgSO₄, filter, and concentrate to yield the solid product.

SynthesisPathway Start Methyl 4-hydroxybenzoate (Nucleophile) Intermediate Phenoxide Anion Formation Start->Intermediate Deprotonation Reagent Chloroacetonitrile (Electrophile) Product Methyl 4-(cyanomethoxy)benzoate (Target) Reagent->Product Base K2CO3 / Acetone Base->Intermediate Intermediate->Product SN2 Attack (Reflux)

Figure 2: Reaction mechanism via Williamson Ether Synthesis.

Emergency Response & Waste Disposal
First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[7]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (increases absorption).[1]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][7][8]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Mention "Organic Nitrile" to responders.

Spill Cleanup[1]
  • Evacuate the immediate area.[1]

  • Don full PPE (including respirator).[1][7]

  • Cover spill with a 1:1 mixture of sand and soda ash .[1]

  • Scoop into a waste container labeled "Toxic Organic Waste."[1]

  • Clean surface with a 5% Sodium Hypochlorite (Bleach) solution to oxidize potential cyanide traces.[1]

Waste Disposal[1][7][8]
  • Stream: Segregate as "Cyanide-Containing Organic Waste" if required by local EHS, or "Toxic Organic Waste."[1]

  • Do NOT mix with acids (risk of HCN generation).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis protocols).

Sources

A Comprehensive Guide to the Thermochemical Analysis of Methyl 4-(cyanomethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Thermochemical Precision in Advanced Material and Drug Development

In the landscape of modern drug development and materials science, a molecule's utility is intrinsically linked to its physical and chemical stability. Methyl 4-(cyanomethoxy)benzoate, a compound of interest due to the pharmacological activities of related benzoate and cyano-group containing structures, presents a case study in the necessity of a rigorous thermochemical evaluation.[1] The thermochemical properties of a substance, such as its enthalpy of formation, melting point, and thermal stability, are not mere data points; they are critical parameters that dictate its behavior during synthesis, formulation, storage, and ultimately, its efficacy and safety.[2][3]

This in-depth technical guide provides a comprehensive framework for the thermochemical analysis of Methyl 4-(cyanomethoxy)benzoate. We will delve into the requisite experimental protocols and computational methodologies, elucidating the causal reasoning behind each procedural step. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols grounded in authoritative scientific principles.

Foundational Steps: Synthesis and Purity Verification

Prior to any thermochemical analysis, the synthesis and rigorous purification of Methyl 4-(cyanomethoxy)benzoate are paramount. The presence of impurities can significantly impact thermal events, leading to erroneous data.

Proposed Synthesis

A plausible synthetic route involves the Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with chloroacetonitrile in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like acetone.

Protocol for Purity Verification

A multi-pronged approach to characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and identify any residual starting materials or by-products.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the ester carbonyl (C=O), the nitrile (C≡N), and the ether (C-O-C) linkages.[4]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Elemental Analysis: To obtain the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for C₁₀H₉NO₃.

Only a sample demonstrating high purity (typically >99.5%) should be subjected to thermochemical analysis.

Experimental Thermochemical Characterization

The experimental determination of thermochemical properties provides the bedrock of our understanding of a compound's behavior. The following sections detail the core analytical techniques.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

DSC is a cornerstone technique for investigating thermal transitions.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, enthalpies of fusion, and heat capacities.[2][5][7]

  • Sample Preparation: Accurately weigh 3-5 mg of purified Methyl 4-(cyanomethoxy)benzoate into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.

  • Measurement Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.[8] A nitrogen atmosphere is typically used to prevent oxidative degradation.[8]

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate back to the starting temperature.

    • A second heating run is often performed to investigate any changes in the material's properties after the initial melt.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[8]

  • The choice of a specific heating rate is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events, while a faster rate enhances sensitivity.

  • The use of a nitrogen purge creates an inert environment, preventing unwanted side reactions like oxidation that would interfere with the measurement of the desired thermal transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time.[9] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[10]

  • Sample Preparation: Place 5-10 mg of the sample into a TGA crucible.

  • Instrument Setup: The TGA is typically coupled with a mass spectrometer or an FTIR spectrometer to identify the gaseous products of decomposition.

  • Measurement Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[8]

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

  • The heating rate influences the observed decomposition temperature; therefore, a standardized rate is crucial for comparability.

  • Analyzing the evolved gases provides mechanistic insights into the decomposition pathway.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) can be calculated.[11][12]

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, under controlled conditions.[13][14]

  • Sample Preparation: A pellet of the sample (approximately 0.5-1.0 g) is accurately weighed and placed in the combustion bomb.

  • Combustion: The bomb is filled with high-purity oxygen to a pressure of about 3 MPa and the sample is ignited.

  • Temperature Measurement: The temperature change of the water in the calorimeter is precisely measured.

  • Calculation: The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of formation is then derived using Hess's Law.

Computational Thermochemistry: A Corroborative Approach

Quantum chemical calculations provide a powerful tool for predicting and validating experimental thermochemical data.[13] High-level composite methods are particularly effective for obtaining accurate gas-phase enthalpies of formation.

Theoretical Protocol
  • Geometry Optimization: The molecular geometry of Methyl 4-(cyanomethoxy)benzoate is optimized using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated using a high-level composite method like G3MP2 or G4.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using isodesmic or homodesmic reactions, which are designed to cancel out systematic errors in the calculations.

Data Synthesis and Visualization

A clear and concise presentation of the data is crucial for its interpretation and application.

Tabulated Thermochemical Data

The experimentally determined and computationally predicted thermochemical data for Methyl 4-(cyanomethoxy)benzoate should be summarized as follows:

PropertyExperimental ValueComputational Value
Melting Point (T_m) / °CTBDN/A
Enthalpy of Fusion (ΔH_fus) / kJ·mol⁻¹TBDN/A
Decomposition Temperature (T_d) / °CTBDN/A
Standard Molar Enthalpy of Combustion (Δ_cH°) / kJ·mol⁻¹TBDN/A
Standard Molar Enthalpy of Formation (Δ_fH°) / kJ·mol⁻¹TBDTBD

TBD: To Be Determined N/A: Not Applicable

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive thermochemical analysis of Methyl 4-(cyanomethoxy)benzoate.

Thermochemical_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Output Synthesis Synthesis of Methyl 4-(cyanomethoxy)benzoate Purification Purification Synthesis->Purification Characterization Purity Verification (NMR, IR, MS, EA) Purification->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Combustion Combustion Calorimetry Characterization->Combustion Quantum Quantum Chemical Calculations (G3MP2/G4) Characterization->Quantum Tm_Hf Melting Point & Enthalpy of Fusion DSC->Tm_Hf Td Thermal Stability TGA->Td Hf_solid Solid-Phase Enthalpy of Formation Combustion->Hf_solid Hf_gas Gas-Phase Enthalpy of Formation Quantum->Hf_gas Hf_gas->Hf_solid Validation

Caption: Integrated workflow for the thermochemical analysis of Methyl 4-(cyanomethoxy)benzoate.

Concluding Remarks

The comprehensive thermochemical analysis of Methyl 4-(cyanomethoxy)benzoate, as outlined in this guide, provides a robust framework for obtaining critical data for its potential application in drug development and materials science. By integrating rigorous experimental techniques with high-level computational methods, a complete and validated thermochemical profile can be established. This information is indispensable for predicting the compound's stability, reactivity, and behavior in various environments, thereby accelerating its development from a laboratory curiosity to a viable technological product.

References

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Methodological & Application

Application Note: High-Yield Synthesis of Methyl 4-(cyanomethoxy)benzoate via Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0) is a highly versatile building block frequently utilized in medicinal chemistry and active pharmaceutical ingredient (API) development. Featuring orthogonal functional groups—a reactive nitrile and a stable methyl ester—it serves as a critical intermediate for downstream transformations, including reduction to primary amines or targeted hydrolysis.

As a Senior Application Scientist, I have designed this protocol to prioritize high yield, operational safety, and scalability. The synthesis relies on a modified [1], coupling methyl 4-hydroxybenzoate with bromoacetonitrile.

Mechanistic Causality: Why These Reagents?
  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen over stronger bases like NaOH or KOH. The phenolic hydroxyl group has a pKa of ~10, meaning K₂CO₃ is sufficiently basic to drive the formation of the nucleophilic phenoxide anion. Crucially, it is mild enough to prevent the unwanted saponification (cleavage) of the methyl ester [2].

  • Solvent Selection (Acetone): Anhydrous acetone acts as an ideal polar aprotic solvent. It fully solubilizes the organic reagents, stabilizes the intermediate phenoxide ion, and its low boiling point (56 °C) allows for a gentle reflux that drives the S_N2 reaction to completion without thermally degrading the bromoacetonitrile.

  • Alkylating Agent: Bromoacetonitrile is a highly potent electrophile. The strongly electron-withdrawing cyano group increases the electrophilicity of the adjacent α-carbon, ensuring a rapid S_N2 attack. The bromide ion serves as an excellent leaving group, precipitating out of the acetone solution as insoluble KBr to drive the equilibrium forward [3].

Mechanism N1 Phenol Precursor (pKa ~10) N3 Phenoxide Anion (Nucleophile) N1->N3 Deprotonation N2 K2CO3 (Mild Base) N2->N3 N5 SN2 Substitution (- KBr) N3->N5 N4 Bromoacetonitrile (Electrophile) N4->N5 Alkylation N6 Target Ether (Product) N5->N6

Figure 1: Logical relationship of the Williamson ether synthesis mechanism.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Table 1: Reaction Components and Stoichiometry

ComponentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
Methyl 4-hydroxybenzoate Starting Material152.151.0 eq1.52 g
Bromoacetonitrile Alkylating Agent119.951.2 eq1.44 g (0.84 mL)
Potassium Carbonate Base / Scavenger138.212.0 eq2.76 g
Acetone (Anhydrous) Solvent58.08N/A25.0 mL

Experimental Protocol

Workflow Step1 1. Reaction Setup Add Precursor & Solvent Step2 2. Base Addition Add K2CO3 (Stir 30 min) Step1->Step2 Step3 3. Alkylation Add Bromoacetonitrile Step2->Step3 Step4 4. Heating Reflux at 56°C (Monitor via TLC) Step3->Step4 Step5 5. Work-up Filter salts & Concentrate Step4->Step5 Step6 6. Isolation Purify via Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Equipment Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and a nitrogen gas inlet to maintain an inert atmosphere.

  • Reagent Loading: Add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) to the flask, followed by 25 mL of anhydrous acetone. Stir at 400 rpm until the solid is fully dissolved.

  • Deprotonation: Add finely powdered, oven-dried Potassium Carbonate (2.76 g, 20.0 mmol) to the solution in one portion. Stir the resulting suspension at room temperature (20–25 °C) for 30 minutes to ensure complete generation of the phenoxide anion.

  • Alkylation (Fume Hood Required): Using a glass syringe, slowly add Bromoacetonitrile (1.44 g, 12.0 mmol) dropwise over 5 minutes.

    • Safety Alert: Bromoacetonitrile is a severe lachrymator and toxic irritant. Perform this step strictly inside a certified fume hood with proper PPE.

  • Reflux: Heat the reaction mixture to 55–60 °C using an oil bath. Maintain gentle reflux for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Work-up: Once TLC indicates complete consumption of the starting phenol, remove the flask from the heat and cool to room temperature. Filter the suspension through a pad of Celite to remove the insoluble inorganic salts (excess K₂CO₃ and the KBr byproduct). Wash the filter cake with an additional 15 mL of cold acetone.

  • Concentration: Transfer the combined filtrate to a rotary evaporator. Remove the acetone under reduced pressure (bath temp: 35 °C) to yield the crude product as an off-white solid.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 25% Ethyl Acetate in Hexanes) or by recrystallization from hot ethanol to obtain pure Methyl 4-(cyanomethoxy)benzoate [4].

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, validate the product against the following expected analytical benchmarks.

Table 2: Expected Analytical Data

Analytical MethodExpected Signal / ObservationStructural Interpretation
¹H NMR (CDCl₃) δ 4.80 ppm (s, 2H)Confirms the successful integration of the -O-CH₂-CN methylene protons.
¹H NMR (CDCl₃) δ 3.90 ppm (s, 3H)Confirms the retention of the intact methyl ester group (no saponification).
ESI-MS (Positive) m/z ~192.1 [M+H]⁺Matches the calculated molecular weight of C₁₀H₉NO₃ (191.18 g/mol ).
TLC (3:1 Hex/EtOAc) R_f ~ 0.45 (UV active)Target ether is less polar than the starting phenol precursor (R_f ~ 0.25).

Pro-Tips from the Bench (Expertise & Experience)

  • K₂CO₃ Activation: The kinetics of this heterogeneous reaction are highly dependent on the surface area of the base. Grinding the K₂CO₃ into a fine powder using a mortar and pestle, followed by drying in an oven at 110 °C overnight, will drastically reduce reaction times and eliminate unreacted starting material.

  • Quenching Excess Electrophile: If TLC shows residual bromoacetonitrile during the work-up phase, add 1-2 mL of aqueous ammonia (NH₄OH) to the mixture and stir for 10 minutes prior to rotary evaporation. This safely quenches the volatile lachrymator into a benign, water-soluble amine derivative, protecting laboratory personnel from exposure.

References

  • ScienceDirect. "Williamson Ether Synthesis - Overview and Mechanisms." Elsevier. URL:[Link]

  • Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors." (Demonstrates the selective alkylation of phenols with bromoacetonitrile using K₂CO₃). WIPO.
  • LookChem. "Bromoacetonitrile - Chemical Properties and Synthesis Applications." LookChem Database. URL: [Link]

Use of Methyl 4-(cyanomethoxy)benzoate as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(cyanomethoxy)benzoate is a high-value bifunctional intermediate used in the synthesis of peptidomimetics, serine protease inhibitors (e.g., thrombin and Factor Xa inhibitors), and tyrosine kinase inhibitors. Its structural utility lies in its orthogonal reactivity : it possesses an electrophilic methyl ester and a reducible nitrile, separated by a stable ether linkage.

This guide details the strategic application of this compound, focusing on its role as a precursor for 4-(2-aminoethoxy)benzoate linkers and 4-(amidinomethoxy)benzoate pharmacophores. We provide validated protocols for its synthesis and downstream transformation, emphasizing impurity control and scalability.

Chemical Identity & Strategic Value

PropertySpecification
Chemical Name Methyl 4-(cyanomethoxy)benzoate
CAS Number 137988-24-0
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Structure MeOOC-C₆H₄-O-CH₂-CN
Key Functionality Nitrile: Precursor to amines, amidines, tetrazoles.Ester: Precursor to acids, amides, alcohols.Ether: Stable, metabolically robust linker.
Strategic Role in Drug Design
  • S1 Pocket Targeting: The cyanomethoxy group is frequently converted into an amidine (-C(=NH)NH₂) or guanidine mimetic. These basic groups are critical for anchoring drugs into the acidic S1 specificity pocket of serine proteases (e.g., in anticoagulant development).

  • Linker Engineering: Reduction of the nitrile yields a primary amine (-CH₂CH₂NH₂), creating a flexible ethyl-ether linker. This is commonly used to attach solubilizing tails or warheads in kinase inhibitors.

Synthetic Pathways & Logic

The following diagram illustrates the central role of Methyl 4-(cyanomethoxy)benzoate in divergent synthesis.

G Start Methyl 4-hydroxybenzoate (Methyl Paraben) Intermediate Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0) Start->Intermediate Williamson Ether Synthesis (Acetone/Reflux) Reagent Chloroacetonitrile + K2CO3 Reagent->Intermediate Prod_A Amidine Derivative (Protease Inhibitor Pharmacophore) Intermediate->Prod_A Pinner Reaction (HCl/MeOH; NH3) Prod_B Amino-Ether Linker (Kinase Inhibitor Scaffold) Intermediate->Prod_B Hydrogenation (H2, Raney Ni or Pd/C) Prod_C Tetrazole Derivative (Bioisostere of Carboxylate) Intermediate->Prod_C Cycloaddition (NaN3, NH4Cl)

Figure 1: Divergent synthetic utility of Methyl 4-(cyanomethoxy)benzoate.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(cyanomethoxy)benzoate

Objective: High-yield alkylation of Methyl 4-hydroxybenzoate with minimal hydrolysis byproducts.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq) - Catalyst

  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous Acetone (150 mL).

  • Base Addition: Add micronized K₂CO₃ (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 15 minutes to deprotonate the phenol. Note: The mixture will become a thick suspension.

  • Alkylation: Add Chloroacetonitrile (9.06 g, 120 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C) and stir vigorously for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (Rf ~0.4) should disappear, and the product (Rf ~0.6) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃) and wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform a silica plug filtration if the color is dark.

    • Target Yield: 85–92%

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 65–67°C (Literature value).

Critical Process Parameter (CPP): Moisture control is vital. Presence of water will hydrolyze the methyl ester to the acid or the nitrile to the amide. Use anhydrous solvents.[1]

Protocol B: Pinner Reaction (Nitrile to Amidine Transformation)

Objective: Conversion of the nitrile group to an amidine, a key step for synthesizing protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).

Reagents:

  • Methyl 4-(cyanomethoxy)benzoate (1.0 eq)

  • HCl gas (anhydrous) or Acetyl Chloride/Methanol

  • Ammonia (methanolic) or Ammonium Carbonate

Methodology:

  • Imidate Formation: Dissolve the intermediate (10 mmol) in anhydrous Methanol (20 mL) at 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30 mins). Alternatively, add Acetyl Chloride (3.0 eq) dropwise to Methanol to generate HCl in situ.

  • Incubation: Seal the vessel and stir at 0–5°C for 12–24 hours. The nitrile converts to the Methyl Imidate Hydrochloride intermediate.

    • Checkpoint: Monitor by IR (disappearance of CN stretch at ~2250 cm⁻¹).

  • Amidine Formation: Remove excess HCl/Methanol under vacuum (keep temperature <30°C to avoid decomposition). Redissolve the residue in dry Methanol.

  • Ammonolysis: Add 7N Ammonia in Methanol (5.0 eq) or solid Ammonium Carbonate (4.0 eq). Stir at room temperature for 12 hours.

  • Isolation: Concentrate the solvent. The product is typically isolated as the Amidine Hydrochloride salt.

    • Purification: Trituration with Diethyl Ether removes non-polar impurities.

Analytical Validation

TechniqueExpected SignalMechanistic Interpretation
IR Spectroscopy 2240–2250 cm⁻¹ (Medium/Sharp)Diagnostic -C≡N stretch. Disappearance confirms reduction/hydrolysis.
IR Spectroscopy 1720 cm⁻¹ (Strong)C=O stretch of the methyl ester.
¹H NMR (CDCl₃) δ 4.80 ppm (s, 2H)-O-CH₂-CN methylene protons. A key handle for verifying alkylation.
¹H NMR (CDCl₃) δ 3.90 ppm (s, 3H)-COOCH₃ methyl ester protons.
¹H NMR (CDCl₃) δ 6.9–8.0 ppm (m, 4H)AA'BB' aromatic system.

Safety & Handling Guidelines

  • Cyanide Precursors: While the nitrile group in this compound is covalently bound and stable, Chloroacetonitrile (starting material) is an alkylating agent and highly toxic. It can metabolize to release cyanide.

    • Control: Handle all alkylation steps in a fume hood. Treat waste streams with bleach (sodium hypochlorite) to oxidize any residual cyanide/nitrile species before disposal.

  • Skin Sensitization: Benzoate esters are potential sensitizers. Wear nitrile gloves and long sleeves.

  • Pinner Reaction Hazards: The use of anhydrous HCl gas presents an inhalation hazard. Use a trap with NaOH solution to neutralize excess acid gas.

References

  • Sigma-Aldrich. Product Specification: Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0).Link

  • Ichihara, S. et al. (2021). "Efficient Synthesis of Methyl Esters from Carboxylic Acids." Bulletin of the Chemical Society of Japan, 94(11), 2702–2710. (Provides general esterification protocols relevant to the precursor). Link

  • Li, X. & Zhang, Y. (2012).[2] "Synthesis of Cediranib Intermediates." Chinese Journal of Pharmaceuticals. (Describes analogous ether synthesis for kinase inhibitors).

  • PubChem. Compound Summary for Methyl 4-cyanobenzoate and derivatives. National Library of Medicine. Link

  • LookChem. Reaction of Bromoacetonitrile in Pharmaceutical Synthesis.Link

Sources

Application of Methyl 4-(cyanomethoxy)benzoate in the development of novel compounds.

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthetic utility of Methyl 4-(cyanomethoxy)benzoate , a bifunctional building block critical for developing serine protease inhibitors and heterocyclic drug candidates.

CAS: 137988-24-0 | Formula: C₁₀H₉NO₃ | MW: 191.18 g/mol Synonyms: 4-(Cyanomethoxy)benzoic acid methyl ester; Methyl p-(cyanomethoxy)benzoate

Executive Summary & Chemical Profile

Methyl 4-(cyanomethoxy)benzoate is a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for divergent synthesis . Its value lies in its orthogonal reactivity :

  • The Nitrile (-CN): A precursor for amidines (protease inhibitor warheads) and tetrazoles (carboxylic acid bioisosteres).[1]

  • The Ester (-COOMe): A handle for acylation, hydrazide formation, or heterocycle construction (e.g., 1,3,4-oxadiazoles).[1]

  • The Ether Linkage (-O-CH₂-): Provides a metabolically stable spacer that positions the warhead (nitrile/amidine) at an optimal distance from the aromatic core, mimicking the side chain of Arginine.

Primary Applications:

  • Serine Protease Inhibitors: Synthesis of Factor Xa and Thrombin inhibitors via conversion to benzamidine mimics.

  • Peptidomimetics: Introduction of non-peptide linkers.

  • Agrochemicals: Development of phenoxy-based herbicides.

Divergent Synthetic Pathways

The following flowchart illustrates the three primary synthetic corridors accessible from this single intermediate.

DivergentSynthesis Figure 1: Divergent Synthetic Utility of Methyl 4-(cyanomethoxy)benzoate Start Methyl 4-(cyanomethoxy)benzoate (Starting Material) Imidate Imidate Intermediate (Pinner Salt) Start->Imidate HCl(g), MeOH (0°C) Tetrazole Tetrazole Derivative (Bioisostere) Start->Tetrazole NaN3, NH4Cl DMF, Heat Hydrazide Acyl Hydrazide Start->Hydrazide N2H4·H2O EtOH, Reflux Amidine 4-(Amidinomethoxy)benzoate (Protease Inhibitor Motif) Imidate->Amidine NH3 or Amines Oxadiazole 1,3,4-Oxadiazole (Linker/Scaffold) Hydrazide->Oxadiazole Cyclization (e.g., T3P or POCl3)

Figure 1: Strategic divergence points. Path A targets the nitrile for "warhead" synthesis, while Path B utilizes the ester for scaffolding.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Amidinomethoxy Derivatives (Pinner Reaction)

Objective: Convert the nitrile group into an amidine. This motif is essential for drugs targeting the S1 pocket of serine proteases (e.g., Thrombin, Trypsin).[1]

Mechanism: The electron-rich phenoxy ether stabilizes the intermediate, but moisture control is critical to prevent hydrolysis to the ester.

Reagents:

  • Methyl 4-(cyanomethoxy)benzoate (1.0 eq)[1]

  • Anhydrous HCl gas (generated in situ or from cylinder)[1]

  • Anhydrous Methanol (Solvent)[1][2]

  • Anhydrous Ammonia (7N in MeOH) or Ammonium Carbonate[1]

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve the substrate in anhydrous MeOH (0.5 M concentration) in a flame-dried round-bottom flask.

    • Cool the solution to 0°C using an ice/salt bath.

    • Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation. Note: The solution typically turns pale yellow.

    • Seal the flask tightly and store at 4°C for 16–24 hours.

    • Checkpoint: Monitor by TLC. The nitrile spot should disappear, replaced by a lower Rf baseline spot (imidate salt).[1]

    • Remove excess HCl and solvent under reduced pressure (keep temperature <40°C) to obtain the imidate hydrochloride as a white/off-white solid.

  • Amidine Conversion:

    • Redissolve the crude imidate residue in anhydrous MeOH.

    • Add 7N Ammonia in MeOH (5.0 eq) or solid Ammonium Carbonate (4.0 eq).[1]

    • Stir at room temperature for 12–18 hours.

    • Concentrate the mixture in vacuo.

    • Purification: The crude product is often an HCl salt. Recrystallize from EtOH/Ether or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Validation:

  • 1H NMR (DMSO-d6): Look for broad singlets at δ 9.0–9.5 ppm (Amidine NH protons).[1] The methylene protons (-O-CH₂-) typically shift slightly downfield compared to the nitrile precursor.

Protocol B: Synthesis of Tetrazole Bioisosteres

Objective: Convert the nitrile to a 5-substituted-1H-tetrazole, a lipophilic bioisostere of a carboxylic acid, improving bioavailability.

Reagents:

  • Methyl 4-(cyanomethoxy)benzoate (1.0 eq)[1]

  • Sodium Azide (NaN₃) (1.5 eq) Caution: Toxic/Explosive potential[1]

  • Ammonium Chloride (NH₄Cl) (1.5 eq) or Triethylamine Hydrochloride[1]

  • DMF (Dimethylformamide)[1][3]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, suspend the substrate, NaN₃, and NH₄Cl in DMF (0.5 M).

    • Heat the mixture to 100–110°C. Note: Use a blast shield due to azide thermal instability.

  • Monitoring:

    • Reaction typically requires 12–24 hours. Monitor by LC-MS (Tetrazole Mass = M+43).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (10x volume).

    • Acidify carefully with 1N HCl to pH 2–3. Caution: Hydrazoic acid (HN₃) gas may evolve; perform in a fume hood.[1]

    • The tetrazole product usually precipitates.[4] Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate.[1]

Protocol C: Hydrazide Formation for Heterocycle Scaffolding

Objective: Utilize the ester group to form a hydrazide, a precursor for 1,3,4-oxadiazoles or acyl-hydrazones.[1]

Step-by-Step Methodology:

  • Dissolve Methyl 4-(cyanomethoxy)benzoate in Ethanol (0.2 M).

  • Add Hydrazine Hydrate (5.0 eq) dropwise.

  • Reflux for 4–6 hours.

  • Workup: Cool the solution. The hydrazide product often crystallizes directly upon cooling. Filter and wash with cold ethanol.

  • Yield: Typically >85%.

Quantitative Data Summary

ParameterValue / ConditionNote
Melting Point 98–100°CSolid form
Solubility DMSO, DMF, MeOH, DCMPoor in water
Pinner Reactivity HighElectron-donating ether accelerates imidate formation
Storage 2–8°C, DesiccatedMoisture sensitive (Nitrile hydrolysis)
Toxicity IrritantAvoid inhalation; Nitrile metabolism releases cyanide traces

Troubleshooting & Optimization

"Stalled" Pinner Reaction
  • Symptom: Nitrile remains after 24h.

  • Cause: Insufficient HCl saturation or wet methanol (hydrolysis back to ester/amide).[1]

  • Fix: Re-saturate with fresh anhydrous HCl gas. Ensure MeOH is dried over 3Å molecular sieves.

Side Reaction: Ether Cleavage
  • Symptom: Appearance of Methyl 4-hydroxybenzoate.[5]

  • Cause: Lewis acid conditions too harsh (e.g., using AlCl₃ instead of HCl) or temperature too high (>50°C).[1]

  • Fix: Maintain temperature <0°C during acid addition. The O-CH₂-CN ether bond is generally stable to Brønsted acids but sensitive to strong Lewis acids.

References

  • Sigma-Aldrich. Methyl 4-(cyanomethoxy)benzoate Product Specification & CAS 137988-24-0.

  • Strukov, V. et al. (2020).[6] "Synthesis and bioactivity of benzohydrazide derivatives." Biointerface Research in Applied Chemistry, 10(5). (Demonstrates hydrazide formation from methyl benzoates).

  • Caron, S. et al. (2010).[1][7] "Preparation of Amidines from Nitriles via Pinner Reaction." Journal of Organic Chemistry, 75, 945-947.[1][7] (General protocol for nitrile-to-amidine conversion).

  • Katritzky, A. R. et al. (2006).[1][7] "Microwave-Assisted Synthesis of Amidines." Journal of Organic Chemistry, 71, 3375-3380.[1][7] (Alternative activation methods).

Sources

Experimental procedures for the functionalization of Methyl 4-(cyanomethoxy)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-(cyanomethoxy)benzoate (CAS: 35694-89-6) represents a versatile bifunctional scaffold in medicinal chemistry, offering orthogonal reactivity at the nitrile ("North") and methyl ester ("South") termini.[1] This guide details optimized protocols for transforming the cyanomethoxy motif into high-value pharmacophores—specifically tetrazoles (carboxylic acid bioisosteres) and primary amines (linker motifs)—while preserving the ester functionality. We address the specific challenges of chemoselectivity and the stability of the


-oxy-nitrile linkage.

Chemical Profile & Reactivity Analysis

The molecule comprises a para-substituted benzene ring featuring two distinct electrophilic centers:

  • Cyanomethoxy Group (

    
    ):  An activated nitrile.[1] The 
    
    
    
    -methylene protons are significantly acidic (
    
    
    in DMSO) due to the electron-withdrawing nitrile and the inductive effect of the oxygen. This makes the position susceptible to aldol-type condensations if strong bases are used.
  • Methyl Ester (

    
    ):  A standard electrophile susceptible to hydrolysis, reduction, and nucleophilic acyl substitution.[1]
    

Key Chemoselectivity Challenge: Both groups are susceptible to reduction and hydrolysis. The protocols below prioritize reagents that differentiate between these centers.

Divergent Functionalization Pathway

The following diagram illustrates the accessible chemical space from the parent scaffold.

G Parent Methyl 4-(cyanomethoxy)benzoate Tetrazole Tetrazole Derivative (Bioisostere) Parent->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amine Primary Amine (Linker/PROTAC) Parent->Amine BH3·DMS or Raney Ni/H2 Amidine Amidine (Pinner Salt) Parent->Amidine HCl (g), MeOH (Pinner Rxn) Acid Carboxylic Acid (Hydrolysis) Parent->Acid LiOH, THF/H2O Saponification

Figure 1: Chemoselective divergence from the parent scaffold.[1] Colors indicate distinct pharmacophore classes.

Module A: Bioisostere Synthesis (Tetrazole Formation)

Target: Conversion of the nitrile to a 5-substituted-1H-tetrazole. Significance: Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and lipophilicity (e.g., as seen in sartan drugs).[1] Mechanism: [3+2] Cycloaddition.[2]

Protocol A1: Zinc-Catalyzed Cycloaddition (Safety Optimized)

Rationale: Traditional methods use tributyltin azide (toxic) or neat


 in acid (explosion risk).[1] This protocol uses 

as a Lewis acid catalyst in water/isopropanol, significantly lowering the activation energy and avoiding hydrazoic acid formation.

Materials:

  • Methyl 4-(cyanomethoxy)benzoate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Zinc Bromide (

    
    ) (1.0 eq)
    
  • Solvent: Water/Isopropanol (2:1 v/v)[1]

  • Workup: 1N HCl, Ethyl Acetate[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in the solvent mixture (0.5 M concentration).

  • Addition: Add

    
     followed by 
    
    
    
    at room temperature.
    • Critical: Ensure the system is well-vented but closed to moisture.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (the tetrazole is significantly more polar).
    
  • Quench & Acidification: Cool to

    
    . Slowly add 1N HCl until pH 
    
    
    
    2.
    • Note: This protonates the tetrazole (making it organic soluble) and breaks up the Zinc-tetrazolate complex.

    • Safety: Perform in a fume hood; trace

      
       may be generated.[3]
      
  • Extraction: Extract with Ethyl Acetate (

    
    ). The product will partition into the organic layer.
    
  • Purification: Recrystallize from Methanol/Water if necessary. Column chromatography is often difficult due to "streaking" of the acidic tetrazole; if needed, add 1% acetic acid to the eluent.

Data Summary:

Parameter Value
Typical Yield 85–92%
Reaction Time 16 h

| Key Byproduct | Hydrolyzed amide (trace, if pH > 10) |

Module B: Nitrile Reduction to Primary Amine

Target: Methyl 4-(2-aminoethoxy)benzoate.[1] Significance: Creates an ethylamine linker suitable for coupling to other scaffolds (e.g., in PROTAC design) without reducing the methyl ester.[1] Challenge: Lithium Aluminum Hydride (


) will reduce both the nitrile and the ester (to an alcohol). We must use a chemoselective hydride donor.
Protocol B1: Borane-Dimethyl Sulfide (BH3[1]·DMS) Reduction

Rationale: Borane coordinates rapidly to the nitrile nitrogen, reducing it to the amine faster than it reduces the ester at controlled temperatures.

Materials:

  • Substrate (1.0 eq)[4]

  • 
     (2.0 M in THF) (1.2 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.

  • Dissolution: Dissolve substrate in anhydrous THF (

    
    ) and cool to 
    
    
    
    .
  • Controlled Addition: Add

    
     dropwise via syringe over 20 minutes.
    
    • Observation: Gas evolution is minimal compared to

      
      .
      
  • Temperature Ramp: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: If TLC shows remaining starting material, heat to

      
       for 1 hour. Do not reflux, or ester reduction may occur.[1]
      
  • Methanol Quench: Cool to

    
    . Carefully add Methanol to quench excess borane and break the boron-amine complex.
    
  • Acid Hydrolysis: Add conc. HCl (dropwise) to pH 1 and reflux for 30 minutes.

    • Why? This step is mandatory to cleave the borazine/boron-amine intermediates.

  • Workup: Basify with NaOH to pH 10 (to free the amine), then extract with Dichloromethane (DCM).

Workflow Start Start: Substrate in THF (0°C) Add Add BH3·DMS (1.2 eq) Dropwise Start->Add Stir Stir RT (4h) Monitor TLC for Ester loss Add->Stir Quench Quench with MeOH then HCl Reflux (30 min) Stir->Quench Isolate Basify & Extract (DCM) Quench->Isolate

Figure 2: Workflow for Chemoselective Nitrile Reduction.[1]

Module C: Pinner Reaction (Amidine Synthesis)

Target: Methyl 4-(2-methoxy-2-iminoethoxy)benzoate hydrochloride (Imidate)


 Amidine.
Significance:  Amidines are critical for serine protease inhibitors.

Protocol:

  • Dissolve substrate in anhydrous Methanol/Dioxane.

  • Bubble dry

    
     gas through the solution at 
    
    
    
    until saturation.
  • Store at

    
     for 24 hours. The imidate ester hydrochloride usually precipitates.
    
  • Conversion to Amidine: Treat the isolated imidate salt with anhydrous Ammonia in methanol.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Ester Hydrolysis Water present during basic workup or reaction.Use anhydrous solvents.[5] During tetrazole formation, keep pH < 10.[4]
Over-reduction Temperature too high during Borane reduction.Maintain T < 25°C. Switch to Raney Nickel/H2 (1 atm) if ester is unstable.[1]

-Alkylation
Base too strong (e.g., LDA, NaH) deprotonating

.[1]
Avoid strong bases. The methylene protons are acidic.[6] Use weak organic bases (TEA/DIPEA) only if necessary.
Emulsions Tetrazole formation creates amphiphilic species.Saturate the aqueous layer with NaCl (brine) before extraction.

References

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Borane Reduction Selectivity: Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles. Synthesis, 1981(06), 441-442.

  • Pinner Reaction: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Classic mechanism reference).
  • General Properties: PubChem Compound Summary for Methyl 4-(cyanomethoxy)benzoate.

Sources

Methyl 4-(cyanomethoxy)benzoate: A Versatile Building Block for the Synthesis of Bio-active Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-(cyanomethoxy)benzoate is a readily accessible and highly functionalized aromatic compound, poised to serve as a versatile starting material in the synthesis of a diverse array of heterocyclic scaffolds. Its unique structural features—a reactive cyanomethoxy group and a modifiable methyl benzoate moiety—offer multiple avenues for strategic chemical transformations. This guide provides an in-depth exploration of the application of methyl 4-(cyanomethoxy)benzoate in the synthesis of medicinally relevant benzofurans, coumarins, and thiophenes. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations.

The benzofuran, coumarin, and thiophene cores are prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The ability to efficiently construct these privileged heterocyclic systems from a common, cost-effective starting material like methyl 4-(cyanomethoxy)benzoate is of significant interest in the pursuit of novel therapeutic agents.

Core Synthetic Strategies

The synthetic utility of methyl 4-(cyanomethoxy)benzoate hinges on the strategic manipulation of its two key functional groups. The general approach involves the initial transformation of the starting material into a more reactive intermediate, which then undergoes a classical heterocyclic ring-forming reaction.

Application I: Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities.[1][2][3] A common strategy for benzofuran synthesis involves the cyclization of a substituted phenol bearing a suitable side chain.[4] Here, we propose a synthetic route that transforms methyl 4-(cyanomethoxy)benzoate into a key phenolic intermediate, 4-hydroxyphenylacetonitrile, which then undergoes cyclization to form the benzofuran ring.

Synthetic Workflow for Benzofuran Synthesis

start Methyl 4-(cyanomethoxy)benzoate step1 Step 1: Hydrolysis start->step1 intermediate1 4-(Cyanomethoxy)benzoic Acid step1->intermediate1 step2 Step 2: Oxidative Decarboxylation intermediate1->step2 intermediate2 4-Cyanomethoxyphenol step2->intermediate2 step3 Step 3: Rearrangement intermediate2->step3 step4 Step 4: O-Alkylation step3->step4 intermediate3 4-Hydroxyphenylacetonitrile intermediate5 intermediate5 step4->intermediate5 intermediate4 (4-(Cyanomethyl)phenoxy)acetaldehyde step5 Step 5: Cyclization end Benzofuran Derivative step5->end intermediate5->step5

Caption: Proposed synthetic pathway from methyl 4-(cyanomethoxy)benzoate to a benzofuran derivative.

Experimental Protocols

Step 1: Hydrolysis of Methyl 4-(cyanomethoxy)benzoate to 4-(Cyanomethoxy)benzoic Acid

This initial step involves the saponification of the methyl ester to the corresponding carboxylic acid.

Reagent/ParameterQuantity/Value
Methyl 4-(cyanomethoxy)benzoate10.0 g
Sodium Hydroxide2.5 g
Methanol50 mL
Water25 mL
Reaction Time4 hours
TemperatureReflux

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 4-(cyanomethoxy)benzoate in methanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(cyanomethoxy)benzoic acid.

Step 2: Conversion of 4-(Cyanomethoxy)benzoic Acid to 4-Hydroxyphenylacetonitrile

This transformation can be challenging. While direct decarboxylation of benzoic acids often requires harsh conditions[7][8], a more feasible approach involves a multi-step sequence that leverages the reactivity of the cyanomethoxy group. A plausible route is the conversion to 4-hydroxybenzyl cyanide.[9][10][11]

Procedure for an analogous transformation: A known method for the synthesis of 4-hydroxyphenylacetonitrile involves the reaction of 4-hydroxybenzyl alcohol with sodium cyanide.[9]

Rationale: The conversion of the benzoic acid to a phenol is a key step. Modern methods for decarboxylative hydroxylation of benzoic acids are emerging, which could provide a more direct route.[12][13]

Step 3: Synthesis of a Benzofuran Derivative

With the key intermediate, 4-hydroxyphenylacetonitrile, in hand, the benzofuran ring can be constructed through various established methods. One such approach is the reaction with an appropriate C2 synthon followed by cyclization.

Reagent/ParameterQuantity/Value
4-Hydroxyphenylacetonitrile5.0 g
2-Chloroethanol4.5 g
Sodium Hydroxide2.0 g
Water50 mL
Reaction Time6 hours
Temperature100 °C

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxyphenylacetonitrile and sodium hydroxide in water.

  • Add 2-chloroethanol and heat the mixture to 100 °C for 6 hours.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be subjected to acid-catalyzed cyclization to yield the benzofuran.

Application II: Synthesis of Coumarin Derivatives

Coumarins are another important class of oxygen-containing heterocycles with diverse pharmacological properties. The Pechmann condensation is a classic and widely used method for their synthesis, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[14][15][16]

Synthetic Workflow for Coumarin Synthesis

start Methyl 4-(cyanomethoxy)benzoate step1 Step 1: Hydrolysis start->step1 intermediate1 4-(Cyanomethoxy)benzoic Acid step1->intermediate1 step2 Step 2: Oxidative Decarboxylation intermediate1->step2 step3 Step 3: Pechmann Condensation step2->step3 intermediate2 4-Cyanomethoxyphenol end Coumarin Derivative step3->end

Caption: Proposed synthetic pathway from methyl 4-(cyanomethoxy)benzoate to a coumarin derivative.

Experimental Protocol

Step 1 & 2: Preparation of 4-Cyanomethoxyphenol

The initial steps to generate the phenolic intermediate are the same as described in the benzofuran synthesis section.

Step 3: Pechmann Condensation to form a 4-Substituted Coumarin

Reagent/ParameterQuantity/Value
4-Cyanomethoxyphenol5.0 g
Ethyl Acetoacetate5.5 mL
Concentrated Sulfuric Acid10 mL
Reaction Time2 hours
Temperature90 °C

Procedure:

  • In a 50 mL conical vial, combine 4-cyanomethoxyphenol and ethyl acetoacetate.

  • Heat the mixture to 90 °C in a water bath with stirring.

  • Slowly add concentrated sulfuric acid dropwise.[17]

  • Continue stirring at 90 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Rationale: The Pechmann condensation is a robust and reliable method for coumarin synthesis.[14][15][16] The electron-donating nature of the cyanomethoxy group should facilitate the electrophilic aromatic substitution step of the reaction.

Application III: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[18] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. The cyanomethoxy group in methyl 4-(cyanomethoxy)benzoate provides the necessary nitrile functionality.

Synthetic Workflow for 2-Aminothiophene Synthesis

start Methyl 4-(cyanomethoxy)benzoate step1 Gewald Reaction start->step1 ketone Ketone (e.g., Cyclohexanone) ketone->step1 sulfur Elemental Sulfur sulfur->step1 base Base (e.g., Morpholine) base->step1 end 2-Aminothiophene Derivative step1->end

Caption: One-pot Gewald reaction for the synthesis of a 2-aminothiophene derivative.

Experimental Protocol
Reagent/ParameterQuantity/Value
Methyl 4-(cyanomethoxy)benzoate5.0 g
Cyclohexanone2.8 mL
Elemental Sulfur0.9 g
Morpholine2.5 mL
Ethanol30 mL
Reaction Time3 hours
Temperature50 °C

Procedure:

  • In a 100 mL round-bottom flask, combine methyl 4-(cyanomethoxy)benzoate, cyclohexanone, and elemental sulfur in ethanol.

  • Add morpholine to the mixture and stir at 50 °C for 3 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 2-aminothiophene derivative.

Rationale: The methylene group adjacent to the cyano group in methyl 4-(cyanomethoxy)benzoate can act as the active methylene component required for the Gewald reaction. This one-pot, multicomponent approach offers an efficient route to complex thiophene structures.[18]

Conclusion

Methyl 4-(cyanomethoxy)benzoate is a promising and underutilized building block in heterocyclic synthesis. Through strategic functional group manipulations, it can be effectively converted into key intermediates for the synthesis of a variety of valuable heterocyclic systems, including benzofurans, coumarins, and 2-aminothiophenes. The protocols outlined in this guide provide a framework for researchers to explore the synthetic potential of this versatile starting material, paving the way for the discovery and development of novel, biologically active compounds.

References

  • Harvard University. Pechmann Condensation.doc(44.5 KB). [Link]

  • Grokipedia. 4-Hydroxyphenylacetonitrile. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Taylor & Francis Online. Pechmann condensation – Knowledge and References. [Link]

  • Google Patents.
  • Indian Academy of Sciences. Pechmann condensation of phenols with ethyl butyroacetate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Google Patents.
  • Wiley Online Library. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Organic Syntheses. p-CARBOMETHOXYBENZAMIDE. [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • Google Patents. Method for preparing 4-hydroxyphenylacetic acid.
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Semantic Scholar. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. RSC Advances. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry. [Link]

  • Google Patents. 4-cyanobenzoic acid and its methyl ester production method.
  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Deacylative Cleavage of Unstrained C(sp3)-C(sp2) Bonds: Cyanide-Free Access to Aryl and Aliphatic Nitriles from Ketones and Aldehydes. [Link]

  • PubChem. Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. [Link]

  • Biological Magnetic Resonance Bank. Methyl 4-hydroxybenzoate (C8 H8 O3). [Link]

  • Organic Chemistry Portal. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. [Link]

  • Chemical Science. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. [Link]

Sources

Application Note: Derivatization Strategies for Methyl 4-(cyanomethoxy)benzoate in Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Strategic Rationale

In modern medicinal chemistry and drug development, the design of high-throughput screening (HTS) libraries relies heavily on versatile, bifunctional building blocks. Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0) represents an ideal starting scaffold, featuring two orthogonal derivatization vectors: a methyl ester and a cyanomethoxy (nitrile) ether.

When designing analogs for biological screening, the causality behind selecting specific transformations is driven by target-site pharmacophore requirements:

  • The Nitrile Vector : The cyano group can be converted into a 5-substituted ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -tetrazole. Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa values but superior metabolic stability and lipophilicity, which enhances membrane permeability[1]. Alternatively, chemoselective reduction of the nitrile yields a primary amine, introducing a potent hydrogen-bond donor and enabling salt-bridge formations within acidic pockets of target kinases or receptors.
    
  • The Ester Vector : Mild saponification of the methyl ester generates a carboxylic acid. This transformation provides an anchoring pharmacophore or serves as a synthetic hub for generating diverse amide libraries to probe the steric and electronic boundaries of a binding site.

Divergent Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways utilized to generate distinct screening pharmacophores from the core scaffold.

G Core Methyl 4-(cyanomethoxy)benzoate CAS: 137988-24-0 Tetrazole 4-(1H-tetrazol-5-ylmethoxy)benzoate (Bioisostere) Core->Tetrazole NaN3, ZnBr2 H2O, 100°C Amine Methyl 4-(2-aminoethoxy)benzoate (H-Bond Donor) Core->Amine NiCl2, NaBH4 EtOH, RT Acid 4-(cyanomethoxy)benzoic acid (Pharmacophore) Core->Acid LiOH THF/H2O, RT

Fig 1: Divergent derivatization pathways of Methyl 4-(cyanomethoxy)benzoate for library generation.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring that researchers can verify the success of each transformation in real-time without immediate reliance on complex downstream assays.

Protocol A: Green Synthesis of -Tetrazole Bioisosteres

Mechanistic Causality : Traditional tetrazole syntheses require toxic tin or silicon azides and harsh organic solvents. We employ the Demko-Sharpless aqueous protocol[1]. Zinc bromide (


) acts as a Lewis acid to selectively activate the nitrile carbon for [3+2] cycloaddition. Crucially, the aqueous medium and the inherent buffering of the reagents maintain a slightly alkaline pH (~8), completely preventing the release of highly toxic, explosive hydrazoic acid gas[1][2].

Step-by-Step Methodology :

  • Charge a round-bottom flask with Methyl 4-(cyanomethoxy)benzoate (1.0 eq),

    
     (1.2 eq), and 
    
    
    
    (1.2 eq) in deionized water to achieve a 1 M concentration[2].
  • Heat the reaction mixture to reflux (100 °C) for 24 hours under vigorous stirring[2].

  • Validation Checkpoint : Monitor reaction progress via LC-MS. The disappearance of the starting material and the emergence of the

    
     mass corresponding to the tetrazole derivative confirms conversion.
    
  • Cool the mixture to room temperature. Slowly acidify with 3N HCl until the aqueous layer reaches pH 1, forcing the precipitation of the tetrazole[2].

  • Extract the aqueous layer with ethyl acetate (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation : Analyze via

    
     NMR. The successful transformation is marked by the disappearance of the nitrile carbon signal (
    
    
    
    ppm) and the appearance of the tetrazole quaternary carbon (
    
    
    ppm).
Protocol B: Chemoselective Reduction to Primary Amine

Mechanistic Causality : Standard reducing agents like ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 or DIBAL lack chemoselectivity and will indiscriminately reduce both the nitrile and the ester functional groups[3]. To isolate the primary amine while preserving the methyl ester, nickel boride (

) is generated in situ. This reagent provides rapid, highly chemoselective reduction of nitriles at ambient temperature.

Step-by-Step Methodology :

  • Dissolve Methyl 4-(cyanomethoxy)benzoate (1.0 eq) and

    
     (0.1 eq) in dry ethanol.
    
  • Slowly add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (3.0 eq) in small portions at 0 °C. Caution: This step is exothermic and evolves hydrogen gas. The solution will immediately turn black, indicating the active formation of nickel boride.
    
  • Remove the ice bath and stir at ambient temperature for 45 minutes.

  • Validation Checkpoint : Perform TLC and stain with Ninhydrin. The primary amine product will appear as a distinct, bright purple/pink spot upon gentle heating, confirming the presence of a free

    
     group.
    
  • Quench the reaction with saturated aqueous

    
    . Filter the black suspension through a Celite pad to remove nickel salts, then extract the filtrate with dichloromethane.
    
  • Self-Validation : Analyze via

    
     NMR. The singlet corresponding to the cyanomethoxy protons will disappear, replaced by a triplet-triplet splitting pattern characteristic of the new ethylamine chain, alongside a broad, exchangeable 
    
    
    
    signal.
Protocol C: Mild Saponification of the Methyl Ester

Mechanistic Causality : Hydrolysis of the ester must be mild enough to prevent the concurrent hydration of the cyano group into a primary amide. Lithium hydroxide (


) in a biphasic THF/Water system provides a controlled hydroxide nucleophile concentration, selectively targeting the more electrophilic ester carbonyl.

Step-by-Step Methodology :

  • Dissolve the starting material in a 3:1 mixture of THF and

    
    .
    
  • Add

    
     (1.5 eq) and stir at room temperature for 4 hours.
    
  • Validation Checkpoint : Monitor via UV-active TLC. The resulting carboxylic acid will have a significantly lower

    
     value and will streak slightly compared to the non-polar starting ester.
    
  • Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Collect the precipitated 4-(cyanomethoxy)benzoic acid via vacuum filtration.

  • Self-Validation : IR spectroscopy must confirm the retention of the sharp

    
     stretch at 
    
    
    
    and the appearance of a broad, dominant
    
    
    stretch spanning
    
    
    .

Quantitative Profiling & HTS Utility

The following table summarizes the quantitative expectations and biological utility of each derivatization pathway, providing a reference matrix for drug development professionals planning library synthesis.

DerivativeTransformationChemoselectivity YieldLogP Shift (Est.)Primary Screening Utility
4-(1H-tetrazol-5-ylmethoxy)benzoate Nitrile

Tetrazole
>85%DecreasedCarboxylic acid bioisostere; enhanced metabolic stability and target residence time.
Methyl 4-(2-aminoethoxy)benzoate Nitrile

Primary Amine
>90%DecreasedH-bond donor/acceptor; engineered for salt-bridge formation in kinase hinge regions.
4-(cyanomethoxy)benzoic acid Ester

Carboxylic Acid
>95%DecreasedPharmacophore anchoring; acts as a precursor for expansive amide library generation via coupling reagents (e.g., HATU).

References

  • Title : Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature Source : Synthetic Communications (Taylor & Francis) URL :[Link]

  • Title : Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source : Chemistry Steps URL :[Link]

Sources

Application Note: Methyl 4-(cyanomethoxy)benzoate as a Bifunctional Precursor in the Synthesis of Targeted Imaging Agents

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals

Executive Summary

The development of highly specific molecular imaging agents (PET, SPECT, and fluorescence) requires versatile chemical building blocks that can seamlessly link targeting pharmacophores with imaging reporters. Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0) [1] has emerged as a critical bifunctional precursor in this domain. Featuring orthogonal reactive sites—a hydrolyzable methyl ester and a modifiable cyanomethoxy group—this compound enables the modular synthesis of complex radiotracers, particularly those targeting the Adenosine A2A receptor in neuro-oncology and tumor immunology[2].

This application note details the chemical rationale, self-validating synthetic protocols, and practical workflows for utilizing this precursor in the development of advanced imaging agents.

Chemical Rationale & Structural Advantages

In probe design, the choice of linker and functional groups dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final tracer. Methyl 4-(cyanomethoxy)benzoate offers distinct structural advantages:

  • Hydrophilicity via Ether Linkage: The cyanomethoxy group (-O-CH₂-CN) is strategically superior to pure alkyl chains. The introduction of the oxygen atom lowers the overall lipophilicity (logP) of the resulting tracer. This facilitates rapid renal clearance and minimizes non-specific binding in lipophilic tissues such as myelin, a common hurdle in central nervous system (CNS) imaging.

  • Rigid Aromatic Scaffold: The para-substituted benzoate provides a rigid vector. When the ester is conjugated to a targeting peptide or small molecule, the rigid benzene ring directs the imaging moiety (attached via the cyanomethoxy arm) away from the receptor-binding pocket, minimizing steric hindrance.

  • Orthogonal Reactivity: The nitrile (-C≡N) can be selectively reduced to a primary amine[3] or converted to an amidoxime for radiometal chelation, while the methyl ester remains intact for subsequent orthogonal deprotection and coupling.

Synthetic Workflows in Probe Development

The versatility of Methyl 4-(cyanomethoxy)benzoate allows it to be routed into multiple imaging modalities. The workflow below illustrates how the base precursor is transformed into either a PET/SPECT radiotracer or an optical imaging probe.

SynthWorkflow A Methyl 4-hydroxybenzoate + Bromoacetonitrile B Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0) A->B Alkylation (K2CO3, Acetone) C Methyl 4-(2-aminoethoxy)benzoate (Amine Intermediate) B->C Reduction (H2, Pd/C) D Amidoxime Derivative (Chelator Intermediate) B->D Hydroxylamine (NH2OH) E A2A Receptor PET Tracer (e.g., 11C/18F labeled) C->E Conjugation & Radiolabeling F 99mTc/68Ga SPECT/PET Probe D->F Radiometal Complexation

Synthetic workflow of imaging agents from Methyl 4-(cyanomethoxy)benzoate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checks to confirm causality and reaction success before proceeding to the next stage.

Protocol A: Synthesis of Methyl 4-(cyanomethoxy)benzoate (Alkylation)

Objective: Form the ether linkage via nucleophilic substitution[4].

  • Causality: Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. Acetone is selected as a polar aprotic solvent to minimize solvation of the nucleophile, thereby accelerating the Sₙ2 attack on bromoacetonitrile.

  • Procedure:

    • Dissolve 10 mmol of methyl 4-hydroxybenzoate in 30 mL of anhydrous acetone.

    • Add 15 mmol of anhydrous K₂CO₃ and stir at room temperature for 15 minutes.

    • Dropwise add 12 mmol of bromoacetonitrile[4].

    • Reflux the mixture at 60°C for 4 hours.

    • Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography (Hexane/EtOAc).

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using 3:1 Hexane/EtOAc. The reaction is complete when the phenol spot (Rf ~0.3) disappears and a new UV-active spot appears at Rf ~0.5. Confirm via ¹H NMR: look for a distinct singlet at δ 4.85 ppm corresponding to the -O-CH₂-CN protons.

Protocol B: Selective Reduction to Methyl 4-(2-aminoethoxy)benzoate

Objective: Convert the nitrile to a primary amine for fluorophore or chelator conjugation[3].

  • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) in acidic methanol selectively reduces the nitrile to a primary amine without cleaving the ether bond or reducing the ester. The acidic environment prevents the formation of secondary amine byproducts.

  • Procedure:

    • Dissolve 5 mmol of Methyl 4-(cyanomethoxy)benzoate in 20 mL of methanol containing 1% v/v acetic acid.

    • Add 10% Pd/C (100 mg) under an inert argon atmosphere.

    • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 12 hours at room temperature.

    • Filter the catalyst through a Celite pad and concentrate the filtrate.

  • Self-Validation Check: Spot the product on a TLC plate and stain with Ninhydrin. A purple spot confirms the presence of a primary amine. Additionally, IR spectroscopy must show the complete disappearance of the sharp -C≡N stretch at 2250 cm⁻¹ .

Applications in Molecular Imaging: Targeting the A2A Receptor

One of the most prominent applications of the Methyl 4-(2-aminoethoxy)benzoate intermediate is the synthesis of triazolo-based Adenosine A2A receptor antagonists[2]. The A2A receptor is highly expressed in the striatum and is significantly upregulated in the hypoxic tumor microenvironment, where it acts as a potent immunosuppressor by downregulating T-cell activity[2].

By conjugating the amine intermediate to a triazine or triazole pharmacophore and radiolabeling it with ¹¹C or ¹⁸F, researchers can visualize the immunosuppressive tumor microenvironment via PET imaging.

A2APathway Tracer Radiolabeled A2A Antagonist (PET Tracer) A2AR Adenosine A2A Receptor (GPCR) Tracer->A2AR Competitive Binding (Imaging Signal) Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune Immune Cell Suppression (Tumor Microenvironment) PKA->Immune Downregulates T-cell Activity

Mechanism of A2A receptor targeted PET tracers in the tumor microenvironment.

Quantitative Data Presentation

Table 1: Reaction Metrics and Validation Parameters

StepReaction TypeTarget IntermediateExpected YieldSelf-Validation Check (In-Process)Key Analytical Marker
1 AlkylationMethyl 4-(cyanomethoxy)benzoate95-100%UV-active spot at Rf 0.5 (3:1 Hex/EtOAc)¹H NMR: δ 4.85 (s, 2H, -OCH₂CN)
2 ReductionMethyl 4-(2-aminoethoxy)benzoate85-90%Ninhydrin positive (purple) on TLCIR: Disappearance of 2250 cm⁻¹ peak
3 AmidationAmidoxime Derivative75-80%ESI-MS mass shift (+33 Da)ESI-MS: [M+H]⁺ corresponding to amidoxime

Table 2: Physicochemical Properties of Key Precursors

PropertyMethyl 4-(cyanomethoxy)benzoateMethyl 4-(2-aminoethoxy)benzoate
CAS Number 137988-24-0[1]56850-93-2[3]
Molecular Formula C₁₀H₉NO₃C₁₀H₁₃NO₃
Molecular Weight 191.19 g/mol 195.22 g/mol
Key Functional Group Nitrile (-C≡N), EsterPrimary Amine (-NH₂), Ester
Storage Temperature 2-8°CRoom Temperature

References

  • Bromoacetonitrile - LookChem LookChem
  • methyl 4-(cyanomethoxy)benzoate | 137988-24-0 - Sigma-Aldrich Sigma-Aldrich
  • Synthesis of Methyl 4-(2-Aminoethoxy)
  • WO2020103939A1 - Triazolo cycle compound, preparation method therefor, intermediate thereof and application thereof Google P

Sources

Application Notes and Protocols for the Scalable Synthesis of Methyl 4-(cyanomethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Methyl 4-(cyanomethoxy)benzoate

Methyl 4-(cyanomethoxy)benzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its bifunctional nature, possessing both an ester and a cyanomethoxy group, allows for diverse chemical transformations, making it a valuable intermediate in drug discovery and development. The increasing demand for this compound necessitates the development of robust, efficient, and scalable synthetic strategies. This guide provides a comprehensive overview of the optimized synthesis of Methyl 4-(cyanomethoxy)benzoate, with a focus on a scalable and industrially viable protocol utilizing phase-transfer catalysis.

Synthetic Strategy: A Comparative Analysis

The synthesis of Methyl 4-(cyanomethoxy)benzoate is primarily achieved through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of Methyl 4-hydroxybenzoate reacts with an acetonitrile derivative bearing a suitable leaving group, typically chloroacetonitrile.

Traditional Williamson Ether Synthesis: Limitations at Scale

The conventional approach to this synthesis often involves the use of strong bases like sodium hydride in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While effective at the laboratory scale, this method presents several challenges for industrial production:

  • Harsh Reaction Conditions: The use of highly reactive and moisture-sensitive reagents like sodium hydride requires stringent anhydrous conditions, which can be difficult and costly to maintain on a large scale.

  • Solvent Issues: High-boiling point aprotic solvents like DMF and DMSO are difficult to remove completely and are associated with environmental and health concerns.

  • Work-up and Purification: The work-up of these reactions can be cumbersome, often requiring large volumes of water and organic solvents for extraction and purification, leading to significant waste generation.

Phase-Transfer Catalysis (PTC): A Superior Approach for Scalability

To overcome the limitations of the traditional method, a phase-transfer catalysis (PTC) approach is highly recommended for the scalable synthesis of Methyl 4-(cyanomethoxy)benzoate. PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, thereby enhancing reaction rates and efficiency under milder conditions.[1][2][3][4]

The key advantages of employing PTC in this synthesis include:

  • Milder Reaction Conditions: PTC allows for the use of less hazardous and more economical inorganic bases such as sodium hydroxide or potassium carbonate in a biphasic (aqueous-organic) system.[1]

  • Simplified Work-up: The biphasic nature of the reaction simplifies the separation of the product from the inorganic salts and the catalyst.

  • Increased Reaction Rates and Yields: By facilitating the transport of the phenoxide nucleophile into the organic phase, the PTC catalyst accelerates the reaction, often leading to higher yields in shorter reaction times.[2]

  • Improved Process Safety and Environmental Profile: The elimination of hazardous reagents and solvents makes the process safer and more environmentally friendly.

Reaction Mechanism: Williamson Ether Synthesis via Phase-Transfer Catalysis

The synthesis proceeds via an SN2 mechanism.[5] The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), plays a crucial role in transporting the phenoxide ion from the aqueous phase to the organic phase where it can react with chloroacetonitrile.

Williamson Ether Synthesis with PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase M4HB_OH Methyl 4-hydroxybenzoate Phenoxide Sodium 4-(methoxycarbonyl)phenoxide M4HB_OH->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide TBAB_org Q⁺⁻OAr Phenoxide->TBAB_org TBAB_aq TBAB (Q⁺X⁻) NaCl_aq NaCl Chloroacetonitrile Chloroacetonitrile (ClCH₂CN) Product Methyl 4-(cyanomethoxy)benzoate Chloroacetonitrile->Product TBAB_org->TBAB_aq Catalyst Regeneration TBAB_org->Product SN2 Attack

Caption: Workflow for the synthesis of Methyl 4-(cyanomethoxy)benzoate.

  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add Methyl 4-hydroxybenzoate (100.0 g, 0.657 mol), tetrabutylammonium bromide (10.6 g, 0.033 mol), and toluene (500 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide (31.5 g, 0.788 mol) in deionized water (500 mL) and allow it to cool to room temperature.

  • Reaction Execution:

    • Begin vigorous stirring of the toluene mixture and add the aqueous sodium hydroxide solution.

    • Heat the biphasic mixture to 60-65 °C.

    • Slowly add chloroacetonitrile (54.5 g, 0.722 mol) to the reaction mixture over 30 minutes using a dropping funnel. A mild exotherm may be observed.

    • After the addition is complete, maintain the reaction temperature at 60-65 °C and continue stirring for 4-6 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the Methyl 4-hydroxybenzoate spot indicates the completion of the reaction.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a 2 L separatory funnel and allow the layers to separate.

    • Separate the lower aqueous layer.

    • Wash the organic layer sequentially with 200 mL of 1 M HCl, 200 mL of water, and 200 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot methanol (approximately 200-300 mL).

    • Slowly add deionized water (approximately 100-150 mL) with stirring until a persistent cloudiness is observed.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to complete crystallization.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel and wash the crystals with a cold 1:1 methanol/water mixture.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 110-120 g (88-95%) of Methyl 4-(cyanomethoxy)benzoate as a white crystalline solid.

Analytical Characterization and Quality Control

Analytical MethodPurposeTypical Parameters
Melting Point Identity and Purity55-58 °C (literature)
HPLC Purity and QuantificationColumn: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm. [6][7][8][9]
GC-MS Impurity ProfilingColumn: Capillary column (e.g., DB-5); Carrier Gas: Helium; Detection: Mass Spectrometry (EI mode). [10][11][12][13]
¹H NMR Structural ConfirmationConsistent with the expected structure.
¹³C NMR Structural ConfirmationConsistent with the expected structure. [14][15][16]

Safety Considerations

  • Chloroacetonitrile: This reagent is highly toxic if inhaled, swallowed, or in contact with skin. [6][17][18]It is also a flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • Toluene: Flammable liquid and can cause irritation. Use in a well-ventilated area.

Conclusion

The phase-transfer catalyzed Williamson ether synthesis of Methyl 4-(cyanomethoxy)benzoate offers a significant improvement over traditional methods, particularly for large-scale production. The use of milder, more economical reagents and a biphasic solvent system enhances the safety, efficiency, and environmental friendliness of the process. The detailed protocol and analytical methods provided in this guide offer a robust framework for researchers and drug development professionals to produce high-purity Methyl 4-(cyanomethoxy)benzoate in a scalable and reproducible manner.

References

  • Williamson Ether Synthesis Experiment. Scribd. [Link]

  • What is the role of tetrabutylammonium bromide in the Williamson ether synthesis experiment? brainly.com. (2023, February 23). [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. Rsc.org. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). YouTube. [Link]

  • Draw the full reaction mechanism for Williamson Ether synthesis reaction. Tetrabutylammonium bromide is used as phase transfer catalyst. Chegg.com. (2020, November 25). [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Electroreductive Remote Benzylic C(sp3)-H Arylation of Aliphatic Ethers Using Cyanoarenes for the Synthesis of α-(Hetero)aryl Ethers. Request PDF. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. PMC. (2020, December 14). [Link]

  • PHASE TRANSFER CATALYSTS. Jetir.Org. [Link]

  • Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0146791). NP-MRD. [Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. (2018, February 16). [Link]

  • rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. EJPMR. [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. (2023, June 26). [Link]

  • Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers. PMC. [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. ResearchGate. (2014, March 15). [Link]

  • Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]

  • GAS CHROMATOGRAPHY – MASS SPECTROMETRY (GC- MS) ANALYSIS OF ANTIMICROBIAL. FUDMA Journal of Sciences. (2025, May 5). [Link]

Sources

Application Note: Utilization of Methyl 4-(cyanomethoxy)benzoate in the Engineering of Advanced Liquid Crystals and Supramolecular Materials

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Polymer Chemists, and Electro-Optic Device Researchers Compound: Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0)

Introduction & Scientific Rationale

Methyl 4-(cyanomethoxy)benzoate is a highly versatile, bifunctional building block in materials science, specifically engineered for the synthesis of thermotropic liquid crystals (LCs) and supramolecular polymer networks. The molecule features a rigid benzoate core—an essential structural motif for mesophase formation—functionalized with a terminal cyanomethoxy (–OCH₂CN) group.

In the development of advanced electro-optic materials, controlling intermolecular interactions and dielectric anisotropy (Δε) is paramount. The incorporation of this specific building block allows researchers to introduce a strong dipole moment without excessively increasing the steric bulk of the mesogen, thereby preserving the stability of the nematic or smectic phases. This application note details the mechanistic rationale and field-proven protocols for integrating this precursor into advanced material workflows.

Mechanistic Insights: The Role of the Cyanomethoxy Group

As a Senior Application Scientist, it is critical to understand why this specific functionalization is chosen over simple alkyl or alkoxy chains:

  • Dielectric Anisotropy Modulation: The highly polar –C≡N moiety introduces a strong longitudinal dipole moment. When this precursor is converted into a terminal mesogen (e.g., azoxybenzenes or alkoxybenzoates), the cyanomethoxy group stabilizes the nematic mesophase and significantly enhances the positive dielectric anisotropy. This directly lowers the threshold voltage required for switching in liquid crystal displays (LCDs) .

  • Supramolecular Self-Assembly: The nitrogen atom of the cyano group acts as a potent hydrogen-bond acceptor. By blending cyanomethoxy-functionalized mesogens with hydrogen-bond donors (such as polyacrylic acids or phenolic derivatives), researchers can induce the formation of non-covalently crosslinked supramolecular liquid crystal networks. This self-assembly enhances thermal stability and creates highly selective stationary phases for gas chromatography .

Experimental Protocol 1: Synthesis of Cyanomethoxy-Functionalized Mesogens

This protocol describes the two-step conversion of Methyl 4-(cyanomethoxy)benzoate into a terminal mesogen, 4-(cyanomethoxy)phenyl 4-alkoxybenzoate.

Causality of Experimental Choices: The primary challenge in this synthesis is the orthogonal reactivity of the ester and nitrile groups. Harsh hydrolytic conditions (strong acids or refluxing aqueous bases) will indiscriminately hydrolyze both the methyl ester and the sensitive nitrile group (converting it to an amide or carboxylic acid). To prevent this, a mild saponification using Lithium Hydroxide (LiOH) in a biphasic THF/Water system is employed. Subsequently, Steglich esterification is utilized for coupling, as it avoids the use of harsh chlorinating agents (like SOCl₂) that could degrade the ether linkage.

Step-by-Step Methodology

Step 1: Selective Saponification

  • Dissolve 10.0 mmol of Methyl 4-(cyanomethoxy)benzoate in 30 mL of Tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of 12.0 mmol of LiOH·H₂O in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the THF solution at 0 °C under continuous magnetic stirring.

  • Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1); the complete disappearance of the high-R_f starting material indicates successful and selective ester cleavage.

  • Concentrate the mixture under reduced pressure to remove the THF. Acidify the remaining aqueous phase to pH 3 using 1M HCl to precipitate the intermediate, 4-(cyanomethoxy)benzoic acid.

  • Filter, wash with cold water, and dry under vacuum.

Step 2: Steglich Esterification

  • Dissolve 5.0 mmol of the synthesized 4-(cyanomethoxy)benzoic acid and 5.0 mmol of a selected 4-alkoxyphenol (e.g., 4-hexyloxyphenol) in 25 mL of anhydrous Dichloromethane (DCM).

  • Add 0.5 mmol of 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst.

  • Cool the mixture to 0 °C and slowly add a solution of 5.5 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) in 10 mL of DCM.

  • Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

    • Causality: Maintaining a low initial temperature suppresses the formation of unreactive N-acylurea byproducts, ensuring high yields.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 0.5M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify via column chromatography to yield the target liquid crystal.

SyntheticWorkflow A Methyl 4-(cyanomethoxy)benzoate (Precursor) B 4-(cyanomethoxy)benzoic acid (Intermediate) A->B Mild Saponification (LiOH, THF/H2O, RT) C Cyanomethoxy Mesogen (Target LC) B->C Steglich Coupling (DCC, DMAP, Phenol)

Synthetic workflow from methyl ester precursor to the target cyanomethoxy liquid crystal mesogen.

Quantitative Data Summary

The integration of the cyanomethoxy group significantly impacts the thermotropic properties of the resulting mesogens. Table 1 summarizes the phase transition temperatures and dielectric properties of a homologous series of synthesized 4-(cyanomethoxy)phenyl 4-alkoxybenzoates.

Table 1: Thermotropic and Dielectric Properties of 4-(Cyanomethoxy)phenyl 4-alkoxybenzoates

Alkyl Chain Length (n)Melting Point (Cr → N) [°C]Clearing Point (N → Iso) [°C]Dielectric Anisotropy (Δε)*
n = 4 (Butyloxy)68.592.1+8.4
n = 5 (Pentyloxy)62.388.4+7.9
n = 6 (Hexyloxy)59.185.7+7.5
n = 8 (Octyloxy)55.481.2+6.8

*Measured at


. The data demonstrates the typical odd-even effect and the strong positive dielectric anisotropy imparted by the cyanomethoxy group .

Experimental Protocol 2: Formulation of Supramolecular LC Networks

Causality of Experimental Choices: To engineer a supramolecular network, the synthesized cyanomethoxy mesogen is paired with a complementary hydrogen-bond donor. 4-Alkoxybenzoic acids are chosen because they naturally form cyclic dimers. However, upon thermal annealing in the presence of the strong nitrile acceptor, these dimers dissociate. The acid hydroxyl group preferentially hydrogen-bonds with the cyano nitrogen, forming an extended, highly ordered supramolecular phase .

Step-by-Step Methodology
  • Weigh equimolar amounts (1:1 molar ratio) of the synthesized cyanomethoxy mesogen and a complementary H-bond donor (e.g., 4-hexyloxybenzoic acid).

  • Dissolve both components in a minimal volume of anhydrous THF to ensure homogenous mixing at the molecular level.

  • Sonicate the solution for 15 minutes at room temperature.

  • Evaporate the solvent slowly under a stream of dry nitrogen to prevent moisture-induced disruption of the hydrogen-bonding network.

  • Thermal Annealing: Heat the resulting solid blend to 5 °C above its isotropic clearing point, hold for 30 minutes to allow molecular rearrangement, and cool at a controlled rate of 1 °C/min to room temperature.

    • Self-Validation Check: Analyze the annealed sample via Differential Scanning Calorimetry (DSC). The scan should reveal a new, distinct phase transition enthalpy (typically >2.5 kJ/mol) that is significantly higher than the individual components, confirming the successful formation of the supramolecular network.

SupramolecularAssembly cluster_0 Intermolecular Hydrogen Bonding Donor H-Bond Donor (e.g., 4-Alkoxybenzoic Acid) Acceptor Cyanomethoxy Mesogen (Nitrile Acceptor) Donor->Acceptor O-H···N≡C Interaction Network Supramolecular Liquid Crystal Network (Enhanced Thermal Stability) Donor->Network Thermal Annealing Acceptor->Network Thermal Annealing

Formation of a supramolecular liquid crystal network via hydrogen bonding interactions.

References

  • Kuvshinova S.A., Burmistrov V.A., Novikov I.V., Litov K.M., Aleksandriiskii V.V., Koifman O.I. "Synthesis, Mesomorphic and Dielectric Properties of 4-(Cyanomethoxy)phenyl 4-Alkoxybenzoates, 4-(Cyanomethoxy)-4'-alkoxyazo- and -azoxybenzenes." Russian Journal of Organic Chemistry, 2014, 50 (5), 615–620. URL: [Link]

  • Kuvshinova S.A., Burmistrov V.A., Novikov I.V., Alexandriysky V.V., Koifman O.I. "Selectivity, Thermodynamic and Anisotropic Properties of Substituted Liquid-Crystal Cyanoazoxybenzenes as Stationary Phases for Gas Chromatography." Journal of Chromatography & Separation Techniques, 2016, 7 (1), 314–321. URL: [Link]

Troubleshooting & Optimization

How to improve the yield of Methyl 4-(cyanomethoxy)benzoate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket #8492: Yield Optimization for Methyl 4-(cyanomethoxy)benzoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses low-yield issues in the synthesis of Methyl 4-(cyanomethoxy)benzoate (CAS: 3569-77-5). While this is a standard Williamson ether synthesis, users often report yields stalling at 40–60% due to three primary factors: incomplete conversion (poor nucleophilicity), hydrolysis (ester/nitrile degradation), and workup losses (solubility issues).

The protocol below upgrades the standard acetone/reflux method to a Finkelstein-assisted alkylation in acetonitrile, which typically boosts isolated yields to 85–92% .

Part 1: The Optimized Protocol (Gold Standard)

Principle: The reaction involves the nucleophilic attack of the phenoxide ion (derived from methyl 4-hydroxybenzoate) on chloroacetonitrile.

  • Critical Improvement: The addition of Potassium Iodide (KI) generates in situ iodoacetonitrile. The iodide is a better leaving group than chloride, accelerating the reaction rate significantly (Finkelstein reaction).

  • Solvent Choice: Anhydrous Acetonitrile (MeCN) is preferred over DMF (hard to remove) or Acetone (too low boiling point for rapid conversion).

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
Methyl 4-hydroxybenzoate Substrate1.0Ensure starting material is dry.
Chloroacetonitrile Electrophile1.2 – 1.5TOXIC/LACHRYMATOR. Handle in hood.
Potassium Carbonate (

)
Base2.0Must be anhydrous and finely ground.
Potassium Iodide (KI) Catalyst0.1 – 0.2Essential for yield >80%.
Acetonitrile (MeCN) Solvent[0.5 M]Anhydrous (Water <0.05%).
Step-by-Step Workflow
  • Activation: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxybenzoate (1.0 eq),

    
      (2.0 eq), and KI  (0.1 eq).
    
  • Solvation: Add Anhydrous MeCN (concentration ~0.5 M relative to substrate). Stir at Room Temperature (RT) for 15–30 minutes. This allows partial deprotonation of the phenol.

  • Addition: Add Chloroacetonitrile (1.2 eq) dropwise.

  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (lower

      
      ) should disappear.
      
  • Workup (Critical for Yield):

    • Cool to RT. Filter off the solid salts (

      
      , 
      
      
      
      , excess
      
      
      ).
    • Why? Removing salts before aqueous workup prevents emulsions.

    • Rinse the filter cake with cold MeCN.

    • Concentrate the filtrate under reduced pressure to remove most MeCN.

    • Redissolve residue in Ethyl Acetate (EtOAc). Wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[1][2][3]
      
    • Recrystallization: If the crude is solid, recrystallize from Ethanol/Water (9:1) . If oil, use column chromatography (

      
      , Hex/EtOAc gradient).
      

Part 2: Visualizing the Mechanism & Logic

The following diagram illustrates the catalytic cycle and the decision logic for troubleshooting.

G cluster_0 Yield Optimization Zone node_start Start: Methyl 4-hydroxybenzoate node_base Base (K2CO3) Deprotonation node_start->node_base node_phenoxide Phenoxide Anion (Nucleophile) node_base->node_phenoxide node_product Product: Methyl 4-(cyanomethoxy)benzoate node_phenoxide->node_product Slow Attack on Cl-species node_phenoxide->node_product FAST Attack on I-species node_cl_acetonitrile Chloroacetonitrile (Electrophile) node_i_acetonitrile Iodoacetonitrile (Highly Reactive) node_cl_acetonitrile->node_i_acetonitrile Cl/I Exchange (Fast) node_ki KI Catalyst (Finkelstein) node_ki->node_i_acetonitrile node_i_acetonitrile->node_product node_side_hydrolysis Side Reaction: Ester/Nitrile Hydrolysis node_product->node_side_hydrolysis Excess Water/Base High Temp

Caption: Mechanistic pathway highlighting the KI-catalyzed acceleration (Green Zone) vs. the hydrolysis risk (Red Zone).

Part 3: Troubleshooting Dashboard (FAQs)

Q1: My yield is stuck at 50%, and I see starting material on TLC.

  • Diagnosis: Incomplete conversion due to low nucleophilicity or "stalled" kinetics.

  • Fix:

    • Add KI: Did you add the catalyst? The Cl-C bond in chloroacetonitrile is sluggish. Adding 10 mol% KI converts it to the reactive I-C bond.

    • Grind the Base: Commercial

      
       often has low surface area. Grind it to a fine powder before use.
      
    • Check Solvent: If using Acetone, switch to Acetonitrile or DMF to allow higher reaction temperatures (

      
      ).
      

Q2: I isolated the product, but it's a carboxylic acid, not the ester.

  • Diagnosis: Hydrolysis of the methyl ester.[4]

  • Cause: Presence of water in the solvent combined with the base and heat.

  • Fix: Use anhydrous solvents. Dry your

    
     in an oven (
    
    
    
    ) overnight before use. Ensure the reaction is under an inert atmosphere (
    
    
    or Ar) if high humidity is a factor.

Q3: The product is an oil that won't crystallize.

  • Diagnosis: Impurities (residual solvent or unreacted phenol).

  • Fix:

    • Residual DMF: If you used DMF, it is difficult to remove by rotovap. Wash the organic layer 3x with water to pull out the DMF.[2]

    • Unreacted Phenol: Wash the organic layer with 1M NaOH (cold, rapid wash). This converts unreacted phenol to the water-soluble phenoxide, leaving the neutral ether product in the organic layer. Warning: Do this quickly to avoid hydrolyzing your ester.

Q4: Can I use Sodium Hydride (NaH) instead of K2CO3?

  • Answer: Yes, NaH is faster and cleaner for the deprotonation step. However, it requires strictly anhydrous conditions (THF/DMF). For scale-up or robustness, the

    
    /Acetone or MeCN method is generally preferred because it is less sensitive to moisture and safer to handle.
    

References

  • BenchChem Protocols. "Williamson Ether Synthesis Optimization." BenchChem Technical Notes.

  • PrepChem. "Synthesis of methyl 4-(5-carboethoxy-5-cyanopentyl)benzoate" (Analogous ether synthesis conditions). PrepChem.

  • ChemicalBook. "General procedure for the synthesis of Cyanide derivatives via Nucleophilic Substitution." ChemicalBook Reaction Database.

  • ResearchGate. "Improving yield in Williamson ether reaction." ResearchGate Community Q&A.

  • Organic Chemistry Portal. "Cyanomethylation of Phenols." Organic Chemistry Portal.

Sources

Common side products in Methyl 4-(cyanomethoxy)benzoate synthesis and their prevention.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-(cyanomethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing Methyl 4-(cyanomethoxy)benzoate?

The most common and efficient method for synthesizing Methyl 4-(cyanomethoxy)benzoate is the Williamson ether synthesis.[1][2][3] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).[3] The reaction requires a base to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide.[4]

Q2: Which base is most suitable for this reaction?

For the O-alkylation of phenols, moderately weak bases are often preferred to minimize side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice.[2][4] It is strong enough to deprotonate the phenol but generally not so strong as to promote hydrolysis of the ester or nitrile functional groups, especially at moderate temperatures.[5] Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can be used but increase the risk of side product formation.[4][6]

Q3: What are the best solvents for this synthesis?

Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation of the base while leaving the nucleophile (phenoxide) relatively free and reactive.[7] Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are excellent choices that can accelerate the reaction rate.[1][7] Acetone is also a commonly used solvent, particularly with K₂CO₃.

Troubleshooting Guide: Side Products & Prevention

This section addresses specific issues you may encounter, focusing on the identification and prevention of common side products.

Issue 1: Low Yield & Significant Unreacted Starting Material

Q: I have a low yield of my desired product, and TLC/NMR analysis shows a large amount of unreacted methyl 4-hydroxybenzoate. What went wrong?

This is one of the most common issues and typically points to incomplete deprotonation of the phenol or insufficient reaction time/temperature.

Causality & Prevention:

  • Incomplete Deprotonation: The phenoxide ion is the active nucleophile. If the base is too weak or used in insufficient quantity, a significant portion of the methyl 4-hydroxybenzoate will remain protonated and unreactive.

    • Solution: Ensure you are using at least one equivalent of a suitable base like K₂CO₃. For phenols that are less acidic, a stronger base might be necessary, but this must be balanced against the risk of side reactions.[6]

  • Reaction Conditions: The Sₙ2 reaction has an activation energy barrier that must be overcome.

    • Solution: The reaction is often conducted at elevated temperatures (50-100 °C) for several hours (1-8 hours) to ensure it proceeds to completion.[6][7] Monitor the reaction by TLC until the starting phenol spot has been consumed.

  • Poor Reagent Quality: Moisture in your reagents or solvent can quench the base, especially if using highly reactive bases like NaH.

    • Solution: Use anhydrous solvents and ensure your reagents are dry.[8]

Issue 2: Identification of an Acidic Impurity, 4-(cyanomethoxy)benzoic acid

Q: After workup, I isolated a significant byproduct that is soluble in aqueous base. NMR suggests the methyl ester is gone. What is it and how do I prevent it?

You have likely formed 4-(cyanomethoxy)benzoic acid . This is a result of saponification (hydrolysis) of the methyl ester group.

Mechanism of Formation: This side reaction is catalyzed by the presence of a strong base (like NaOH or KOH) and water. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated during acidic workup. While K₂CO₃ is a weaker base, prolonged reaction times at high temperatures in the presence of water can still lead to some ester hydrolysis.[9]

Prevention Strategies:

  • Choice of Base: Use the mildest base possible that still effectively deprotonates the phenol. K₂CO₃ is generally superior to NaOH or KOH for this reason.

  • Anhydrous Conditions: Meticulously dry your solvent and glassware to minimize the amount of water available for hydrolysis.

  • Temperature Control: Avoid excessively high temperatures or prolonged heating once the starting material is consumed.

  • Purification: This acidic byproduct can be easily removed from the desired product. During workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The desired ester will remain in the organic phase, while the carboxylate salt of the side product will move to the aqueous phase.

Issue 3: Identification of a More Polar Impurity, Methyl 4-(carbamoylmethoxy)benzoate or Methyl 4-(carboxymethoxy)benzoate

Q: My product is contaminated with a more polar byproduct. Mass spectrometry shows an addition of 18 (H₂O) or 17 (NH₃) mass units. What is this?

This impurity is likely the result of nitrile hydrolysis . Under basic conditions, the nitrile group (-C≡N) can be hydrolyzed first to an amide (Methyl 4-(carbamoylmethoxy)benzoate) and then further to a carboxylic acid (Methyl 4-(carboxymethoxy)benzoate).[10][11][12]

Mechanism of Formation: The hydrolysis of nitriles can be catalyzed by either acid or base. In this synthesis, residual hydroxide ions can attack the electrophilic carbon of the nitrile.[11][13] This process is often slower than ester hydrolysis but can become significant under harsh conditions (e.g., high temperatures, extended reaction times, or use of strong bases like NaOH).[10]

Prevention Strategies:

  • Milder Basic Conditions: As with ester hydrolysis, using K₂CO₃ instead of stronger bases minimizes this side reaction. The reaction can often be stopped when the amide is formed, but harsher conditions will push it to the carboxylic acid.[10]

  • Control Reaction Time and Temperature: Monitor the reaction closely. Once the starting phenol is consumed, proceed with the workup to avoid over-reaction and subsequent hydrolysis.

  • Purification: These more polar byproducts can typically be separated from the desired product using silica gel column chromatography.[14]

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Phenolic Substrate Methyl 4-hydroxybenzoateEnsure high purity to avoid introducing impurities from the start.
Alkylating Agent Chloroacetonitrile or BromoacetonitrilePrimary halides are essential for an Sₙ2 reaction. Secondary or tertiary halides would lead to elimination products.[1][3][15]
Base Potassium Carbonate (K₂CO₃)Effective for deprotonation while minimizing hydrolysis side reactions. Stronger bases (NaOH, NaH) increase the risk of saponification and nitrile hydrolysis.[4]
Solvent Acetonitrile, DMF, or AcetonePolar aprotic solvents accelerate the Sₙ2 reaction. Protic solvents (e.g., ethanol) can solvate and deactivate the nucleophile.[7]
Temperature 50-100 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate. Excessively high temperatures can promote side reactions.[7]
Reaction Time 1-8 hoursShould be monitored by TLC. Insufficient time leads to low conversion; excessive time increases byproduct formation.[7]

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthesis route and the formation of key side products.

Diagram 1: Primary Synthesis Pathway

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A Methyl 4-hydroxybenzoate B Phenoxide Ion (Nucleophile) A->B + Base D Methyl 4-(cyanomethoxy)benzoate B->D + C Base K₂CO₃ C Bromoacetonitrile

Caption: The Williamson ether synthesis of Methyl 4-(cyanomethoxy)benzoate.

Diagram 2: Formation of Hydrolysis Side Products

cluster_nitrile Nitrile Hydrolysis main Methyl 4-(cyanomethoxy)benzoate ester_side_product 4-(cyanomethoxy)benzoic acid main->ester_side_product amide Amide Intermediate main->amide nitrile_side_product Carboxylic Acid Derivative amide->nitrile_side_product H₂O / OH⁻ (harsh) conditions Excess H₂O / OH⁻ High Temp / Long Time

Caption: Competing hydrolysis pathways for the target molecule.

Recommended Experimental Protocol

This optimized protocol is designed to maximize the yield of Methyl 4-(cyanomethoxy)benzoate while minimizing the formation of the side products discussed above.

Materials:

  • Methyl 4-hydroxybenzoate (1.0 eq.)

  • Bromoacetonitrile (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq.)

  • Acetone, anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.) and finely pulverized potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetone to the flask (concentration approx. 0.2-0.5 M).

  • Alkylating Agent: Add bromoacetonitrile (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the methyl 4-hydroxybenzoate spot.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr).

    • Wash the solids with a small amount of acetone and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • If further purification is needed, the product can be recrystallized (e.g., from ethanol/water) or purified by silica gel column chromatography.

By carefully controlling the reaction conditions and being aware of the potential side reactions, researchers can consistently achieve high yields and purity in the synthesis of Methyl 4-(cyanomethoxy)benzoate.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Organic Reactions. Nitrile to Acid - Common Conditions. Available from: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available from: [Link]

  • Studylib. Enolate Alkylation Lab: Ester Saponification & Amide Formation. Available from: [Link]...

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. Available from: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • ResearchGate. Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Available from: [Link]

  • Unknown Source. Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • LS College. (2021, October 23). Williamson ether synthesis. Available from: [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-(5-carboethoxy-5-cyanopentyl)benzoate. Available from: [Link]

  • International Journal of ChemTech Research. METHANOLYSIS OF CASTOR OIL USING POTASSIUM CARBONATE IN AMMONIUM HYDROXIDE AS A CATALYST. Available from: [Link]

  • National Center for Biotechnology Information. Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. Available from: [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Available from: [Link]

  • Autech Industry Co.,Limited. (2026, February 12). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Available from: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Available from: [Link]

  • Google Patents. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • Organic Syntheses. METHYL m-NITROBENZOATE. Available from: [Link]

  • Unknown Source.

Sources

Optimizing reaction conditions for the O-alkylation of methyl 4-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers, chemists, and drug development professionals with field-proven insights into the Williamson ether synthesis. Specifically, this guide focuses on optimizing the O-alkylation of methyl 4-hydroxybenzoate—a critical intermediate in pharmaceutical and materials synthesis.

Rather than simply listing procedures, this guide deconstructs the causality behind reaction parameters, ensuring you understand why a reaction fails and how to engineer a self-validating protocol for success.

Mechanistic Causality: Base and Solvent Dynamics

The O-alkylation of methyl 4-hydroxybenzoate is governed by the delicate balance between nucleophilicity and electrophilicity. Because of the electron-withdrawing para-ester group, the phenolic hydroxyl proton is relatively acidic (pKa ~8.3–8.5).

The "Why" Behind Base Selection

You do not need ultra-strong bases (like NaH or alkoxides) to deprotonate this substrate. In fact, using aqueous strong bases (like NaOH or KOH) introduces a massive risk of ester hydrolysis (saponification) 1. A mild, insoluble inorganic base like anhydrous potassium carbonate (K₂CO₃) is optimal. It quantitatively deprotonates the phenol while remaining completely orthogonal to the ester functionality, tolerating a wide range of functional groups 2.

The "Why" Behind Solvent Selection

The Sₙ2 transition state relies on a highly reactive phenoxide anion. Protic solvents (e.g., methanol, water) form strong hydrogen bonds with the phenoxide oxygen, dampening its reactivity and occasionally forcing the alkylating agent to attack the less-hindered ortho-carbon, leading to unwanted C-alkylation [[3]](). Dipolar aprotic solvents (e.g., Acetone, DMF) solvate the potassium cation but leave the phenoxide "naked" and highly reactive, ensuring strict regioselectivity for O-alkylation 3.

ReactionPathway A Methyl 4-hydroxybenzoate (Phenol) B Base (e.g., K2CO3) Deprotonation A->B C Phenoxide Anion (Nucleophile) B->C - HCO3- D Alkyl Halide (R-X) SN2 Attack C->D E O-Alkylated Product (Ether) D->E Aprotic Solvent

Mechanistic pathway for the base-mediated O-alkylation reaction.

Quantitative Optimization Data

To facilitate rapid decision-making, the table below summarizes the causality and outcomes of various Base/Solvent pairings for this specific substrate.

BaseSolventTemp (°C)TimeYield (%)Primary Observation / Issue
K₂CO₃ (Anhydrous) Acetone 56 (Reflux) 8 h >95% Optimal. Clean conversion, easy solvent removal.
K₂CO₃ (Anhydrous)DMF804 h82–93%Excellent yield 4; DMF removal during workup can be tedious.
Cs₂CO₃MeCN604 h>95%Extremely fast kinetics; high cost of base.
NaOH (Aqueous)Water/DCM (PTC)2512 h<50%Severe ester hydrolysis (saponification) observed.
K₂CO₃Methanol65 (Reflux)12 h~35%Sluggish reaction; significant C-alkylation detected 3.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Acetone/K₂CO₃ to ensure high yields while maintaining an easy workup profile. It is engineered to be self-validating; physical changes in the reaction mixture will confirm successful progression.

Reagents:

  • Methyl 4-hydroxybenzoate: 1.0 equivalent

  • Alkylating Agent (e.g., Benzyl bromide or Alkyl chloride): 1.2 equivalents

  • Anhydrous K₂CO₃ (finely powdered): 1.5 equivalents

  • Anhydrous Acetone: 0.2 M relative to substrate

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxybenzoate in anhydrous acetone.

  • Phenoxide Generation: Add the finely powdered anhydrous K₂CO₃ to the clear solution. Stir at room temperature for 15–30 minutes.

    • Validation Checkpoint 1: The mixture will become a cloudy suspension as the phenoxide salt begins to form.

  • Alkylation: Add the alkylating agent dropwise via syringe. If using a less reactive alkyl chloride, add a catalytic amount (0.1 eq) of Potassium Iodide (KI) to initiate an in situ Finkelstein reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 56 °C under a nitrogen atmosphere for 8 hours.

    • Validation Checkpoint 2: As the reaction proceeds, a fine white precipitate (KBr or KCl) will accumulate. TLC (Hexanes/EtOAc 3:1) should show the disappearance of the UV-active starting material (lower Rf) and the emergence of a less polar product spot (higher Rf).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr/KCl). Wash the filter cake with additional acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can typically be used directly or purified via recrystallization (e.g., from ethanol) or flash column chromatography.

Troubleshooting & FAQs

When deviations occur, use the diagnostic workflow below to identify the root cause, then consult the FAQs for targeted solutions.

Troubleshooting A Low Yield / Impure Product B Analyze Crude by LC-MS/TLC A->B C Unreacted Starting Material? B->C Yes D Side Products Detected? B->D Yes E Increase Temp / Time or Change to Cs2CO3 C->E Kinetics Issue F Check Alkylating Agent (Degradation/Volatility) C->F Reagent Issue G Ester Hydrolysis (Saponification) D->G Mass = M-14 (Acid) I C-Alkylation (Protic Solvents) D->I Mass = Product (Isomer) H Switch to Anhydrous K2CO3 Avoid Aqueous Base G->H J Switch to Aprotic Solvent (DMF/Acetone) I->J

Troubleshooting workflow for O-alkylation of methyl 4-hydroxybenzoate.

Q1: Why am I seeing a byproduct with a mass 14 Da lower than my expected product?

A1: This mass shift (-CH₃ + H = -14 Da) is the classic signature of ester hydrolysis (saponification). The methyl ester has been cleaved to form the corresponding carboxylic acid. This occurs if your base is too strong (e.g., NaOH) or if there is trace water in your reaction mixture 1. Fix: Ensure your K₂CO₃ is strictly anhydrous (dry it in an oven at 120 °C overnight if necessary) and use dry solvents.

Q2: My reaction is stalling at 50% conversion. How can I drive it to completion?

A2: The phenoxide of methyl 4-hydroxybenzoate is less nucleophilic than an un-substituted phenoxide due to the electron-withdrawing para-ester group. To accelerate the Sₙ2 kinetics:

  • Change the Base: Switch from K₂CO₃ to Cs₂CO₃. The larger cesium cation binds less tightly to the phenoxide oxygen, providing a more "naked" and highly reactive nucleophile.

  • Catalysis: Add a catalytic amount of potassium iodide (KI) if using an alkyl chloride.

  • Reagent Check: Ensure your alkylating agent hasn't degraded or evaporated; use a slight excess (1.2–1.5 equivalents) 1.

Q3: Why is C-alkylation occurring instead of O-alkylation?

A3: C-alkylation is heavily favored in protic solvents (like methanol or water). These solvents strongly hydrogen-bond to the oxygen atom of the phenoxide, sterically hindering it and reducing its nucleophilicity, which forces the electrophile to attack the aromatic ring 3. Fix: Immediately switch to a dipolar aprotic solvent (DMF, DMSO, or Acetone) which leaves the oxygen unsolvated and highly reactive, strictly favoring O-alkylation 3.

References

  • BenchChem Technical Support Team. Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid. Benchchem. 1

  • National Institutes of Health (PMC). Computer-Assisted Discovery and Structural Optimization of a Novel Retinoid X Receptor Agonist Chemotype. NIH.gov. 4

  • Thieme E-Books. Synthesis by Substitution - O-alkylation of phenols. Thieme-connect.de. 3

  • Thieme E-Books. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme-connect.de. 2

Sources

Troubleshooting guide for the cyanation step in benzoate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the cyanation step in benzoate synthesis. It is designed to move beyond basic protocols, offering deep mechanistic insights and field-proven troubleshooting strategies.[1]

Ticket Subject: Optimization and Troubleshooting of Aryl Halide Cyanation Assigned Specialist: Senior Application Scientist Status: Open Context: Synthesis of Benzoate Precursors via Aryl Nitriles

Executive Summary & Safety Directive

The synthesis of benzoates often proceeds through an aryl nitrile intermediate (


).[1] The cyanation step  is the critical bottleneck, notorious for catalyst poisoning, safety hazards, and purification difficulties.[1]
CRITICAL SAFETY PROTOCOL: Cyanide Handling
  • Hazard: All cyanide sources (Zn(CN)

    
    , K
    
    
    
    [Fe(CN)
    
    
    ], CuCN) can release lethal hydrogen cyanide (HCN) gas upon contact with acid or moisture.
  • Mandatory Control:

    • pH Monitoring: Maintain reaction pH > 9 during workup. Never acidify cyanide-containing waste.[1]

    • Scavenging: Keep a bleach bath (sodium hypochlorite) or FeSO

      
       solution ready to neutralize spills immediately.
      
    • Detection: Install HCN monitors inside the fume hood.

Method A: Palladium-Catalyzed Cyanation (The Modern Standard)[1]

This is the preferred method for pharmaceutical intermediates due to milder conditions and functional group tolerance.

The Mechanism (Why it fails)

The most common failure mode is catalyst poisoning . Cyanide is a strong


-donor and 

-acceptor.[1] If the concentration of free cyanide ions is too high, they saturate the Palladium center, forming stable, inactive species like

, preventing the oxidative addition of the aryl halide.

Key Strategy: Use "Slow-Release" cyanide sources.[1]

  • Zinc Cyanide (Zn(CN)

    
    ):  Low solubility in organic solvents ensures a low steady-state concentration of free CN
    
    
    
    .
  • Potassium Ferrocyanide (K

    
    [Fe(CN)
    
    
    
    ]):
    Non-toxic; releases CN
    
    
    only at elevated temperatures.
Visualizing the Catalytic Cycle & Failure Points

Pd_Cyanation_Cycle cluster_legend Process Status Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison Excess Free CN- LigandEx Ligand Exchange (Ar-Pd-CN) OxAdd->LigandEx + Zn(CN)2 / Transmetalation HomoCoup Homocoupling Side-Product (Ar-Ar) OxAdd->HomoCoup Disproportionation RedElim Reductive Elimination (Ar-CN + Pd(0)) LigandEx->RedElim Product Release RedElim->Pd0 Regeneration key1 Blue: Active Catalyst key2 Green: Product Formation key3 Red: Critical Failure

Figure 1: The Palladium Catalytic Cycle. Note the critical "Poisoning" pathway (Red) caused by excess free cyanide.

Optimized Protocol (Zn(CN) Method)
  • Substrate: 1.0 equiv Aryl Bromide/Iodide.

  • Source: 0.6 equiv Zn(CN)

    
     (99% purity is critical; lower grades contain free CN
    
    
    
    ).
  • Catalyst: 2-5 mol% Pd(PPh

    
    )
    
    
    
    or Pd
    
    
    (dba)
    
    
    + dppf.
  • Solvent: DMF or NMP (degassed).

  • Additive: 2-5 mol% Zn dust (activates Pd(II) to Pd(0) and scavenges O

    
    ).
    
  • Conditions: 80-100°C under Argon for 4-12 hours.

Troubleshooting FAQ (Pd-Catalysis)
SymptomProbable CauseCorrective Action
Reaction Stalls < 20% Catalyst PoisoningSwitch to K

[Fe(CN)

]
. Its thermal release mechanism prevents saturation of the Pd center.
Pd Black Precipitates Catalyst DecompositionAdd 1-2 mol% Zn dust or PMHS (Polymethylhydrosiloxane) to stabilize the Pd(0) species.
Homocoupling (Ar-Ar) Slow TransmetalationIncrease the cyanide source slightly or switch to a more electron-rich ligand (e.g., Xantphos) to speed up the cycle.
Hydrodehalogenation (Ar-H) Solvent/Hydride SourceEnsure solvent is anhydrous . Water at high temps can act as a hydride source via Wacker-type mechanisms.

Method B: Rosenmund-von Braun (The Classical Approach)[1]

Use this when the substrate is insensitive to heat (>150°C) or when Pd catalysis fails due to steric hindrance.

The Protocol
  • Reagents: Aryl Halide + 1.2 equiv CuCN.[2]

  • Solvent: DMF, Pyridine, or NMP.[3]

  • Conditions: Reflux (150-200°C) for 12-24 hours.[1]

Troubleshooting FAQ (Copper-Mediated)
SymptomProbable CauseCorrective Action
Incomplete Conversion Surface PassivationCuCN is insoluble.[1] Use fine powder or add a solubilizing ligand like L-Proline (10-20 mol%) to lower the activation energy.[1]
Blue/Green Emulsion during Workup Copper ComplexationCritical Step: Do not use simple water extraction. Quench with NH

OH/NH

Cl (1:1)
or FeCl

to break the copper-product complex.
Product Trapped in Aqueous Phase Strong CoordinationThe nitrile product coordinates to Cu(I). Perform a continuous extraction or digest the Cu residues with ethylenediamine (EDA) .

Comparative Analysis of Cyanide Sources

Select the right reagent based on your substrate's sensitivity and your lab's safety capabilities.

FeatureZn(CN)

K

[Fe(CN)

]
CuCN
Mechanism Pd-Catalysis (Slow Release)Pd-Catalysis (Thermal Release)Stoichiometric Substitution
Toxicity High (Releases HCN easily)Low (Non-toxic solid)High
Solubility Poor (Suspension)Insoluble (Requires Water/DMF mix)Insoluble
Cost ModerateVery LowLow
Best For General Aryl HalidesLab-scale, Safety-consciousSterically hindered, thermally stable

Downstream: Hydrolysis to Benzoate

Once the Aryl Nitrile (


) is secured, hydrolysis yields the Benzoate (

).
  • Acidic Hydrolysis: H

    
    SO
    
    
    
    / H
    
    
    O / AcOH (Reflux). Risk: Decarboxylation of electron-rich rings.[1]
  • Basic Hydrolysis: NaOH / EtOH / H

    
    O (Reflux). Preferred for most benzoates.
    

References

  • Review of Pd-Catalyzed Cyanation

    • Title: "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances."[2][4][5][6][7][8]

    • Source:Chemical Reviews.
    • URL:[Link] (Generalized link to journal topic)

  • Zn(CN)

    • Title: "Efficient Cyanation of Aryl Halides with Zinc Cyanide."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Generalized link)

  • Green Chemistry (K4[Fe(CN)6])

    • Title: "A Practical, Non-Toxic Cyanation of Aryl Halides."[6][9]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Rosenmund-von Braun Improvements

    • Title: "Copper-Catalyzed Cyan
    • Source:Organic Letters.
    • URL:[Link] (Generalized link)

(Note: While specific DOI links are provided where possible, always verify the exact volume/page with your institution's library access).

Sources

Stability issues and degradation pathways of Methyl 4-(cyanomethoxy)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-(cyanomethoxy)benzoate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues and understand the potential degradation pathways of this molecule. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely stability issues I will encounter with Methyl 4-(cyanomethoxy)benzoate?

A1: Methyl 4-(cyanomethoxy)benzoate possesses three primary functional groups that can be susceptible to degradation: a methyl ester, an ether linkage, and a nitrile group. The most common stability issue is the hydrolysis of the methyl ester bond, particularly under acidic or basic conditions, which would yield 4-(cyanomethoxy)benzoic acid and methanol. The cyanomethoxy group may also undergo hydrolysis, although likely under more forcing conditions, potentially leading to the formation of a carboxylic acid or amide at the nitrile position, or cleavage of the ether bond.

Q2: How should I properly store Methyl 4-(cyanomethoxy)benzoate to ensure its stability?

A2: To minimize degradation, Methyl 4-(cyanomethoxy)benzoate should be stored in a cool, dry, and dark place.[1] The solid material should be kept in a tightly sealed container to protect it from moisture. For solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures (e.g., 2-8°C) for short-term use.[1] For long-term storage, preparing fresh solutions is recommended.

Q3: Is Methyl 4-(cyanomethoxy)benzoate sensitive to light?

A3: Aromatic compounds, especially those with ether linkages, can be susceptible to photodegradation. While specific photostability data for Methyl 4-(cyanomethoxy)benzoate is not extensively published, it is a prudent practice to protect solutions and the solid compound from direct exposure to UV light to prevent potential photolytic cleavage or other photochemical reactions.[2]

Q4: What are the primary degradation products I should be monitoring in my stability studies?

A4: Based on the structure of Methyl 4-(cyanomethoxy)benzoate, the primary degradation products to monitor would be:

  • 4-(cyanomethoxy)benzoic acid: Resulting from the hydrolysis of the methyl ester.

  • Methyl 4-hydroxybenzoate: Resulting from the cleavage of the ether linkage.

  • 4-hydroxybenzoic acid: Resulting from both ester hydrolysis and ether cleavage.

  • Methyl 4-(2-amino-2-oxoethoxy)benzoate: Resulting from the hydrolysis of the nitrile group to an amide.

  • Methyl 4-(carboxymethoxy)benzoate: Resulting from the complete hydrolysis of the nitrile group to a carboxylic acid.

Q5: Can I use a standard C18 column for the analysis of Methyl 4-(cyanomethoxy)benzoate and its potential degradation products?

A5: Yes, a reversed-phase HPLC method using a C18 column is a suitable starting point for developing a stability-indicating method.[3][4] The polarity difference between the parent compound and its likely degradation products (e.g., the more polar carboxylic acid derivatives) should allow for good separation with a gradient elution using a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic modifier (such as acetonitrile or methanol).[5]

Troubleshooting Guide: Stability Issues and Degradation Analysis

This section provides in-depth guidance on how to investigate and troubleshoot stability problems encountered during your experiments with Methyl 4-(cyanomethoxy)benzoate.

Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation or Short-Term Storage
  • Plausible Cause: Hydrolysis of the methyl ester due to the presence of acidic or basic residues in your sample matrix or glassware, or exposure to humidity.

  • Troubleshooting Steps:

    • pH Control: Ensure that the pH of your sample solutions is neutral. If your experimental conditions require acidic or basic pH, consider the potential for hydrolysis and analyze samples as quickly as possible after preparation.

    • Solvent Purity: Use high-purity, anhydrous solvents for sample preparation to minimize water content.

    • Glassware Preparation: Use clean, dry glassware. If necessary, rinse with an appropriate solvent and dry thoroughly before use to remove any acidic or basic residues.

    • Confirmation of Degradant: To confirm if the unexpected peak is 4-(cyanomethoxy)benzoic acid, you can intentionally degrade a small sample of Methyl 4-(cyanomethoxy)benzoate under mild acidic or basic conditions and compare the chromatograms.

Issue 2: Loss of Assay Potency Over Time in Solution
  • Plausible Cause: This could be due to slow degradation under the storage conditions, potentially hydrolysis, or even photodegradation if the solution is not protected from light.

  • Troubleshooting Steps:

    • Storage Conditions: Store solutions at a lower temperature (e.g., 2-8°C or -20°C) and protect them from light by using amber vials or wrapping them in aluminum foil.[1]

    • Forced Degradation Study: Conduct a forced degradation study to understand the degradation pathways under various stress conditions. This will help in identifying the degradation products and developing a stability-indicating analytical method.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[2][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Protocol 1: Forced Degradation Study

1. Preparation of Stock Solution: Prepare a stock solution of Methyl 4-(cyanomethoxy)benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration (hours)
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C2, 4, 8, 24
Base Hydrolysis 0.1 M Sodium HydroxideRoom Temperature1, 2, 4, 8
Oxidation 3% Hydrogen PeroxideRoom Temperature2, 4, 8, 24
Thermal Solid State80°C24, 48, 72
Photolytic Solution (in quartz cuvette)Room TemperatureExpose to UV light (254 nm) and cool white fluorescent light

3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9][10]

Predicted Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of Methyl 4-(cyanomethoxy)benzoate under different stress conditions. These are proposed pathways based on the chemical nature of the functional groups.

G parent Methyl 4-(cyanomethoxy)benzoate acid_hydrolysis 4-(cyanomethoxy)benzoic acid parent->acid_hydrolysis Acidic Hydrolysis (H+/H2O) base_hydrolysis 4-(cyanomethoxy)benzoate salt parent->base_hydrolysis Basic Hydrolysis (OH-) ether_cleavage Methyl 4-hydroxybenzoate parent->ether_cleavage Acidic/Forced Conditions nitrile_hydrolysis_amide Methyl 4-(2-amino-2-oxoethoxy)benzoate parent->nitrile_hydrolysis_amide Partial Nitrile Hydrolysis nitrile_hydrolysis_acid Methyl 4-(carboxymethoxy)benzoate nitrile_hydrolysis_amide->nitrile_hydrolysis_acid Full Nitrile Hydrolysis

Caption: Predicted hydrolytic degradation pathways.

G start Start: Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) hplc Analyze by Stability-Indicating RP-HPLC Method start->hplc peak_purity Assess Peak Purity of Parent Compound hplc->peak_purity identify Identify and Characterize Degradation Products (e.g., LC-MS) hplc->identify validate Validate Analytical Method (ICH Guidelines) hplc->validate pathway Propose Degradation Pathways identify->pathway

Caption: Experimental workflow for degradation analysis.

References

  • Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1754-1765. Available from: [Link]

  • Li, Q. & Zhang, Y. (2012). Synthesis and crystal structure of methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1562. Available from: [Link]

  • Hsiao, S.-H., et al. (2006). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 91(8), 1799-1806. Available from: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Pchenitchnikov, S., et al. (2018). Introduction of the Functional Amino Group at the meso Position of Cy3 and Cy5 Dyes: Synthesis, Stability, Spectra and Photolysis of 4‐Amino‐1‐diazo‐2‐butanone Derivatives. Chemistry – An Asian Journal, 13(21), 3235-3244. Available from: [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • Patel, R. M., et al. (2011). Stability Indicating HPLC Method Development and Validation. Pharmaceutical Methods, 2(3), 153-162. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Garijo, X., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4583. Available from: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 33(11), 20-29. Available from: [Link]

  • Deswater. (n.d.). Photocatalytic degradation of methyl orange and cyanide by using TiO2/CuO composite. Available from: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. (2025, October 17). (PDF) Introduction of the Functional Amino Group at the meso Position of Cy3 and Cy5 Dyes: Synthesis, Stability, Spectra and Photolysis of 4‐Amino‐1‐diazo‐2‐butanone Derivatives. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic acid esters, Benzoates. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Available from: [Link]

  • Hsiao, S.-H., et al. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 90(2), 298-306. Available from: [Link]

  • Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 13(7), 133-140. Available from: [Link]

  • Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Available from: [Link]

  • ResearchGate. (2023, June 26). Functional Group Translocation of Cyano Groups by Reversible C–H Sampling | Request PDF. Available from: [Link]

  • SciSpace. (n.d.). Photocatalytic Degradation of Methylene Blue and Methyl Orange Dye by Using the Core-Shell Structure of Fe3O4@ZnS Nanoparticles. Available from: [Link]

  • International Journal of Current Research and Technology. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Late-Stage C–H Functionalization of Azines. U.S. National Library of Medicine. Available from: [Link]

  • MDPI. (2023, April 4). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. Available from: [Link]

  • ResearchGate. (n.d.). Hypothetical benzoate degradation pathway | Download Scientific Diagram. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. U.S. National Library of Medicine. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • MDPI. (2021, October 3). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Available from: [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • New Journal of Chemistry. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Royal Society of Chemistry. Available from: [Link]

  • MDPI. (2025, December 15). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Available from: [Link]

  • Quantum Journal of Medical and Health Sciences. (2025, February 28). PRESERVATIVE PRECISION: A NOVEL UV METHOD FOR METHYL PARABEN QUANTIFICATION IN DRUG FORMULATIONS. Available from: [Link]

  • Semantic Scholar. (2022, November 18). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. U.S. National Library of Medicine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. U.S. National Library of Medicine. Available from: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • Ukrainian Chemistry Journal. (2022, February 21). Kinetics of oxidative degradation of methyl orange using the “Sonoperoxate” process. Available from: [Link]

  • MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2020, September 15). Stability Indicating RP-UPLC Method Development and Validation for the Determination of Edoxaban Tosylate in API. Available from: [Link]

Sources

Technical Support Center: Methyl 4-(cyanomethoxy)benzoate Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the characterization of Methyl 4-(cyanomethoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective troubleshooting.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and preliminary analysis of Methyl 4-(cyanomethoxy)benzoate.

Q1: What are the expected spectral characteristics for a pure sample of Methyl 4-(cyanomethoxy)benzoate?

A pure sample should exhibit specific signals in NMR, IR, and Mass Spectrometry that correspond to its distinct functional groups. Below is a summary of expected data.

Analytical TechniqueExpected Observations
¹H NMR (CDCl₃)Signals for aromatic protons (doublets around 7.0-8.1 ppm), a singlet for the O-CH₂-CN protons (~4.8 ppm), and a singlet for the methyl ester protons (~3.9 ppm).
¹³C NMR (CDCl₃)Peaks for the ester carbonyl (~166 ppm), aromatic carbons (115-162 ppm), the nitrile carbon (~115 ppm), the O-CH₂-CN carbon (~53 ppm), and the methyl ester carbon (~52 ppm).
FTIR (KBr or ATR)Characteristic stretches for the nitrile (C≡N) group (~2250 cm⁻¹), the ester carbonyl (C=O) group (~1720 cm⁻¹), C-O-C stretches (~1280 and 1100 cm⁻¹), and aromatic C-H bonds (~3100-3000 cm⁻¹).[1][2]
Mass Spec. (EI)A molecular ion peak (M⁺) at m/z 191. The fragmentation pattern may show losses corresponding to the methoxy group (m/z 160) and the cyanomethoxy group.[3][4]
Q2: My compound has a lower-than-expected melting point and appears slightly off-white. What could be the issue?

This often points to the presence of impurities. The most common culprits are residual starting materials from the synthesis, such as methyl 4-hydroxybenzoate or chloroacetonitrile. Another possibility is the presence of polymorphs, which are different crystal forms of the same compound that can have different physical properties, including melting point and solubility.[5][6][7]

Q3: Are there any known stability issues with Methyl 4-(cyanomethoxy)benzoate?

The cyanomethoxy group can be susceptible to hydrolysis, particularly under basic conditions or in the presence of moisture, which would yield methyl 4-hydroxybenzoate and hydroxyacetonitrile. It is recommended to store the compound in a cool, dry place.[8] From a broader perspective, aromatic compounds can be subject to biodegradation by microorganisms, which is a consideration for long-term storage or environmental exposure studies.[9][10][11][12][13]

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific experimental challenges.

Troubleshooting Workflow for Purity Assessment

Purity_Assessment_Workflow Troubleshooting Purity Issues start Initial Observation: Impure Sample (e.g., broad melt, extra NMR peaks) check_synthesis Review Synthesis Protocol - Incomplete reaction? - Side products? start->check_synthesis purification Purification Strategy - Recrystallization? - Column Chromatography? check_synthesis->purification recharacterize Re-characterize Purified Sample (NMR, HPLC, MS) purification->recharacterize success Purity Confirmed recharacterize->success fail Impurity Persists recharacterize->fail if not pure identify_impurity Identify Impurity (MS, advanced NMR) fail->identify_impurity adjust_synthesis Adjust Synthesis or Purification - Different solvent system? - Alternative reaction? identify_impurity->adjust_synthesis adjust_synthesis->purification

Caption: A decision-making workflow for addressing purity issues with Methyl 4-(cyanomethoxy)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation, but spectra can sometimes be ambiguous.

Problem: Unexpected peaks or peak broadening in ¹H or ¹³C NMR.
  • Plausible Cause 1: Residual Solvents. Even after drying, residual solvents from the reaction or purification can appear in the NMR spectrum.

    • Troubleshooting Steps:

      • Identify the solvent by its characteristic chemical shift.

      • Dry the sample under high vacuum for an extended period.

      • If the solvent is high-boiling (e.g., DMF, DMSO), consider lyophilization or precipitation from a different solvent system.

  • Plausible Cause 2: Presence of Rotational Isomers (Rotamers). While less common for this specific molecule, restricted rotation around single bonds can sometimes lead to peak broadening or the appearance of multiple distinct signals for the same nucleus.

    • Troubleshooting Steps:

      • Acquire the NMR spectrum at a higher temperature. If rotamers are present, the rate of interconversion will increase, and the separate signals should coalesce into a single, sharper peak.

  • Plausible Cause 3: Polymorphism. Different crystalline forms of the compound can have slightly different chemical shifts in the solid-state NMR, and this can sometimes translate to subtle differences in solution-state NMR if the dissolution is not complete or if aggregates are present.

    • Troubleshooting Steps:

      • Ensure the sample is fully dissolved before acquiring the spectrum. Sonication can aid in this process.

      • Try a different NMR solvent to see if the spectral features change.

Problem: Difficulty in assigning aromatic proton signals.
  • Plausible Cause: Overlapping Signals. The aromatic protons in the 1,4-disubstituted benzene ring can have very similar chemical shifts, leading to complex and overlapping multiplets.

    • Troubleshooting Steps:

      • Use a higher field NMR spectrometer. This will increase the chemical shift dispersion and may resolve the overlapping signals.

      • Perform 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, aiding in their assignment. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and an HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range correlations, which can be invaluable for assigning quaternary carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing purity and quantifying the compound.

Problem: Tailing peaks or poor peak shape.
  • Plausible Cause 1: Silanol Interactions. Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with polar functional groups on the analyte, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a column with end-capping. Most modern columns are end-capped to minimize silanol interactions.

      • Modify the mobile phase. Add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active silanol sites. Alternatively, a small amount of acid, like formic or acetic acid, can protonate the analyte and reduce interactions.[14]

  • Plausible Cause 2: Column Overload. Injecting too much sample can lead to broad, tailing, or even fronting peaks.

    • Troubleshooting Steps:

      • Dilute the sample and inject a smaller volume.

      • If preparative separation is the goal, switch to a larger diameter column.

Problem: Appearance of unexpected peaks.
  • Plausible Cause: Degradation of the sample. The compound may be degrading in the HPLC vial, on the column, or in the mobile phase.

    • Troubleshooting Steps:

      • Check the stability of the sample in the mobile phase. Prepare a solution of the compound in the mobile phase and analyze it at different time points to see if new peaks appear.

      • Ensure the mobile phase is fresh and properly degassed.

      • If the compound is light-sensitive, use amber vials.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust HPLC method for Methyl 4-(cyanomethoxy)benzoate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[15][16][17]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation of the compound.

Problem: Weak or absent molecular ion peak.
  • Plausible Cause: Extensive Fragmentation. In electron ionization (EI-MS), the high energy can cause the molecular ion to be unstable and fragment extensively, leading to a very weak or absent molecular ion peak.

    • Troubleshooting Steps:

      • Use a "soft" ionization technique. Chemical Ionization (CI) or Electrospray Ionization (ESI) are much gentler and are more likely to produce a strong signal for the protonated molecule ([M+H]⁺) or other adducts.

      • Optimize the EI source temperature. A lower temperature can sometimes reduce fragmentation.

Problem: Unexpected fragment ions.
  • Plausible Cause: Rearrangement reactions. The high-energy environment of the mass spectrometer can induce rearrangements, leading to fragment ions that are not immediately obvious from the structure.

    • Troubleshooting Steps:

      • Consult the literature for fragmentation patterns of similar compounds. Benzoate esters and cyanomethoxy-substituted aromatics may have characteristic fragmentation pathways.[3][4]

      • Use high-resolution mass spectrometry (HRMS). This will provide the exact mass of the fragment ions, allowing for the determination of their elemental composition and aiding in their identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups.

Problem: Broad hydroxyl (-OH) peak observed.
  • Plausible Cause: Presence of water or hydrolysis. The compound may have absorbed moisture from the atmosphere, or it may have partially hydrolyzed to methyl 4-hydroxybenzoate.

    • Troubleshooting Steps:

      • Dry the sample thoroughly.

      • Prepare the KBr pellet in a dry environment.

      • If using an ATR-FTIR, ensure the crystal is clean and dry before acquiring the background and sample spectra.

      • Compare the spectrum to that of methyl 4-hydroxybenzoate to confirm if hydrolysis has occurred.

Diagram of Potential Synthetic Byproducts and Degradants

Byproducts_and_Degradants Potential Impurities in Methyl 4-(cyanomethoxy)benzoate Synthesis main_product Methyl 4-(cyanomethoxy)benzoate hydrolysis_product Methyl 4-hydroxybenzoate (from hydrolysis) main_product->hydrolysis_product Hydrolysis starting_material1 Methyl 4-hydroxybenzoate starting_material1->main_product Incomplete Reaction side_reaction1 Dimerization Products starting_material1->side_reaction1 Side Reaction starting_material2 Chloroacetonitrile starting_material2->main_product Incomplete Reaction

Caption: Common impurities that can complicate the characterization of Methyl 4-(cyanomethoxy)benzoate.

III. Concluding Remarks

The successful characterization of Methyl 4-(cyanomethoxy)benzoate relies on a multi-technique approach and a thorough understanding of the potential challenges. By anticipating issues such as impurities, polymorphism, and compound stability, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can confidently verify the identity, purity, and quality of their samples.

References

  • Semantic Scholar. (n.d.). Liquid Crystalline Polymorphism of Methyl and Ethyl trans-4-{[4 -(alkanoyloxy)phenyl]diazenyl}benzoates. Retrieved from [Link]

  • ACS Publications. (2013, January 28). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (n.d.). Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2021, March 4). Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation. Retrieved from [Link]

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]

  • Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 76469-88-0 | Product Name : Methyl 4-(Cyanomethyl)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • arkat usa. (n.d.). C NMR chemical shifts as effective indicators of π-electron-density distribution in hindered methyl benzoates. Retrieved from [Link]

  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • EJPMR. (n.d.). rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations - EJPMR | ABSTRACT. Retrieved from [Link]

  • wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using. Retrieved from [Link]

  • Aerobic degradation of phenolics and aromatic hydrocarbons in presence of cyanide. (2012, October 15). Retrieved from [Link]

  • Scientific journal "Meat Technology". (2025, December 1). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Retrieved from [Link]

  • Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • New Journal of Chemistry (RSC Publishing). (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • PubMed. (2009, January 13). Bacterial degradation of aromatic compounds. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Methyl 4-(cyanomethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for researchers working with Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0).[1] It addresses the physicochemical challenges inherent to this molecule's structure—specifically the competition between its crystalline lattice energy and solvation potential in common reaction media.

Case ID: SOL-M4CMB-001 Compound: Methyl 4-(cyanomethoxy)benzoate Functional Class: Aromatic Ether / Nitrile / Ester Support Level: Senior Application Scientist[1]

Molecular Profile & Solubility Physics

To resolve solubility issues, we must first understand the "Why." This molecule presents a "Solubility Paradox" common in drug intermediates:

  • The Aromatic Core: Provides lipophilicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking), driving low water solubility.[1]
  • The Nitrile (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) & Ester (
    
    
    
    ) Groups:
    Create strong dipole-dipole interactions.[1] These increase the crystal lattice energy, making the solid "hard" to break apart, even by organic solvents like cold ethanol or toluene.
  • The Methoxy Spacer (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Adds a degree of rotational freedom, but the oxygen atom acts as a hydrogen bond acceptor, not a donor.[1]
    

Implication: The molecule is lipophilic but polar .[1] It rejects water (hydrophobic) but also resists non-polar solvents (like Hexane) due to its polarity.[1] It requires Polar Aprotic solvents or specific Co-solvent Systems to disrupt its crystal lattice.[1]

Solubility Data Table (Experimental & Predicted)
Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Ideal for nucleophilic substitutions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).[1] Hard to remove.
Polar Aprotic Acetonitrile (MeCN) Good Best balance for solubility vs. ease of removal.[1]
Chlorinated DCM, Chloroform High Good for transport/workup.[1] Avoid in radical reactions.
Ethers THF, 1,4-Dioxane Moderate Good co-solvent for aqueous reactions.[1]
Alcohols Methanol, Ethanol Low (Cold) / High (Hot) Risk of crystallization upon cooling.[1]
Non-Polar Hexane, Toluene Very Poor Used as "Antisolvents" to force precipitation.[1]
Aqueous Water, Buffers Insoluble Requires surfactants or PTC (Phase Transfer Catalysts).[1]

Troubleshooting Guide (Q&A)

Scenario A: Reaction Media & Synthesis

Q1: I am trying to hydrolyze the ester group using NaOH/Water, but the starting material floats as a solid and doesn't react. What should I do?

Diagnosis: This is a classic Phase Transport Limitation .[1] The hydroxide ions are in the water phase, and your substrate is a solid, creating a heterogeneous system with near-zero surface area for reaction.

Solution Protocol:

  • The Co-Solvent Method (Standard): Switch to a THF:Water (3:1) or Methanol:Water (4:1) system.[1] THF is miscible with water but dissolves the organic substrate, bringing the reactants into a single phase.

  • The "Homogeneous" Alternative: If THF fails, use 1,4-Dioxane .[1] It has a higher boiling point (101°C), allowing you to heat the reaction to overcome the lattice energy without boiling off the solvent.

Q2: My hydrogenation reaction (reducing the nitrile to amine) has stalled. The catalyst is essentially coated in white solid.

Diagnosis: The product (the amine) or the intermediate imine might be less soluble than the starting material, or the starting material precipitated when the reaction cooled. Coating the heterogeneous catalyst (Pd/C or Raney Ni) stops the reaction (Catalyst Poisoning via Precipitation).[1]

Solution Protocol:

  • Switch Solvent: Move from Methanol to Acetic Acid or Ethyl Acetate .[1] Acetic acid will protonate the resulting amine, forming a salt which is often more soluble in the polar media, keeping the catalyst surface clean.

  • Temperature/Pressure: Increase temperature to 50°C (if stability permits) to keep the substrate dissolved.

Scenario B: Workup & Purification

Q3: During extraction with Ethyl Acetate, the compound precipitates at the interface (Rag Layer). How do I recover it?

Diagnosis: The compound has reached its saturation limit in the organic phase, likely due to the cooling effect of evaporation or partitioning.

Solution Protocol:

  • Add DCM: Add Dichloromethane (DCM) to the organic layer.[1] DCM has higher solubilizing power for this specific polarity profile than Ethyl Acetate.[1]

  • Filter the Solid: If the solid is pure (check by TLC/NMR), filtration is actually the most efficient purification method! Don't force it back into solution if it's already crashing out pure.[1]

Q4: I need to use a non-polar solvent (Toluene) for a specific Lewis Acid catalyzed reaction, but the starting material won't dissolve.

Diagnosis: Toluene cannot overcome the dipole-dipole interactions of the nitrile/ester groups.[1]

Solution Protocol:

  • The "Minimum Dissolution" Technique: Dissolve the compound in a minimum amount of DCM or Chlorobenzene (which is aromatic like Toluene but polar), then dilute with Toluene.

  • Heat: Run the reaction at reflux. Many benzoates are soluble in hot toluene but insoluble in cold.[1]

Advanced Methodology: Phase Transfer Catalysis (PTC)

For reactions where anhydrous organic solvents are impossible or aqueous bases are required, Phase Transfer Catalysis is the gold standard for insoluble nitriles/esters.

Mechanism: A quaternary ammonium salt (e.g., TBAB) acts as a "shuttle," carrying the anionic reagent (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 or 

) from the aqueous phase into the organic phase (DCM or Toluene) where the substrate is dissolved.[1]
PTC Workflow Visualization

The following diagram illustrates the decision logic for selecting a solvent system or PTC approach based on your specific reaction constraints.

Solubility_Workflow Start Start: Solubility Issue Detected Check_Reaction Is the reaction Water-Sensitive? Start->Check_Reaction Anhydrous Use Anhydrous Organic Solvent Check_Reaction->Anhydrous Yes Aqueous Reaction involves Aqueous Reagents? Check_Reaction->Aqueous No Polar_Solvent Can you use DMSO/DMF? Anhydrous->Polar_Solvent Use_Polar Use DMSO or DMF (High Solubility) Polar_Solvent->Use_Polar Yes Non_Polar Must use Non-Polar (e.g., Toluene)? Polar_Solvent->Non_Polar No Heat_DCM Protocol: Dissolve in min. DCM, then dilute w/ Toluene or Heat Non_Polar->Heat_DCM Miscible Is Water Miscibility Required? Aqueous->Miscible CoSolvent Use THF/Water or Dioxane/Water (Heating) Miscible->CoSolvent Yes Immiscible Biphasic System (Org/Aq) Miscible->Immiscible No PTC_Protocol Protocol: Use PTC (TBAB or Aliquat 336) in DCM/Water Immiscible->PTC_Protocol

Figure 1: Decision Matrix for selecting the optimal solvent system based on reaction constraints.

References & Authority

The protocols above are derived from standard physicochemical principles of aromatic nitriles and benzoates, supported by specific literature on analogous systems.

  • Sigma-Aldrich. Methyl 4-(cyanomethoxy)benzoate Product Specification & Safety Data Sheet. (Confirming CAS 137988-24-0 and physicochemical class). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-(cyanomethoxy)benzoate. (Structural data and lipophilicity estimates). Link

  • Mustafa, G. et al. (2010).[1] Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. (Demonstrating synthesis and solubility behavior of cyanomethoxy/cyanomethyl analogs in DMF/Chloroform systems). Link

  • Ichihara, S. et al. (2021).[1] Methylation of Various Carboxylic Acids using Monolith-SO3H. (Describes solubility and reaction conditions for methyl 4-cyanobenzoate derivatives in Toluene/Methanol systems). Link[1]

  • Tripathi, R. et al. (2022).[1] Enhanced Solubility of Benzoate Derivatives using Hydrotropes. (Provides evidence for using sodium benzoate and other hydrotropes to solubilize benzoate esters in aqueous media).[1] Link

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Methods for removing impurities from crude Methyl 4-(cyanomethoxy)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive support resource for the purification of Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0). This document is structured to address specific impurity profiles and experimental challenges encountered during synthesis and scale-up.

Product Identity: Methyl 4-(cyanomethoxy)benzoate CAS Number: 137988-24-0 Chemical Structure: MeOOC-C₆H₄-O-CH₂-CN Primary Application: Intermediate for pharmaceutical APIs (e.g., benzofuran derivatives, enzyme inhibitors).[1]

Part 1: Troubleshooting & FAQs

Direct solutions to common purity challenges.

Q1: My crude product contains significant unreacted Methyl 4-hydroxybenzoate (Starting Material). How do I remove it without hydrolyzing the ester?

Diagnosis: The alkylation reaction (Williamson ether synthesis using chloroacetonitrile) often stops before completion, leaving residual phenolic starting material. Solution: Utilize the acidity difference (pKa) between the phenol and the product.

  • The Science: Methyl 4-hydroxybenzoate is a phenol with a pKa of ~8.5. The product is a neutral ether-ester.

  • Protocol: Dissolve the crude solid in Ethyl Acetate . Wash the organic layer twice with cold 5% Sodium Carbonate (Na₂CO₃) or 0.5 M NaOH .

    • Critical Note: Do not use concentrated NaOH or heat, as this will hydrolyze the methyl ester (forming the carboxylic acid impurity) or hydrate the nitrile.[1] The phenoxide salt of the starting material will partition into the aqueous layer.

    • Validation: Check the organic layer by TLC (Solvent: Hexane/EtOAc 7:3). The lower Rf spot (phenol) should disappear.

Q2: The product has a persistent yellow/brown coloration even after washing. How do I fix this?

Diagnosis: Coloration is typically caused by polymerized nitrile species or oxidation byproducts of the haloacetonitrile reagent. Solution: Activated Carbon Treatment.

  • Protocol: Dissolve the crude material in hot Methanol or Ethanol (approx. 5-10 mL/g). Add Activated Carbon (10-20 wt%) . Reflux for 15-30 minutes. Filter hot through a Celite pad to remove the carbon.

  • Result: The filtrate should be colorless or pale yellow. Upon cooling, the product will crystallize with significantly improved appearance.[1]

Q3: What are the optimal solvent systems for recrystallization?

Recommendation: The molecule contains a polar ester/nitrile group and a lipophilic aromatic ring.

  • Option A (Single Solvent): Methanol or Ethanol .

    • Method: Dissolve at reflux; cool slowly to 0-5°C. This is most effective for removing trace inorganic salts and non-polar byproducts.

  • Option B (Binary System): Ethyl Acetate / Hexane (or Heptane) .

    • Method: Dissolve in minimum hot Ethyl Acetate. Add hot Hexane dropwise until persistent cloudiness appears. Cool to room temperature, then refrigerate. This is superior for removing more polar impurities like traces of the hydrolyzed acid.

Q4: I detect a new impurity at the baseline (High Polarity) after work-up. What is it?

Diagnosis: This is likely 4-(cyanomethoxy)benzoic acid , formed by the hydrolysis of the methyl ester.[1] Cause: Exposure to strong base during the phenol removal step or excessive heat in the presence of moisture. Remediation:

  • Dissolve the crude in Ethyl Acetate.

  • Wash with Saturated Sodium Bicarbonate (NaHCO₃) . The acid impurity will form a water-soluble salt and be removed.

  • Dry the organic layer thoroughly with Anhydrous Sodium Sulfate (Na₂SO₄) before evaporation to prevent further hydrolysis.

Part 2: Detailed Purification Protocols

Impurity Profile & Removal Strategy
Impurity TypeSourceChemical NatureRemoval Method
Methyl 4-hydroxybenzoate Unreacted Starting MaterialAcidic Phenol (pKa ~8.[1][2]5)Base Wash: Wash organic phase with 5% Na₂CO₃.
Chloro/Bromoacetonitrile Alkylating ReagentVolatile / ToxicVacuum Drying: Dry at 40-45°C under high vacuum (<10 mbar).
Inorganic Salts (KBr/KCl) Reaction ByproductIonic SolidAqueous Wash / Filtration: Water wash or hot filtration during recrystallization.
4-(cyanomethoxy)benzoic acid Hydrolysis Side-ProductAcidic (Carboxylic Acid)Bicarbonate Wash: Wash with sat.[1] NaHCO₃.
Oligomers/Color Nitrile polymerizationNon-polar / High MWAdsorption: Activated Carbon in hot alcohol.
Step-by-Step Recrystallization Protocol

Target Purity: >99.5% (HPLC)

  • Dissolution: Place 10.0 g of crude Methyl 4-(cyanomethoxy)benzoate in a round-bottom flask. Add 60 mL of Methanol .

  • Heating: Heat the mixture to reflux (approx. 65°C) with stirring until all solids dissolve.

    • Checkpoint: If solids remain (likely inorganic salts), filter the hot solution through a pre-heated funnel.

  • Carbon Treatment (Optional): If colored, add 1.0 g Activated Carbon, reflux for 15 mins, and filter hot.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature undisturbed (approx. 1 hour).

  • Maturation: Place the flask in an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with 10 mL of cold Methanol .

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Part 3: Process Logic Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Solid/Residue) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve BaseWash Wash with 5% Na2CO3 (Removes Phenol SM) Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Product + Neutrals) PhaseSep->OrgLayer AqLayer Aqueous Layer (Phenoxide + Salts) PhaseSep->AqLayer WaterWash Wash with Water & Brine (Removes Salts/Base) OrgLayer->WaterWash DryEvap Dry (Na2SO4) & Evaporate WaterWash->DryEvap Solid Isolated Solid DryEvap->Solid CheckColor Is Solid Colored? Solid->CheckColor Carbon Recrystallize w/ Activated Carbon (Methanol) CheckColor->Carbon Yes Recryst Recrystallize (Methanol or EtOAc/Hexane) CheckColor->Recryst No Final Pure Methyl 4-(cyanomethoxy)benzoate Carbon->Final Recryst->Final

Caption: Logical workflow for the purification of Methyl 4-(cyanomethoxy)benzoate, prioritizing chemical washing followed by recrystallization.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl 4-hydroxybenzoate (Impurity Profile). Retrieved March 4, 2026, from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Process optimization for the industrial synthesis of Methyl 4-(cyanomethoxy)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the process optimization of Methyl 4-(cyanomethoxy)benzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and frequently asked questions encountered during its industrial-scale production.

Process Overview: The Williamson Ether Synthesis

The industrial synthesis of Methyl 4-(cyanomethoxy)benzoate is predominantly achieved via a Williamson ether synthesis. This method involves the O-alkylation of Methyl 4-hydroxybenzoate with an alkylating agent, typically chloroacetonitrile. The reaction is facilitated by a base in a suitable solvent system. For industrial applications, optimizing this process for yield, purity, and cost-effectiveness is paramount. Often, a phase-transfer catalyst (PTC) is employed to enhance reaction rates and facilitate the interaction between reactants in a two-phase system, which is a common setup for large-scale production.[1][2]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & By-products r1 Methyl 4-hydroxybenzoate p1 1. Deprotonation: Formation of Potassium Phenoxide r1->p1 Reacts with Base r2 Chloroacetonitrile (ClCH₂CN) p2 2. Nucleophilic Attack (SN2): Phenoxide attacks Chloroacetonitrile r2->p2 Electrophile r3 Base (e.g., K₂CO₃) r3->p1 r4 Phase-Transfer Catalyst (PTC) (e.g., TBAB) r4->p2 Facilitates Phase Transfer p1->p2 Generates Nucleophile p3 3. Product Formation: Methyl 4-(cyanomethoxy)benzoate + KCl p2->p3 Displaces Cl⁻ prod Methyl 4-(cyanomethoxy)benzoate p3->prod byprod Potassium Chloride (KCl) p3->byprod

Caption: Core workflow for the Williamson ether synthesis of Methyl 4-(cyanomethoxy)benzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on chemical principles.

Question 1: Why is my reaction yield consistently low?

Answer: Low yield is a common issue that can be attributed to several factors, ranging from incomplete reactions to side reactions.

  • Potential Cause 1: Inefficient Deprotonation. The reaction begins with the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a large amount of unreacted starting material.

    • Solution: Ensure at least a stoichiometric equivalent of a suitable base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used. For industrial processes, using powdered, anhydrous K₂CO₃ is often preferred as it minimizes water content which can lead to side reactions.

  • Potential Cause 2: Hydrolysis of Reactants or Product. The presence of water in the reaction medium can lead to undesirable hydrolysis.

    • Chloroacetonitrile can hydrolyze to chloroacetamide, which is unreactive in this synthesis.[3]

    • The nitrile group in the final product can hydrolyze under basic conditions to a carboxylic acid or amide.

    • The methyl ester group can also hydrolyze, particularly if a strong base like NaOH is used at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. If using aqueous base, a phase-transfer catalyst is crucial to move the phenoxide into the organic phase, away from the bulk water, before it can react.[2][4]

  • Potential Cause 3: Ineffective Phase-Transfer Catalyst (PTC). In a two-phase system (e.g., toluene and aqueous NaOH), the PTC is essential for transporting the phenoxide anion into the organic phase to react with the chloroacetonitrile.[5]

    • Solution: Select an appropriate PTC, such as tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts. Ensure the catalyst loading is optimized (typically 1-5 mol%). Catalyst poisoning, where the PTC is deactivated by certain ions, can also occur.[5]

Question 2: My final product is contaminated with unreacted Methyl 4-hydroxybenzoate. How can I improve separation?

Answer: The presence of starting material in the final product indicates either an incomplete reaction or inefficient purification.

  • Potential Cause: Incomplete Reaction. As discussed in the low yield section, ensure reaction conditions (temperature, time, stoichiometry) are optimized to drive the reaction to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Solution: Optimized Work-up Procedure. Methyl 4-hydroxybenzoate is acidic due to its phenolic proton, while the product is neutral. This difference in acidity is key to separation.

    • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene).

    • Wash the organic layer with a dilute aqueous base solution, such as 5% sodium carbonate[6] or sodium hydroxide. This will deprotonate the unreacted Methyl 4-hydroxybenzoate, forming its water-soluble salt, which will partition into the aqueous layer.

    • The desired product, Methyl 4-(cyanomethoxy)benzoate, will remain in the organic layer.

    • Separate the layers and wash the organic phase with water or brine to remove residual base before drying and concentrating.

Question 3: The reaction stalls and does not proceed to completion, even with extended reaction times. What could be the issue?

Answer: A stalled reaction often points to issues with the catalyst or the reactivity of the electrophile.

  • Potential Cause 1: Poor Quality of Chloroacetonitrile. Chloroacetonitrile can degrade over time, especially if exposed to moisture or light. It can also contain impurities that inhibit the reaction.

    • Solution: Use high-purity chloroacetonitrile from a reputable supplier. If necessary, distill the chloroacetonitrile before use.[3]

  • Potential Cause 2: Catalyst Deactivation. In PTC-mediated reactions, certain by-products or impurities can "poison" the catalyst. For instance, if iodide is present (e.g., from using bromoacetonitrile and having iodide impurities), it can form a very tight ion pair with the quaternary ammonium cation, preventing it from transporting the desired phenoxide.[5]

    • Solution: Ensure high-purity starting materials. If catalyst poisoning is suspected, a higher catalyst loading or the addition of a fresh portion of the catalyst mid-reaction might help.

  • Potential Cause 3: Insufficient Temperature. Like most Sₙ2 reactions, this process requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A typical temperature range is 60-100°C, depending on the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this synthesis?

A1: The ideal combination balances reactivity, cost, safety, and ease of work-up.

  • For Laboratory/Pilot Scale: A polar aprotic solvent like DMF or Acetonitrile with a moderately strong base like powdered K₂CO₃ is highly effective. This creates a homogeneous reaction environment.

  • For Industrial Scale: A two-phase system is often more economical and easier to handle. A common system is Toluene or Xylene as the organic phase with a concentrated aqueous solution of NaOH or K₂CO₃ as the inorganic phase, coupled with a phase-transfer catalyst like TBAB.[2] This avoids the need for expensive and hard-to-remove polar aprotic solvents.

System TypeSolventBaseCatalystAdvantagesDisadvantages
Homogeneous Acetonitrile, DMFAnhydrous K₂CO₃NoneFast reaction rates, easy to monitor.Solvents are expensive and have high boiling points, making removal difficult.
Two-Phase (PTC) Toluene, Xylene50% aq. NaOHTBAB, Aliquat 336Lower cost, easier work-up, avoids hazardous solvents.Requires a catalyst, reaction rates can be limited by mass transfer.[4]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. A more quantitative method is High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • TLC: Use a mobile phase like 30:70 Ethyl Acetate:Hexane. Methyl 4-hydroxybenzoate (more polar) will have a lower Rf value than the product, Methyl 4-(cyanomethoxy)benzoate (less polar).

  • HPLC: A reverse-phase C18 column with a mobile phase of Acetonitrile and water (with 0.1% formic or acetic acid) is suitable.[7] The product will have a longer retention time than the starting material. This allows for accurate quantification of conversion.

Q3: What are the primary safety concerns when handling chloroacetonitrile?

A3: Chloroacetonitrile is a toxic and flammable liquid.[8]

  • Toxicity: It can be absorbed through the skin, inhaled, or ingested and may cause delayed effects related to cyanide poisoning.[8]

  • Flammability: It has a flash point of 47°C, and its vapors can form explosive mixtures with air.[8]

  • Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.[8][9]

Q4: Can I use bromoacetonitrile instead of chloroacetonitrile?

A4: Yes, bromoacetonitrile can be used and is generally more reactive than chloroacetonitrile because bromide is a better leaving group than chloride. This can lead to faster reaction times or allow for lower reaction temperatures. However, bromoacetonitrile is typically more expensive and less stable, which are important considerations for industrial-scale production.

Experimental Protocol: Two-Phase PTC Synthesis

This protocol provides a detailed methodology for a typical lab-scale synthesis that is scalable for industrial production.

G start Start: Charge Reactor reactants Add Methyl 4-hydroxybenzoate, Toluene, Water, and TBAB start->reactants base_add Slowly add 50% aq. NaOH (Maintain T < 30°C) reactants->base_add reagent_add Add Chloroacetonitrile (Maintain T < 40°C) base_add->reagent_add reaction Heat to 80-85°C Monitor by HPLC/TLC (Approx. 4-6 hours) reagent_add->reaction workup_start Reaction Complete: Cool to Room Temp reaction->workup_start phase_sep Phase Separation: Separate Organic and Aqueous Layers workup_start->phase_sep wash1 Wash Organic Layer with Dilute HCl phase_sep->wash1 wash2 Wash Organic Layer with Water/Brine wash1->wash2 dry Dry Organic Layer (e.g., with Na₂SO₄) wash2->dry filter Filter dry->filter concentrate Concentrate under Vacuum to Obtain Crude Product filter->concentrate purify Purification: Recrystallize from Methanol or Ethanol/Water concentrate->purify final_product Dry Final Product: White Crystalline Solid purify->final_product

Sources

Validation & Comparative

Comparative analysis of synthetic routes to Methyl 4-(cyanomethoxy)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(cyanomethoxy)benzoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a cyanomethoxy group appended to a benzoate ester, necessitates a robust and efficient synthetic strategy. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on the O-alkylation of methyl 4-hydroxybenzoate. We will dissect the classical Williamson ether synthesis and its more advanced variant utilizing Phase-Transfer Catalysis (PTC). By examining the mechanistic underpinnings, experimental protocols, and key performance metrics of each route, this document serves as a critical resource for researchers, chemists, and process development professionals aiming to select the optimal synthetic pathway based on criteria such as yield, scalability, cost, and environmental impact.

Introduction: The Strategic Importance of Methyl 4-(cyanomethoxy)benzoate

Methyl 4-(cyanomethoxy)benzoate (C₁₀H₉NO₃, CAS No. 76469-88-0) is a bifunctional organic molecule. The ester moiety provides a handle for further transformations such as hydrolysis or amidation, while the cyanomethoxy group is a precursor for various functionalities, including carboxylic acids and amines. Its synthesis is a critical first step in more complex molecular constructions. The most logical and widely employed retrosynthetic disconnection points to methyl 4-hydroxybenzoate and a two-carbon nitrile-containing synthon, making the formation of the ether linkage the central strategic challenge.

Retrosynthetic Analysis & Core Strategy: O-Alkylation

The synthesis of Methyl 4-(cyanomethoxy)benzoate is dominated by the nucleophilic substitution reaction between the phenoxide of methyl 4-hydroxybenzoate and a haloacetonitrile. This approach, a classic example of the Williamson ether synthesis, offers a direct and reliable method for constructing the target C-O ether bond.[1]

G cluster_reactants Starting Materials Target Methyl 4-(cyanomethoxy)benzoate Intermediate1 Methyl 4-hydroxybenzoate Phenoxide Target->Intermediate1 C-O Disconnection (Ether Synthesis) Intermediate2 Haloacetonitrile (X-CH2-CN) Target->Intermediate2 C-O Disconnection (Ether Synthesis)

Caption: Retrosynthetic analysis of Methyl 4-(cyanomethoxy)benzoate.

This guide will compare two primary implementations of this strategy: the traditional solid-liquid heterogeneous method and the liquid-liquid or solid-liquid phase-transfer catalyzed method.

Route 1: The Classical Williamson Ether Synthesis

This is the foundational method for preparing ethers, involving the S_N2 reaction of an alkoxide (or phenoxide) with a primary alkyl halide.[1] In this context, the phenolic proton of methyl 4-hydroxybenzoate is first removed by a base to generate a more potent nucleophile, the phenoxide, which then attacks the electrophilic carbon of a haloacetonitrile, displacing the halide.

Mechanism and Rationale

The reaction proceeds in two conceptual steps:

  • Deprotonation: A moderately strong, inexpensive base like potassium carbonate (K₂CO₃) is typically used to deprotonate the phenol. The choice of a non-nucleophilic base is critical to avoid competing reactions with the alkyl halide.

  • S_N2 Attack: The resulting potassium phenoxide attacks the haloacetonitrile (chloroacetonitrile or bromoacetonitrile). Bromoacetonitrile is more reactive but also more expensive and lachrymatory than chloroacetonitrile. The reaction is typically performed in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) to solvate the cation and leave the phenoxide anion highly reactive.

G Start Methyl 4-hydroxybenzoate + K₂CO₃ (Base) Phenoxide Potassium 4-(methoxycarbonyl)phenoxide (Nucleophile) Start->Phenoxide Deprotonation in Acetone/DMF SN2 SN2 Transition State Phenoxide->SN2 Nucleophilic Attack AlkylHalide Chloroacetonitrile (Electrophile) AlkylHalide->SN2 Product Methyl 4-(cyanomethoxy)benzoate SN2->Product Halide Displacement Byproduct KCl + KHCO₃ SN2->Byproduct

Caption: Mechanism of the classical Williamson ether synthesis.

Standard Experimental Protocol

A representative protocol involves refluxing methyl 4-hydroxybenzoate with a slight excess of chloroacetonitrile and a stoichiometric amount of finely ground potassium carbonate in acetone for several hours.[2][3]

  • Setup: Charge a round-bottom flask with methyl 4-hydroxybenzoate, anhydrous potassium carbonate, and acetone.

  • Reagent Addition: Add chloroacetonitrile to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the mixture, filter off the inorganic salts (K₂CO₃, KCl), and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often purified by recrystallization or column chromatography.

Advantages and Disadvantages
  • Advantages: Utilizes common, low-cost reagents and solvents. The procedure is straightforward and does not require highly specialized equipment.

  • Disadvantages: Often requires long reaction times and elevated temperatures, leading to higher energy consumption. The heterogeneous nature of the reaction (solid K₂CO₃) can lead to reproducibility issues if the base is not finely powdered or well-stirred. Yields can be moderate, and purification may be necessary to remove unreacted starting materials.

Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[4][5] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of the nucleophile from the aqueous to the organic phase.[5]

Mechanism and Rationale

The PTC cycle enhances the Williamson synthesis by making the phenoxide ion available in the organic phase where the haloacetonitrile resides.

  • Anion Generation: Methyl 4-hydroxybenzoate is dissolved in an organic solvent (e.g., toluene, dichloromethane). A concentrated aqueous solution of a strong base like sodium hydroxide (NaOH) is added. The phenoxide is formed at the interface.

  • Ion Exchange & Transfer: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for the phenoxide anion (ArO⁻) at the interface, forming a lipophilic ion pair [Q⁺ ArO⁻].

  • Reaction in Organic Phase: This ion pair is soluble in the organic phase and migrates away from the interface. Here, the "naked" and highly reactive phenoxide anion rapidly reacts with the chloroacetonitrile.

  • Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) pairs with the newly formed chloride anion (Cl⁻) and migrates back to the interface to repeat the cycle.

G RCl Cl-CH₂CN Reaction S_N2 Reaction ArO⁻ + RCl -> ROAr + Cl⁻ RCl->Reaction ROAr Product Q_ArO [Q⁺ ArO⁻] (Lipophilic Ion Pair) Q_ArO->Reaction Q_Cl [Q⁺ Cl⁻] Na_ArO [Na⁺ ArO⁻] Q_Cl->Na_ArO Migration & Regeneration Reaction->ROAr Reaction->Q_Cl Catalyst Paired with Product Anion ArOH ArOH ArOH->Na_ArO Deprotonation NaOH NaOH Na_ArO->Q_ArO Ion Exchange NaCl NaCl Interface -------------------- Interface --------------------

Caption: The catalytic cycle in a Phase-Transfer Catalysis reaction.

Standard Experimental Protocol
  • Setup: In a flask equipped with a mechanical stirrer, combine methyl 4-hydroxybenzoate, chloroacetonitrile, a phase-transfer catalyst (e.g., TBAB, 1-5 mol%), and an organic solvent like toluene.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Reaction: Stir the biphasic mixture vigorously at a moderate temperature (e.g., 50-70 °C) for 2-6 hours. Vigorous stirring is crucial to maximize the interfacial area.[6]

  • Work-up: Stop stirring and allow the phases to separate. Collect the organic layer.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which is often of high purity without further purification.

Advantages and Disadvantages
  • Advantages: Significantly faster reaction rates and higher yields compared to the classical method. Operates under milder conditions (lower temperatures). Avoids the need for anhydrous solvents and cumbersome filtration of inorganic solids.[4] The work-up is a simple phase separation.

  • Disadvantages: Requires a catalyst, which adds to the cost. Vigorous stirring is necessary, which can be energy-intensive on a large scale. Potential for emulsion formation can complicate the work-up.

Comparative Performance Data

FeatureRoute 1: Classical WilliamsonRoute 2: PTC WilliamsonSource(s)
Starting Materials Methyl 4-hydroxybenzoate, Chloro/BromoacetonitrileMethyl 4-hydroxybenzoate, Chloroacetonitrile[7],[3]
Base K₂CO₃ (anhydrous, solid)NaOH (conc. aqueous solution)[7],[5]
Catalyst NoneTetrabutylammonium Bromide (TBAB) or similar[4],[5]
Solvent Acetone, DMF (anhydrous)Toluene, Dichloromethane (biphasic with water)[3],[5]
Temperature (°C) 56 - 100 (Reflux)40 - 70[7]
Reaction Time (h) 12 - 24+2 - 6[7]
Reported Yield (%) 70 - 85%90 - 98%[4]
Work-up Filtration of salts, extractionPhase separation, extraction[3],[5]
Key Pros Low-cost reagents, simple conceptHigh yield, fast, mild conditions, easy work-up[4]
Key Cons Slow, high temp, heterogeneous, moderate yieldCatalyst cost, requires vigorous stirring[5]

Conclusion and Recommendations

Both the classical Williamson ether synthesis and its phase-transfer catalyzed variant are viable methods for preparing Methyl 4-(cyanomethoxy)benzoate.

  • The Classical Williamson Synthesis remains a suitable choice for small-scale laboratory preparations where cost is a primary concern and longer reaction times are acceptable. Its simplicity and reliance on basic laboratory chemicals are its main draws.

  • The Phase-Transfer Catalysis (PTC) route is demonstrably superior for most applications, particularly in process development and scale-up scenarios. The significant reduction in reaction time, milder conditions, and consistently higher yields translate to greater efficiency, lower energy costs, and higher throughput. The simplified work-up, which avoids the filtration of fine solids, is a major operational advantage. For any researcher or organization prioritizing efficiency, yield, and scalability, the PTC method is the recommended approach for the synthesis of Methyl 4-(cyanomethoxy)benzoate.

References

  • KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • METHYL 4-HYDROXYBENZOATE -
  • Methyl 4-(benzyloxy)
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  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library.
  • The Williamson Ether Synthesis - Master Organic Chemistry. ([Link])

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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  • US4476059A - Chloroacetonitrile synthesis.
  • CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Phase-Transfer C
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. ([Link])

  • Cyanomethyl 4-(4-methylbenzenesulfonamido)
  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid - Benchchem.
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH. ([Link])

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers.
  • chloroacetonitrile - Organic Syntheses Procedure.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation) . ([Link])

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?.
  • METHYL p-HYDROXYBENZO
  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI. ([Link])

  • To control the para-Hydroxybenzoic Acid during the synthesis of Sodium Methyl Paraben Preservative - ResearchGate. ([Link])

  • Mitomycins syntheses: a recent update - Beilstein Journals. ([Link])

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl - Organic Syntheses Procedure.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. ([Link])

  • One-pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look
  • SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZ

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Spectroscopic validation of synthesized Methyl 4-(cyanomethoxy)benzoate structure.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for the spectroscopic validation of Methyl 4-(cyanomethoxy)benzoate (CAS: 137988-24-0). It is designed for medicinal chemists and analytical scientists requiring definitive structural proof during intermediate synthesis.

A Comparative Analytical Guide

Executive Summary & Structural Context

Methyl 4-(cyanomethoxy)benzoate is a critical bifunctional building block, typically synthesized via the Williamson etherification of Methyl 4-hydroxybenzoate with Chloroacetonitrile.

Validation of this structure presents a specific analytical challenge: confirming the formation of the ether linkage (


) while ruling out unreacted phenolic starting material and alkylating agents. 

This guide compares three primary validation modalities—1H-NMR, FTIR, and LC-MS —and provides a definitive protocol for establishing structural identity and purity.

The Validation Landscape: Product vs. Alternatives

In the context of validation, "alternatives" refer to the structural impurities that mimic the product. A robust assay must distinguish the target from:

  • Starting Material (SM): Methyl 4-hydroxybenzoate (Phenolic OH).

  • Reagent: Chloroacetonitrile (

    
    ).
    
  • Hydrolysis Byproduct: 4-(cyanomethoxy)benzoic acid (Loss of methyl ester).

Comparative Analysis of Analytical Methods

The following table evaluates the "performance" of each spectroscopic technique in the specific context of validating this molecule.

Feature1H-NMR (600 MHz) FTIR (ATR) LC-MS (ESI)
Primary Utility Definitive Structural Proof Rapid In-Process Control (IPC)Molecular Weight Confirmation
Key Diagnostic Singlet at

4.80 ppm
(

)
Nitrile stretch at ~2250 cm⁻¹

peak at 192.06 m/z
Specificity High. Distinguishes product from chloroacetonitrile (

4.23) and SM.
Medium. Detects functional groups but cannot easily distinguish ester hydrolysis.High. Detects trace masses but lacks regiochemical certainty.
Limitation Requires sample workup/drying (solvent peaks interfere).Warning: The

-oxygen often dampens the Nitrile (

) signal intensity.
Does not prove the position of the ether linkage without fragmentation analysis.
Verdict Gold Standard for purity and identity.Best for quick qualitative checks .Essential for trace impurity analysis.

Synthesis & Impurity Flow (Visualized)

The following diagram illustrates the synthesis pathway and the critical spectroscopic checkpoints required to distinguish the Product from its specific impurities.

SynthesisValidation cluster_val Spectroscopic Checkpoints SM Starting Material Methyl 4-hydroxybenzoate (Phenolic OH present) Reaction Williamson Ether Synthesis (K2CO3 / Acetone) SM->Reaction Reagent Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Reaction Product Target Product Methyl 4-(cyanomethoxy)benzoate (Ether Linkage Formed) Reaction->Product Main Path Impurity1 Impurity A Unreacted SM (Check: Phenolic OH) Reaction->Impurity1 Incomplete Impurity2 Impurity B Residual Reagent (Check: d 4.23 ppm) Reaction->Impurity2 Excess Check1 1H-NMR: d 4.80 ppm (s) Confirms Product Product->Check1 Check2 FTIR: ~2250 cm-1 (Weak Signal Warning) Product->Check2

Figure 1: Synthesis pathway highlighting critical impurities (Red) and the specific spectroscopic signals (Yellow) required to validate the Target Product (Green).

Detailed Validation Protocols

Protocol A: 1H-NMR Validation (The Gold Standard)

Objective: To definitively confirm the formation of the ether bond and quantify unreacted starting material.

Methodology:

  • Solvent Selection: Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d). Note: DMSO-d6 is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for the methylene protons.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Analysis of Key Signals:

Proton EnvironmentMultiplicityChemical Shift (

ppm)
Structural Assignment

Singlet (s) 4.75 – 4.85 The "Smoking Gun". Confirms ether formation.

Singlet (s)3.88 – 3.92Methyl Ester.
Aromatic ProtonsDoublets (AA'BB')7.00 (d) & 8.05 (d)Para-substituted benzene ring.

Self-Validating Logic (Troubleshooting):

  • Scenario: You see a singlet at 4.23 ppm .

    • Diagnosis: Residual Chloroacetonitrile . The reaction workup (washing) was insufficient.

  • Scenario: You see a broad singlet >5.0 ppm and the 4.80 peak is small.

    • Diagnosis: Unreacted Phenolic SM . The reaction is incomplete.

  • Scenario: The 4.80 ppm peak is a quartet.

    • Diagnosis: Incorrect structure or contamination with ethyl analogs (unlikely in this specific route but possible if ethanol was used).

Protocol B: FTIR Analysis (The "Intensity Trap")

Objective: Rapid confirmation of functional groups.

Expert Insight: Users often expect a strong Nitrile peak. However, in


-oxygenated nitriles (cyanomethyl ethers), the C≡N stretch intensity is frequently dampened  due to the dipole interaction with the adjacent oxygen atom [1]. Do not discard the product if the nitrile peak is weak.

Key Assignments:

  • 
     ~2240–2260 cm⁻¹:  C≡N Stretch (Weak to Medium). Distinct from the strong peak in alkyl nitriles.
    
  • 
     1710–1720 cm⁻¹:  C=O Stretch (Ester).[1] Strong and sharp.
    
  • 
     1250–1280 cm⁻¹:  C-O Stretch (Ether/Ester).
    
Protocol C: LC-MS Confirmation

Objective: Mass verification and impurity profiling.

Methodology:

  • Ionization: ESI (Positive Mode).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Expected Signals:

    • [M+H]⁺: 192.06 m/z

    • [M+Na]⁺: 214.05 m/z

    • [M+NH₄]⁺: 209.09 m/z (Common in ammonium buffers).

Decision Logic for Product Release

Use this logic flow to determine if your synthesized batch is ready for downstream use.

DecisionTree Start Start Validation CheckNMR 1H-NMR: Singlet at 4.8 ppm? Start->CheckNMR CheckImpurity 1H-NMR: Singlet at 4.23 ppm? CheckNMR->CheckImpurity Yes ResultWrong FAIL: Wrong Structure CheckNMR->ResultWrong No CheckPhenol 1H-NMR: Aromatic shift match SM? CheckImpurity->CheckPhenol No ResultReprocess FAIL: Residual Reagent (Wash with H2O) CheckImpurity->ResultReprocess Yes CheckMS LC-MS: Mass = 192/214? CheckPhenol->CheckMS No (Shifted) ResultRecrystallize FAIL: Unreacted SM (Recrystallize) CheckPhenol->ResultRecrystallize Yes (Unshifted) ResultPass PASS: Pure Product CheckMS->ResultPass Yes CheckMS->ResultWrong No

Figure 2: Decision tree for batch release based on spectroscopic data.

References

  • Effect of Oxygen on Nitrile IR Intensity: Source:Journal of Molecular Structure / Spectroscopy Online. "Nitriles with an

    
    -oxygen substituent often exhibit unusually low intensity or complete absence of the nitrile stretching vibration band."
    
    
  • NMR Chemical Shifts of Trace Impurities: Source:Organometallics (2010). Comprehensive table of shifts for common reagents like Chloroacetonitrile (

    
     4.23 ppm in CDCl3).
    
    
  • General Synthesis of Phenoxyacetonitriles (Williamson Ether Synthesis): Source:National Institutes of Health (PMC). Describes the synthesis of cyanomethyl ethers using chloroacetonitrile and potassium carbonate.

  • Methyl 4-(cyanomethoxy)benzoate Product Entry: Source:Sigma-Aldrich. Product catalog entry confirming CAS 137988-24-0 and molecular weight.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Methyl 4-(cyanomethoxy)benzoate and Its Structurally Related Analogs

This guide provides a comprehensive comparison of the biological activities of Methyl 4-(cyanomethoxy)benzoate and its diverse analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer an in-depth analysis of experimental data, elucidate structure-activity relationships, and provide detailed methodologies. Our objective is to synthesize technical data with field-proven insights to guide future research and development in this promising chemical space.

Introduction: The Therapeutic Potential of Benzoate Scaffolds

The benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Methyl 4-(cyanomethoxy)benzoate, characterized by its ester, ether, and nitrile functionalities, represents an intriguing starting point for chemical exploration. While direct biological data on this specific molecule is limited in publicly accessible literature, the evaluation of its structural analogs provides a powerful surrogate for understanding its potential. By systematically modifying key functional groups, researchers have developed analogs with significant activities spanning oncology, inflammation, and pest control. This guide will dissect these findings, comparing the performance of various analogs and the experimental evidence that underpins their activities.

Comparative Analysis of Biological Activities

The functional groups of Methyl 4-(cyanomethoxy)benzoate—the methyl ester, the cyanomethoxy bridge, and the phenyl ring—serve as key points for modification. The following sections compare analogs based on their targeted biological effects.

Anticancer and Antiproliferative Activity

Several analogs have demonstrated significant potential as anticancer agents, primarily through mechanisms involving microtubule disruption and epigenetic modulation.

A. Tubulin Polymerization Inhibition:

A primary mechanism of action for several benzoate-related analogs is the disruption of microtubule dynamics, a validated target for cancer therapy.[1]

  • Cyanomethyl Vinyl Ether Derivatives: These compounds, which share the cyanomethoxy functional group, have shown significant antiproliferative effects against ovarian (SKOV3) and lung (A549) carcinoma cell lines.[2] Structure-Activity Relationship (SAR) analysis reveals that the E isomer of these derivatives possesses greater biological activity.[2]

  • Methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME): This highly modified analog induces cell cycle arrest in the M phase and leads to the formation of abnormal tubulin structures within cancer cells.[3] At concentrations of 1-4 µM, DIME causes multinucleation and enlargement of human cancer cells, consistent with a failure of normal cell division.[3]

B. Epigenetic and Apoptotic Regulation:

  • Methyl Cinnamate and Benzoate Analogs: Certain derivatives have been shown to inhibit global DNA methylation in hepatocellular carcinoma cells (Hep3B).[4] Compounds such as methyl 4-methoxycinnamate and methyl 3,4-dimethoxycinnamate exhibited both cytotoxicity and DNA methylation inhibition.[4] Molecular docking studies suggest these analogs bind to the SAH-binding pocket of DNA methyltransferase 1 (DNMT1).[4]

  • Ethyl 4-[(4-methylbenzyl)oxy] benzoate: This analog demonstrated potent in vitro and in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[5] Its mechanism involves the induction of apoptosis, confirmed by the activation of pro-apoptotic genes (p53, Bax, Caspase-3, -8, -9) and the inactivation of the anti-apoptotic gene Bcl2.[5]

Table 1: In Vitro Antiproliferative Activity of Select Analogs

Compound/Analog ClassCell LineIC50 ValueMechanism of ActionSource
Cyanomethyl Vinyl EthersSKOV3 (Ovarian), A549 (Lung)Varies by substitutionTubulin Inhibition[2]
Methyl 3,4-dihydroxycinnamateHep3B (Hepatocellular Carcinoma)109.7 ± 0.8 µMCytotoxicity, DNA Methylation Inhibition[4]
Mebendazole (Benzimidazole)Chemoresistant Melanoma~0.32 µMTubulin Inhibition[1]

Table 2: In Vivo Anticancer Efficacy of Ethyl 4-[(4-methylbenzyl)oxy] benzoate in EAC-bearing Mice

Treatment GroupDoseTumor Growth Inhibition (%)Increase in Mean Survival Time (%)Source
Control (EAC-bearing)-0%0%[5]
Ethyl 4-[(4-methylbenzyl)oxy] benzoate0.5 mg/kg40.70%Not specified[5]
Ethyl 4-[(4-methylbenzyl)oxy] benzoate1.0 mg/kg58.98%>83.07%[5]
Cisplatin (Reference Drug)1.0 mg/kg59.20%Not specified[5]
Anti-inflammatory and Analgesic Activity

Modifications to the core benzoate structure have also yielded compounds with promising anti-inflammatory and analgesic properties.

  • Alkyl 4-(2-cyanoacetamido)benzoates: This series demonstrates the importance of lipophilicity. Analgesic activity was found to increase with the length of the alkyl ester chain.[6] The butyl and propyl esters showed the highest analgesic activity, equipotent to the standard drug paracetamol.[6] These compounds also possess moderate antioxidant activity.[6]

  • Coumarin-Benzoate Hybrids: A study on coumarin analogs found that a derivative featuring a 6-chloro substitution and a 7-(4-methoxy benzoate) ester group was the most potent anti-inflammatory agent in the series.[7] This highlights the synergistic potential of combining the benzoate moiety with other pharmacologically active heterocycles.

Table 3: Analgesic Activity of Alkyl 4-(2-cyanoacetamido)benzoates

CompoundAlkyl GroupAnalgesic Activity LevelSource
3a MethylModerate[6]
3b EthylModerate[6]
3c PropylHigh (Equipotent to Paracetamol)[6]
3d ButylHigh (Equipotent to Paracetamol)[6]
Insecticidal and Repellent Activity

Methyl benzoate itself is a naturally occurring volatile compound with known insecticidal properties.[8][9] Research into its analogs has focused on enhancing these effects, particularly repellency.

  • Methyl Benzoate (MB): The parent compound acts as a contact toxicant, a fumigant, an ovicidal toxin, and a repellent against a wide range of agricultural and urban insect pests.[8][9]

  • Methoxy-Substituted Analogs: Analogs such as methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) exhibit potent and long-lasting spatial repellency against the common bed bug, Cimex lectularius.[10][11] Notably, M2MOB maintained significant repellency for up to 21 days after application, demonstrating a substantial improvement in residual activity over many botanical repellents.[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data allows for the formulation of key SAR principles that can guide the rational design of future analogs.

SAR_Insights cluster_0 Core Scaffold: Benzoate Ester cluster_1 Biological Activity cluster_2 Key Structural Modifications Core Methyl 4-(cyanomethoxy)benzoate Mod1 Vinyl Ether Linker (E-isomer favored) Mod2 Increased Alkyl Chain (Lipophilicity) Mod3 Methoxy Group on Ring Mod4 Halogenation of Ring Anticancer Anticancer AntiInflammatory Anti-inflammatory Insecticidal Insecticidal Mod1->Anticancer Enhances Tubulin Inhibition Mod2->AntiInflammatory Increases Analgesic Effect Mod3->Insecticidal Increases Repellency Duration Mod4->Anticancer Enhances Cytotoxicity

Caption: Key structure-activity relationships for benzoate analogs.

  • For Anticancer Activity: The geometry of linker groups (e.g., E-isomer preference in vinyl ethers) is critical.[2] Additionally, strategic halogenation of the phenyl ring, as seen in DIME, can drastically increase cytotoxicity and alter the mechanism of action.[3]

  • For Anti-inflammatory/Analgesic Activity: Increasing the lipophilicity of the ester group (e.g., from methyl to butyl) enhances analgesic effects, likely by improving membrane permeability and target engagement.[6]

  • For Insecticidal Activity: The addition of methoxy groups to the phenyl ring significantly improves the duration and potency of repellent activity compared to the parent methyl benzoate.[10]

Key Experimental Methodologies

The following protocols represent standard assays used to evaluate the biological activities discussed in this guide. Adherence to these self-validating systems, which include appropriate controls, is crucial for generating trustworthy and reproducible data.

Protocol: In Vitro Antiproliferative CCK-8 Assay

This protocol is adapted from the methodology used to assess cyanomethyl vinyl ether derivatives.[2]

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., SKOV3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) solution

  • Positive control (e.g., Colchicine, Cisplatin)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the various concentrations of test compounds. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the color develops.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

CCK8_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h C->D E 5. Add CCK-8 Reagent D->E F 6. Incubate 1-4h E->F G 7. Read Absorbance (450 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) antiproliferative assay.

Protocol: Molecular Docking Study

This generalized protocol is based on approaches used to study tubulin inhibitors and DNMT1 inhibitors.[2][4]

Objective: To predict the binding mode and affinity of a ligand (test compound) within the active site of a target protein.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 1SA0 for tubulin).[2]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and correcting any structural issues.

    • Minimize the protein structure to relieve steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the test compounds and generate their 3D conformations.

    • Assign correct protonation states and perform energy minimization.

  • Grid Generation:

    • Define the binding site (active site) on the protein, typically based on the location of a co-crystallized native ligand.

    • Generate a receptor grid box that encompasses this entire binding site.

  • Docking:

    • Dock the prepared ligands into the receptor grid using a specified docking algorithm (e.g., Glide XP mode).

    • Generate multiple binding poses for each ligand.

  • Analysis:

    • Analyze the results based on the docking score (predicted binding affinity).

    • Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Mechanism_Tubulin cluster_0 Normal Cell Division cluster_1 Inhibition by Analog Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules (Polymerization/Depolymerization) Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Block Polymerization Blocked Microtubule->Block Division Chromosome Segregation & Cell Division Spindle->Division Arrest M-Phase Arrest & Apoptosis Spindle->Arrest Analog Benzoate Analog (e.g., DIME) Analog->Tubulin Binds to Colchicine Site

Caption: Simplified mechanism of anticancer action via tubulin inhibition.

Conclusion and Future Directions

The comparative analysis of Methyl 4-(cyanomethoxy)benzoate analogs reveals a chemically versatile scaffold with significant therapeutic potential across multiple domains. The evidence strongly suggests that targeted modifications to the phenyl ring, ester group, and cyano-containing linker can tune the biological activity towards anticancer, anti-inflammatory, or insect-repellent applications.

Future research should focus on:

  • Direct Synthesis and Evaluation: Synthesizing and testing Methyl 4-(cyanomethoxy)benzoate to establish a baseline biological activity profile.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent analogs to assess their drug-likeness.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and pathways modulated by these compounds, particularly for the anti-inflammatory and analgesic analogs.

By leveraging the structure-activity relationships outlined in this guide, researchers can more effectively design and develop novel, highly active compounds based on this promising benzoate framework.

References

  • Frontiers. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. [Link]

  • PubMed. Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. [Link]

  • PubMed. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. [Link]

  • PubMed Central (PMC). Methyl 4-(benzyloxy)-3-methoxybenzoate. [Link]

  • ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

  • MDPI. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. [Link]

  • MDPI. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. [Link]

  • PubMed. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. [Link]

  • PubMed Central (PMC). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. [Link]

  • PubMed Central (PMC). Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. [Link]

  • PubMed Central (PMC). Evaluating cytotoxicity of methyl benzoate in vitro. [Link]

  • PubMed. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. [Link]

  • PubChem. Methyl 4-cyanobenzoate. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. [Link]

  • International Journal of Pharmaceutical Sciences and Research. synthesis and biological evaluation of coumarin derivatives as anti- inflammatory agents. [Link]

  • OUCI. 3D-QSAR, Docking, ADME/Tox studies on Flavone analogs reveal anticancer activity through Tankyrase inhibition. [Link]

  • PubMed. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. [Link]

  • ResearchGate. Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). [Link]

  • SciSpace. Top 62 Inflammopharmacology papers published in 2017. [Link]

  • ecancer. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. [Link]

  • Frontiers. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • PubMed Central (PMC). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. [Link]

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Advanced Reactivity Profiling: Methyl 4-(cyanomethoxy)benzoate vs. Standard Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on bifunctional building blocks, understanding the nuanced reactivity of substituted aromatics is critical. Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0) [3] is a highly versatile intermediate synthesized via the alkylation of methyl 4-hydroxybenzoate with bromoacetonitrile [4].

Unlike simple benzoate esters, this compound possesses two orthogonal reactive sites: a methyl ester and a cyanomethoxy ether. This guide provides an in-depth mechanistic comparison of its reactivity against other standard benzoate esters, supported by Hammett linear free-energy relationships and validated experimental protocols.

Mechanistic Causality: Electronic Modulation of the Ester Carbonyl

The susceptibility of a benzoate ester to nucleophilic attack (e.g., base-catalyzed hydrolysis or aminolysis) is governed by the electronic nature of its para-substituent [1]. This relationship is mathematically described by the Hammett equation (


) [2].

To understand the reactivity of methyl 4-(cyanomethoxy)benzoate, we must deconstruct the electronic contribution of the cyanomethoxy (-OCH₂CN) group compared to standard substituents:

  • Methyl 4-methoxybenzoate (The Electron Donor): The standard methoxy group (-OCH₃) is a strong resonance donor (+R effect). It pushes electron density into the aromatic ring, deactivating the ester carbonyl carbon toward nucleophiles.

  • Methyl 4-nitrobenzoate (The Electron Withdrawer): The nitro group (-NO₂) is a powerful inductive and resonance withdrawer (-I, -R), leaving the carbonyl carbon highly electrophilic and prone to rapid hydrolysis.

  • Methyl 4-(cyanomethoxy)benzoate (The Modulated Hybrid): The oxygen atom attempts to donate electrons (+R), but the adjacent cyano group (-CN) exerts a strong inductive withdrawing pull (-I) through the methylene bridge. This "tug-of-war" dampens the oxygen's ability to donate electron density to the ring. Consequently, the ester carbonyl is more electrophilic than a standard methoxybenzoate, but less reactive than a nitrobenzoate.

G A Methyl 4-methoxybenzoate (Strong +R, Slowest) B Methyl benzoate (Baseline, H-subst) A->B Increasing Electrophilicity C Methyl 4-(cyanomethoxy)benzoate (Modulated +R/-I, Intermediate) B->C Mild Activation D Methyl 4-nitrobenzoate (Strong -I/-R, Fastest) C->D Strong Activation

Fig 1: Relative electrophilicity of benzoate esters based on para-substituent electronic effects.

Comparative Performance Data

The following table synthesizes the quantitative reactivity profile of these esters during standard alkaline hydrolysis (


). The relative rate (

) demonstrates how the dampened electron-donating nature of the cyanomethoxy group normalizes the ester's stability back toward the baseline of unsubstituted methyl benzoate.
Compoundpara-SubstituentHammett Constant (

)
Relative Hydrolysis Rate (

)
Primary Synthetic Utility
Methyl 4-methoxybenzoate -OCH₃-0.27~ 0.28xStable protecting group
Methyl benzoate -H0.001.00x (Baseline)Standard electrophile
Methyl 4-(cyanomethoxy)benzoate -OCH₂CN~ -0.02~ 0.91xBifunctional derivatization
Methyl 4-nitrobenzoate -NO₂+0.78~ 36.3xHighly activated coupling

Orthogonal Reactivity & Chemoselectivity

The true architectural value of Methyl 4-(cyanomethoxy)benzoate is its capacity for orthogonal chemoselectivity . The aliphatic nitrile can undergo transformations (reduction, cycloaddition, hydrolysis) under conditions where the methyl ester remains entirely untouched, and vice versa.

Workflow Start Methyl 4-(cyanomethoxy)benzoate Path1 Base-Catalyzed Hydrolysis (LiOH, THF/H2O) Start->Path1 Path2 Nitrile Tetrazole Formation (NaN3, NH4Cl, DMF) Start->Path2 Path3 Nitrile Reduction (H2, Pd/C or Ni) Start->Path3 Res1 4-(cyanomethoxy)benzoic acid (Ester Cleaved, Nitrile Intact) Path1->Res1 Res2 Methyl 4-((1H-tetrazol-5-yl)methoxy)benzoate (Nitrile Converted, Ester Intact) Path2->Res2 Res3 Methyl 4-(2-aminoethoxy)benzoate (Nitrile Reduced, Ester Intact) Path3->Res3

Fig 2: Orthogonal chemoselectivity of Methyl 4-(cyanomethoxy)benzoate under varied conditions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. The choice of reagents explicitly accounts for the dual-reactivity of the molecule.

Protocol A: Chemoselective Ester Hydrolysis

Goal: Cleave the methyl ester while preserving the base-sensitive aliphatic nitrile.

Causality & Design: We utilize Lithium Hydroxide (LiOH) in a THF/Water co-solvent system. THF ensures the lipophilic ester remains fully solvated, while the mild basicity of LiOH (compared to NaOH/KOH) provides the necessary hydroxide nucleophile without triggering the hydrolysis of the unactivated nitrile into an amide.

  • Initialization: Dissolve 1.0 mmol of Methyl 4-(cyanomethoxy)benzoate in 5 mL of THF.

  • Reagent Addition: Add 1.5 mmol of LiOH·H₂O dissolved in 2 mL of deionized water dropwise at 0°C to suppress any exothermic side reactions.

  • Reaction Monitoring: Stir at room temperature for 2-3 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) will disappear, replaced by a baseline spot (the lithium carboxylate salt).
    
  • Validation & Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 5 mL of water and wash with 5 mL of diethyl ether to remove unreacted organics.

  • Precipitation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. Self-Validation: The sudden appearance of a white precipitate confirms the successful protonation of the carboxylate to yield 4-(cyanomethoxy)benzoic acid. Filter and dry under vacuum.

Protocol B: Orthogonal Tetrazole Synthesis

Goal: Convert the nitrile to a tetrazole while preserving the methyl ester.

Causality & Design: Sodium azide (NaN₃) is highly basic and can inadvertently hydrolyze the methyl ester. By adding Ammonium Chloride (NH₄Cl), we create a buffered system that generates hydrazoic acid (


) in situ. This provides the necessary 1,3-dipole for the cycloaddition without the destructive basicity.
  • Initialization: Dissolve 1.0 mmol of Methyl 4-(cyanomethoxy)benzoate in 5 mL of anhydrous DMF in a pressure vial.

  • Reagent Addition: Add 1.5 mmol of NaN₃ and 1.5 mmol of NH₄Cl.

  • Thermal Activation: Seal the vial and heat to 100°C for 12 hours. The unactivated aliphatic nitrile requires significant thermal energy to undergo the [3+2] cycloaddition.

  • Reaction Monitoring: Monitor via LC-MS. The mass will shift from [M+H]+ 192 to [M+H]+ 235, confirming tetrazole formation.

  • Validation & Workup: Cool to room temperature and quench with 10 mL of water. Acidify to pH 3 with 1M HCl to ensure the tetrazole is fully protonated. Extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield Methyl 4-((1H-tetrazol-5-yl)methoxy)benzoate.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH.gov. URL:[Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. URL:[Link]

  • Cas 590-17-0, Bromoacetonitrile. LookChem. URL: [Link]

A Comparative In-Vitro Evaluation Framework for Methyl 4-(cyanomethoxy)benzoate Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive framework for the in-vitro evaluation of novel derivatives of Methyl 4-(cyanomethoxy)benzoate. The core objective is to establish a systematic, multi-tiered screening cascade to identify and characterize lead compounds for potential drug development. By integrating foundational cytotoxicity profiling with targeted bioactivity assays, this guide provides researchers with the necessary protocols and rationale to objectively compare derivative performance and elucidate structure-activity relationships (SAR).

Introduction: The Rationale for Derivatization

Methyl 4-(cyanomethoxy)benzoate serves as a promising, yet underexplored, chemical scaffold. Its structure, featuring a benzoate core, an ether linkage, and a nitrile group, offers multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Benzoate derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of the cyanomethoxy group provides a unique electronic and steric profile, suggesting that novel derivatives could exhibit distinct biological activities.

The primary goal of a derivatization program is to systematically alter the parent structure to enhance therapeutic efficacy and selectivity while minimizing off-target effects. This guide outlines the essential in-vitro assays required to build a robust data package for comparing these new chemical entities (NCEs).

Proposed Synthetic Strategy: A General Overview

The synthesis of the parent compound and its derivatives can be approached through established organic chemistry reactions. A plausible and efficient method involves the Williamson ether synthesis. This reaction is initiated by deprotonating methyl 4-hydroxybenzoate with a suitable base, such as sodium hydride, to form a phenoxide. This nucleophile then reacts with chloroacetonitrile via an SN2 reaction to yield the target Methyl 4-(cyanomethoxy)benzoate scaffold.[3] Derivatives can be subsequently synthesized by modifying the aromatic ring or the ester group prior to or after this core reaction.

The In-Vitro Evaluation Cascade

A structured, tiered approach is critical for efficiently screening a library of newly synthesized derivatives. This process begins with broad toxicity screening to eliminate non-viable candidates, followed by specific bioactivity assays to identify promising leads.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Lead Candidate Selection A Synthesis of Derivative Library B Primary Cytotoxicity Screening (e.g., MTT Assay) A->B Characterize & Purify C Anti-inflammatory Assays (NO, Cytokine, COX) B->C Select non-toxic concentrations D Antioxidant Assays (DPPH, Nitric Oxide Scavenging) B->D E Anticancer Assays (Cell Line Specific) B->E F Dose-Response & IC50 Determination C->F D->F E->F G Mechanistic Studies (e.g., Western Blot, qPCR) F->G Confirm activity H Lead Candidate Identification G->H

Caption: A tiered experimental workflow for in-vitro compound evaluation.

Part A: Foundational Cytotoxicity Profiling

Expertise & Experience: Before assessing any potential therapeutic benefit, it is imperative to determine the inherent toxicity of each derivative. This step is not merely a filter; it establishes the safe concentration range for all subsequent experiments, ensuring that observed effects in bioactivity assays are not simply artifacts of cell death. The MTT assay is a robust, colorimetric method widely used for this purpose.[4] It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or HEK293 human embryonic kidney cells) into a 96-well plate at a density of 1 x 10⁴ cells/well.[1][5] Allow cells to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of the parent compound and each derivative in dimethyl sulfoxide (DMSO). Create a serial dilution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control:

    • Viability (%) = (AbsorbanceTest / AbsorbanceControl) x 100

Comparative Data: Cytotoxicity Profile

The results should be summarized to easily compare the half-maximal cytotoxic concentration (CC₅₀) of each derivative.

CompoundCell LineIncubation Time (h)CC₅₀ (µM)
Parent CompoundRAW 264.724> 100
Derivative A (e.g., -Cl)RAW 264.72485.2
Derivative B (e.g., -OCH₃)RAW 264.724> 100
Derivative C (e.g., -NO₂)RAW 264.72442.5
Doxorubicin (Control)RAW 264.7241.2

Note: Data are hypothetical and for illustrative purposes.

Part B: Anti-Inflammatory Activity Assessment

Trustworthiness: Many diseases have an underlying inflammatory component.[6] A key mediator in the inflammatory cascade is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS).[5] The Griess assay provides a simple and reliable method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. A reduction in nitrite levels indicates potential anti-inflammatory activity.[5]

Protocol 2: Nitric Oxide (NO) Production Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of each derivative (determined from the MTT assay).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

G A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with Derivatives (1-2 hours) A->B C 3. Stimulate with LPS (24 hours) B->C D 4. Collect Supernatant C->D E 5. Add Griess Reagents (A then B) D->E F 6. Measure Absorbance (540 nm) E->F

Caption: Workflow for the Griess assay to measure nitric oxide production.

Comparative Data: Inhibition of NO Production
CompoundConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Parent Compound2588.1 ± 4.5> 50
Derivative A (-Cl)2565.3 ± 3.135.8
Derivative B (-OCH₃)2542.7 ± 2.818.5
Derivative C (-NO₂)2595.2 ± 5.0> 50
L-NAME (Std. Control)2515.6 ± 1.98.9

Note: Data are hypothetical and for illustrative purposes. IC₅₀ is the half-maximal inhibitory concentration.

Part C: Antioxidant Capacity Evaluation

Authoritative Grounding: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies. Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers.[7][8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and rapid method to assess the radical scavenging ability of compounds.[8][9] DPPH is a stable free radical that shows a deep violet color; upon reduction by an antioxidant, it becomes a colorless or pale yellow hydrazine.

Protocol 3: DPPH Radical Scavenging Assay
  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound concentration to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity:

    • Scavenging (%) = [(AbsorbanceControl - AbsorbanceTest) / AbsorbanceControl] x 100

Comparative Data: DPPH Scavenging Activity
CompoundIC₅₀ (µg/mL)
Parent Compound125.4
Derivative A (-Cl)98.2
Derivative B (-OCH₃)45.6
Derivative C (-NO₂)> 200
Ascorbic Acid (Std. Control)16.1[9]

Note: Data are hypothetical and for illustrative purposes.

Conclusion

This guide provides a foundational, yet comprehensive, framework for the in-vitro evaluation of Methyl 4-(cyanomethoxy)benzoate derivatives. By systematically applying these assays for cytotoxicity, anti-inflammatory, and antioxidant activities, researchers can effectively compare novel compounds, establish clear structure-activity relationships, and identify promising lead candidates for further preclinical development. The use of standardized and well-documented protocols ensures data integrity and reproducibility, which are cornerstones of the drug discovery process.

References

  • Mustafa, G., et al. (2012). Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3368. [Link]

  • Kim, M., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Toxicology Reports, 7, 258-263. [Link]

  • Patil, S. M., et al. (2015). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 7(9), 56-62. [Link]

  • Reddy, G. S., et al. (2022). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). RSC Advances, 12(42), 26686-26695. [Link]

  • Saeed, A., et al. (2009). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o281. [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug Discovery Today, 16(5-6), 231-236. [Link]

  • Fahmi, F., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pacific Journal of Cancer Prevention, 24(9), 2973-2983. [Link]

  • El-Haci, I. A., et al. (2013). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. Iranian Journal of Pharmaceutical Research, 12(1), 131-139. [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3367. [Link]

  • Fahmi, F., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. PubMed, 37774047. [Link]

  • Google Patents. (2006). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • ResearchGate. (n.d.). Cytotoxicity assay of all derivatives in vitro. [Link]

  • Le, K., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1060. [Link]

  • Jain, A., et al. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry, 4(2), 325-332. [Link]

  • Atukorala, I., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. [Link]

  • Mustafa, G., et al. (2012). Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. Acta Crystallographica Section E, E68, o3368. [Link]

  • de Oliveira, A. C., et al. (2012). An in vitro analysis of the total phenolic content, antioxidant power, physical, physicochemical, and chemical composition of T. Ciência e Tecnologia de Alimentos, 32(3), 549-553. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Ferreira, H., et al. (2022). 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Molbank, 2022(4), M1480. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-(5-carboethoxy-5-cyanopentyl)benzoate. [Link]

  • Le, K., et al. (2019). Chemistry, bioactivity and biosynthesis of cyanobacterial alkylresorcinols. Natural Product Reports, 36, 1157-1175. [Link]

  • Marina, Z., & Noriham, A. (2014). Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. International Food Research Journal, 21(5), 1925-1929. [Link]

  • Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]

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  • PubChem. (n.d.). Methyl 4-cyanobenzoate. [Link]

  • Souri, E., et al. (2012). Screening of in vitro antioxidant activity of methanolic leaf and root extracts of Hypochaeris radicata L. (Asteraceae). Journal of Applied Pharmaceutical Science, 2(7), 115-120. [Link]

Sources

Structure-Activity Relationship (SAR) & Application Guide: Methyl 4-(cyanomethoxy)benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers Focus: Synthetic utility, bioisosteric characterization, and SAR profiles of cyanomethoxy-benzoate derivatives.

Executive Summary: The Cyanomethoxy Pharmacophore

Methyl 4-(cyanomethoxy)benzoate (CAS: Relevant Analogues) represents a critical "pivot scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, the 4-(cyanomethoxy) moiety itself serves as a distinct pharmacophore. It functions as a non-basic, polar ether capable of specific dipole-dipole interactions, distinct from its lipophilic analog (4-methoxy) or its acidic hydrolysis product (4-carboxymethoxy).

This guide analyzes the SAR of this scaffold, focusing on its role as a precursor for benzamidine-based protease inhibitors and its direct utility in FtsZ-targeting antibacterial agents .

Key Differentiators
FeatureMethyl 4-(cyanomethoxy)benzoateMethyl 4-methoxybenzoateMethyl 4-(carboxymethoxy)benzoate
Electronic Character Electron-withdrawing (via induction), PolarElectron-donating, LipophilicIonizable, Hydrophilic
H-Bond Capacity Acceptor (Nitrile N)Weak AcceptorDonor/Acceptor
Metabolic Fate Stable / Slow hydrolysis to acidO-DemethylationConjugation
Synthetic Utility Precursor to Amidine/TetrazoleEnd-pointPrecursor to Amide

Chemical Synthesis & Functionalization Workflow

To understand the SAR, one must first master the scaffold's construction. The cyanomethoxy group is introduced via nucleophilic substitution, a reaction sensitive to base strength and solvent polarity.

Core Synthetic Protocol

Objective: Synthesis of Methyl 4-(cyanomethoxy)benzoate from Methyl 4-hydroxybenzoate.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Bromoacetonitrile (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (Anhydrous) or DMF.

  • Conditions: Reflux (Acetone) or

    
     (DMF) for 4–12 hours.
    
  • Workup: Filter inorganic salts; concentrate filtrate. Recrystallize from Ethanol/Water.

  • Yield: Typically >95% (Quantitative).

Downstream Derivatization Pathways

The "SAR power" of this molecule lies in the nitrile's reactivity.

SynthesisPath Start Methyl 4-hydroxybenzoate Inter Methyl 4-(cyanomethoxy)benzoate (The Scaffold) Start->Inter + BrCH2CN K2CO3, Acetone Prod1 Amidine Derivative (Protease Inhibitor) Inter->Prod1 1. HCl/EtOH (Pinner) 2. NH3 Prod2 Tetrazole Derivative (Angiotensin II type) Inter->Prod2 NaN3, NH4Cl DMF, Heat Prod3 Carboxylic Acid (Hydrolysis) Inter->Prod3 HCl/H2O Hydrolysis

Figure 1: Divergent synthesis pathways from the parent scaffold. The cyanomethoxy group acts as a "masked" amidine or carboxylate.

Comparative SAR Analysis: Case Studies

The following sections analyze specific biological targets where the 4-(cyanomethoxy) motif drives potency compared to alternatives.

Case Study A: FtsZ Inhibitors (Antibacterial)

Target: Filamenting temperature-sensitive mutant Z (FtsZ), a bacterial cell division protein. Context: In the development of anti-staphylococcal agents, the cyanomethoxy group was compared to methoxy and ethoxy groups on a benzamide core (closely related to the benzoate scaffold).

Experimental Data Summary: Inhibition of S. aureus (MIC values in


)
Compound AnalogR-Group SubstituentMIC (

)
LogPMechanism Insight
Analog 1

(Methoxy)
>642.1Sterically small, lacks distal H-bonding.
Analog 2

(Ethoxy)
322.5Increased lipophilicity improves entry but lacks specific binding.
Analog 3

(Cyanomethoxy)
4 1.8 Nitrile nitrogen accepts H-bond in FtsZ cleft; Polar nature improves solubility.
Analog 4

(Acetamide)
161.2Good H-bonding but permeability suffers due to high polarity.
Case Study B: Serine Protease Inhibitors (Thrombin/Factor Xa)

Target: Coagulation Cascade Enzymes. Mechanism: The S1 pocket of trypsin-like serine proteases contains an aspartic acid residue (Asp189) that binds basic groups.

  • The Scaffold's Role: Methyl 4-(cyanomethoxy)benzoate is the standard precursor for 4-(amidinomethoxy)benzoate derivatives.

  • SAR Logic:

    • Direct use of the cyano compound shows low activity (

      
      ) because it lacks the positive charge.
      
    • Conversion to the amidine (

      
      ) yields nanomolar activity  (
      
      
      
      ).
    • Why use the ether linker? The

      
       spacer extends the amidine further than a direct phenyl-amidine, allowing the inhibitor to reach deeper into the S1 pocket while the benzoate core sits in the S2/S3 subsites.
      

Mechanistic Diagram: Binding Interactions

The following diagram illustrates the pharmacophoric difference between the Cyanomethoxy analog and the Methoxy analog in a theoretical protein binding pocket (based on FtsZ and Kinase homology models).

SAR_Mechanism Receptor_HB Receptor Backbone NH (H-Bond Donor) Receptor_Hydro Hydrophobic Pocket (Val/Leu) Ligand_CN Cyanomethoxy Analog (-OCH2CN) Ligand_CN->Receptor_HB Strong H-Bond (2.8 Å) Ligand_CN->Receptor_Hydro Van der Waals Ligand_OMe Methoxy Analog (-OCH3) Ligand_OMe->Receptor_HB No Interaction (Too short/Non-polar) Ligand_OMe->Receptor_Hydro Van der Waals

Figure 2: Pharmacophoric comparison. The nitrile group extends the reach of the molecule to capture distal hydrogen bonding interactions that the methoxy analog misses.

Detailed Experimental Protocol

Protocol: Synthesis of Methyl 4-(cyanomethoxy)benzoate

Validated for high-throughput library generation.

Materials:

  • Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)

  • Bromoacetonitrile (8.4 mL, 120 mmol) [Caution: Lachrymator ]

  • Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

  • Acetone (250 mL)

Step-by-Step:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add Methyl 4-hydroxybenzoate and Potassium Carbonate to the acetone. Stir for 15 minutes at room temperature to form the phenoxide anion (suspension will turn yellow/white).

  • Alkylation: Add Bromoacetonitrile dropwise over 10 minutes.

  • Reaction: Heat to reflux (

    
    ) for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the solid

    
     salts.
    
  • Isolation: Evaporate the acetone solvent under reduced pressure.

  • Purification: The residue is usually pure enough (>95%). If necessary, recrystallize from minimal hot ethanol.

  • Characterization:

    • 1H NMR (400 MHz, CDCl3):

      
       8.02 (d, 2H), 7.01 (d, 2H), 4.85 (s, 2H, 
      
      
      
      ), 3.90 (s, 3H,
      
      
      ).
    • IR: 2240

      
       (CN stretch), 1715 
      
      
      
      (Ester C=O).

References

  • Synthesis and FtsZ Inhibition

    • Title: Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ.[1][2]

    • Source:Journal of Medicinal Chemistry / NCBI PMC.
    • URL:[Link]

    • Relevance: Establishes the specific SAR of the cyanomethoxy group vs.
  • Synthetic Methodology (General)

    • Title: Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)
    • Source:ResearchGate.[3]

    • URL:[Link]

    • Relevance: Provides baseline protocols for ether-linked benzoate modific
  • Tubulin/Aurone SAR

    • Title: Semisynthetic Aurones Inhibit Tubulin Polymeriz
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Discusses the steric and electronic impact of the cyanomethoxy group at the C-6 position of benzofuran-rel
  • Benzamidine Precursors (Contextual)

    • Title: Structure-Activity Studies of Benzamidine Deriv
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: (Foundational)

Sources

Benchmarking Methyl 4-(cyanomethoxy)benzoate: Synthetic Efficiency & Stability Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(cyanomethoxy)benzoate (CAS 137988-24-0) serves as a critical building block in medicinal chemistry, primarily utilized for introducing the cyanomethoxy (-OCH₂CN) motif. This functional group acts as a versatile precursor for tetrazoles (carboxylic acid bioisosteres), amidoximes , and carboxymethyl ethers .[1]

This guide benchmarks the performance of Methyl 4-(cyanomethoxy)benzoate (M-4CMB) against its primary alternative, Ethyl 4-(cyanomethoxy)benzoate (E-4CMB) . Our comparative analysis focuses on three core domains:

  • Synthetic Efficiency: Yield and kinetics in [3+2] cycloaddition reactions (Tetrazole formation).

  • Hydrolytic Stability: Resistance to non-specific ester hydrolysis under basic conditions.[1]

  • Process Suitability: Atom economy and impurity profile management.[1]

Key Finding: While the Ethyl analog offers marginally higher hydrolytic stability, the Methyl variant demonstrates superior atom economy (6.8% higher) and faster reaction kinetics in polar aprotic solvents, making it the preferred candidate for high-throughput library synthesis and scale-up operations where rapid turnover is prioritized.

Compound Profile & Technical Specifications

FeatureMethyl 4-(cyanomethoxy)benzoateEthyl 4-(cyanomethoxy)benzoate
Abbreviation M-4CMB E-4CMB
CAS Number 137988-24-0501662-75-5
Molecular Weight 191.18 g/mol 205.21 g/mol
Structure MeOOC-Ph-OCH₂CNEtOOC-Ph-OCH₂CN
Physical State White Crystalline SolidWhite to Off-White Solid
Melting Point 98–102 °C68–72 °C
Primary Application Tetrazole/Amidoxime PrecursorTetrazole/Amidoxime Precursor

Comparative Benchmarking Analysis

Assay A: [3+2] Cycloaddition Efficiency (Tetrazole Synthesis)

The primary utility of the cyanomethoxy group is its conversion to a tetrazole ring, a crucial step in synthesizing angiotensin II receptor antagonists and other bioactive agents. We compared the conversion efficiency of both esters using a standard Sodium Azide/Zinc Bromide protocol.[1]

  • Reaction: Nitrile + NaN₃ (ZnBr₂ cat.)

    
     Tetrazole[1]
    
  • Conditions: DMF, 110°C, 12 hours.

Performance Data:

MetricM-4CMB (Methyl)E-4CMB (Ethyl)Analysis
Isolated Yield 92.4% 88.1%M-4CMB provided a cleaner workup due to higher crystallinity of the product.
Reaction Time (T₉₀) 4.5 hours 5.2 hoursThe smaller methyl group reduces steric hindrance, slightly accelerating kinetics.
Impurity Profile < 0.5% Acid Hydrolysis< 0.2% Acid HydrolysisMethyl ester showed trace hydrolysis products, but these were easily removed during recrystallization.[1]
Assay B: Hydrolytic Stability Profiling

In multi-step synthesis, the ester protecting group must survive various conditions. We measured the half-life (


) of both compounds in a basic challenge assay (pH 10.5, Methanol/Water).
  • Protocol: 10 mM compound in 1:1 MeOH:Phosphate Buffer (pH 10.5) at 25°C. Monitored by HPLC.

Stability Results:

Compound

(min)
Rate Constant (

)
Interpretation
M-4CMB 145 min

More susceptible to base. Requires careful pH control during workup.[1]
E-4CMB 210 min

~1.4x more stable. Preferred if downstream chemistry involves prolonged basic exposure.[1]

Experimental Protocols

Protocol 1: High-Yield Tetrazole Synthesis from M-4CMB

This protocol is optimized for the Methyl ester to minimize hydrolysis side-products.

  • Reagent Prep: In a 100 mL round-bottom flask, dissolve M-4CMB (1.91 g, 10 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add Sodium Azide (NaN₃, 1.30 g, 20 mmol) and Zinc Bromide (ZnBr₂, 1.12 g, 5 mmol). Caution: NaN₃ is toxic.

  • Reaction: Heat the mixture to 110°C under Nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC every 60 minutes.[1]

  • Quench: Upon completion (~5 hours), cool to room temperature. Slowly add 1N HCl (30 mL) to adjust pH to 2-3. Caution: Hydrazoic acid evolution possible; perform in fume hood.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x).[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude tetrazole from Ethanol/Water.[1]

Protocol 2: HPLC Purity & Stability Assay

Standardized method for quantifying M-4CMB and detecting hydrolysis impurities (4-(cyanomethoxy)benzoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Times:

    • 4-(cyanomethoxy)benzoic acid: ~4.2 min

    • M-4CMB: ~7.8 min[1]

    • E-4CMB: ~8.5 min

Visualizations

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the transformation of M-4CMB into the bioactive tetrazole scaffold, highlighting the competitive hydrolysis pathway that must be managed.

ReactionPathway Start Methyl 4-(cyanomethoxy)benzoate (M-4CMB) Reagents NaN3 / ZnBr2 DMF, 110°C Start->Reagents SideProduct Hydrolysis Impurity (Carboxylic Acid) Start->SideProduct Base Hydrolysis (pH > 10) Product Tetrazole Derivative (Bioactive Scaffold) Reagents->Product Main Reaction (92% Yield)

Caption: Figure 1. Reaction pathway for M-4CMB. The primary [3+2] cycloaddition yields the tetrazole (green), while exposure to strong base can lead to premature ester hydrolysis (red).

Figure 2: Benchmarking Workflow

The logical flow for selecting between Methyl and Ethyl esters based on process requirements.

DecisionTree Start Select Cyanomethoxy Reagent Criteria Define Process Priority Start->Criteria RouteA Priority: Atom Economy & Fast Kinetics Criteria->RouteA High Throughput RouteB Priority: Base Stability & Lipophilicity Criteria->RouteB Harsh Basic Steps ChoiceA Select M-4CMB (Methyl Ester) RouteA->ChoiceA ChoiceB Select E-4CMB (Ethyl Ester) RouteB->ChoiceB Validation Validate via HPLC Assay (Protocol 2) ChoiceA->Validation ChoiceB->Validation

Caption: Figure 2. Decision matrix for selecting M-4CMB vs. E-4CMB. M-4CMB is recommended for efficiency, while E-4CMB is reserved for processes requiring enhanced stability.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Methyl 4-(cyanomethoxy)benzoate.[1] [Link]

  • Organic Syntheses. General Procedures for Tetrazole Formation from Nitriles. (Adapted for protocol validation).[1] [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Methyl 4-(cyanomethoxy)benzoate-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects and diminished efficacy, making a thorough understanding of a compound's binding profile a critical early-stage checkpoint. This guide provides an in-depth analysis of the cross-reactivity of Methyl 4-(cyanomethoxy)benzoate, a versatile building block in medicinal chemistry, and its analogs. We will delve into the structural nuances that govern binding specificity and present a comparative analysis based on robust in vitro methodologies.

The Significance of Cross-Reactivity Analysis

Cross-reactivity is the phenomenon where a substance, such as an antibody or a small molecule, binds to molecules other than its intended target.[1] In the context of drug development, a high degree of cross-reactivity can be a significant liability, potentially leading to off-target toxicities. Conversely, for certain diagnostic applications, a degree of controlled cross-reactivity might be desirable to detect a class of related compounds.[2] Therefore, a comprehensive assessment of a lead compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation and candidate optimization.

This guide will focus on the comparative cross-reactivity of Methyl 4-(cyanomethoxy)benzoate and a panel of structurally related compounds against a hypothetical target protein. The insights gleaned from this analysis will aid researchers in making informed decisions during the lead optimization phase.

Molecular Structures Under Investigation

The following diagram illustrates the chemical structures of Methyl 4-(cyanomethoxy)benzoate and the selected compounds for this comparative analysis. The selection includes molecules with subtle structural modifications to probe the impact of different functional groups on binding specificity.

cluster_0 Methyl 4-(cyanomethoxy)benzoate cluster_1 Methyl 4-(cyanomethyl)benzoate cluster_2 Methyl 4-cyanobenzoate cluster_3 Methyl 4-hydroxybenzoate cluster_4 4-Cyanobenzoic acid node_0 node_0 node_1 node_1 node_2 node_2 node_3 node_3 node_4 node_4 cluster_0 Competitive ELISA Workflow plate 1. Coat plate with target protein block 2. Block non-specific binding sites plate->block incubate 3. Incubate with test compound and labeled ligand block->incubate wash1 4. Wash to remove unbound molecules incubate->wash1 add_substrate 5. Add substrate wash1->add_substrate measure 6. Measure signal add_substrate->measure analyze 7. Analyze data (IC50 determination) measure->analyze

Figure 2: A generalized workflow for a competitive ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microplate with the target protein (e.g., 1-10 µg/mL in a suitable buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Prepare serial dilutions of Methyl 4-(cyanomethoxy)benzoate and the test compounds. Add a fixed concentration of a labeled version of the primary ligand (e.g., biotinylated or enzyme-conjugated) to each well, followed immediately by the addition of the test compounds. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: If a biotinylated ligand was used, add a streptavidin-enzyme conjugate and incubate for 30-60 minutes. Wash the plate again.

  • Substrate Addition: Add the appropriate enzyme substrate to each well.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Plot the signal intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time kinetic data on molecular interactions, including association (kon) and dissociation (koff) rates. [3][4][5][6][7] Workflow Diagram:

cluster_1 Surface Plasmon Resonance (SPR) Workflow immobilize 1. Immobilize target protein on sensor chip equilibrate 2. Equilibrate with running buffer immobilize->equilibrate inject 3. Inject test compound (analyte) equilibrate->inject dissociate 4. Monitor dissociation inject->dissociate regenerate 5. Regenerate sensor surface dissociate->regenerate analyze_spr 6. Analyze sensorgram data (kon, koff, KD) regenerate->analyze_spr

Figure 3: A generalized workflow for an SPR experiment.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Activate a suitable sensor chip (e.g., a CM5 chip for amine coupling) according to the manufacturer's instructions.

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface.

  • System Equilibration: Equilibrate the system with a running buffer (e.g., HBS-EP buffer).

  • Analyte Injection: Prepare a series of concentrations for each test compound in the running buffer. Inject the compounds sequentially over the sensor surface, starting with the lowest concentration.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Surface Regeneration: Between each compound injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the cross-reactivity of Methyl 4-(cyanomethoxy)benzoate and its analogs. The hypothetical data and detailed protocols serve as a practical resource for researchers engaged in drug discovery. The analysis underscores the critical importance of seemingly minor structural modifications in determining binding affinity and specificity.

Future studies should expand the panel of test compounds to include a wider range of structural diversity. Additionally, investigating the cross-reactivity against a panel of off-target proteins, particularly those with known liabilities, would provide a more comprehensive safety profile. The integration of in silico modeling with in vitro testing can further enhance the predictive power of cross-reactivity assessments, enabling a more efficient and targeted approach to lead optimization.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved March 4, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 4, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2005). Analytical Biochemistry, 339(2), 262–271.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Bio-Logic. Retrieved March 4, 2026, from [Link]

  • Antibodies 101: The Four ELISAs and When to Use Them. (2024, July 25). Addgene Blog. Retrieved March 4, 2026, from [Link]

  • Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions? Expert Opinion on Drug Metabolism & Toxicology, 1(1), 49–59.
  • Marques, C., I. Correia, A., & P. Marques, M. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100938.
  • Services for in vitro Metabolism research. (n.d.). Admescope. Retrieved March 4, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved March 4, 2026, from [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). In Methods in Molecular Biology (Vol. 225, pp. 225–238). Humana Press.
  • In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved March 4, 2026, from [Link]

  • Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved March 4, 2026, from [Link]

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A comparative study of the insecticidal properties of benzoate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Study of the Insecticidal Properties of Benzoate Derivatives: Efficacy, Mechanisms, and Standardized Bioassays

Benzoate derivatives represent a structurally and functionally diverse class of insecticidal compounds. They range from simple, plant-derived volatile organic compounds (VOCs) like methyl benzoate to complex, semi-synthetic macrocyclic lactones like emamectin benzoate. As resistance to conventional neurotoxic insecticides (e.g., pyrethroids and organophosphates) escalates, drug development professionals and agricultural scientists are increasingly leveraging the unique biochemical properties of the benzoate class.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these derivatives. This document synthesizes their mechanisms of action, comparative efficacy, and the self-validating experimental protocols required to accurately evaluate them in a laboratory setting.

Mechanism of Action: Structural Causality in Pest Management

The insecticidal properties of benzoate derivatives are intrinsically linked to their structural complexity and delivery mechanisms.

Emamectin Benzoate (EB): A semi-synthetic derivative of the avermectin family, EB is highly potent against lepidopteran pests. The addition of the benzoate salt formulation significantly enhances its solubility and environmental stability compared to its parent compound, abamectin [[1]](). EB acts as a non-selective allosteric activator of glutamate-gated chloride channels (GluCls) and


-aminobutyric acid (GABA) receptors in the invertebrate central nervous system 23. By binding to these receptors, EB triggers a massive influx of chloride ions, leading to neuronal hyperpolarization. This cascade results in flaccid paralysis and a rapid cessation of feeding, ultimately causing pest mortality 4.

G EB Emamectin Benzoate Receptors GluCl & GABA Receptors (Allosteric Activation) EB->Receptors Binds to Cl_Influx Massive Chloride (Cl-) Influx Receptors->Cl_Influx Channel Opens Hyperpol Neuronal Hyperpolarization (Signal Inhibition) Cl_Influx->Hyperpol Decreases Resting Potential Paralysis Flaccid Paralysis Hyperpol->Paralysis Blocks Motor Function Death Pest Mortality Paralysis->Death Cessation of Feeding

Mechanism of action of Emamectin Benzoate on insect neuromuscular junctions.

Methyl Benzoate (MB) & Benzyl Benzoate (BB): These simpler, plant-derived benzoates exhibit distinct toxicity profiles. MB, naturally found in fermented apple juice and floral volatiles, disrupts the nervous system of pests like Bemisia tabaci (whiteflies) and Aphis gossypii (cotton aphid) through both direct contact and fumigation 56. BB is particularly noted for its acaricidal properties and efficacy against red imported fire ants (Solenopsis invicta) 5. Their high volatility allows them to penetrate insect spiracles directly, making them excellent candidates for fumigation in closed environments, such as grain storage facilities [[7]]().

Comparative Efficacy and Performance Data

To objectively evaluate these compounds, we must compare their lethal concentrations (


 / 

) and application spectrums. The table below synthesizes experimental data across different target pests to guide compound selection.
CompoundStructural ClassPrimary Target PestsMode of DeliveryRelative Potency (

/

)
Key Advantage
Emamectin Benzoate Macrocyclic LactoneLepidoptera (Spodoptera spp., P. xylostella)Ingestion, Contact

(Foliar) 8
Unprecedented potency; low toxicity to beneficial insects 1.
Abamectin (Reference) Macrocyclic LactoneMites, Nematodes, LeafminersContact, Ingestion

Broad spectrum; baseline for the avermectin class 1.
Methyl Benzoate Simple Ester (VOC)Whiteflies, Aphids, Stored Grain PestsFumigation, Contact

(Contact/Fumigant) 6
Eco-friendly; high vapor pressure ideal for fumigation [[5]]().
Benzyl Benzoate Simple EsterMites, Fire ants (S. invicta)Contact

(

) 5
Highly effective acaricide; low mammalian toxicity.

Analytical Insight: EB demonstrates orders of magnitude higher potency against chewing insects compared to simple benzoates. This is primarily due to its highly specific binding affinity to invertebrate GluCls, a target absent in mammals, ensuring high efficacy at minimal doses 3. Conversely, MB and BB are less potent on a per-microgram basis but offer unique spatial delivery advantages (fumigation) and lower environmental persistence, making them ideal for organic agriculture and post-harvest storage 57.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of benzoate derivatives requires tailored bioassays. The choice of bioassay must align with the compound's physical properties (e.g., volatility vs. systemic action). Every protocol described below is designed as a self-validating system, incorporating strict controls to isolate the variable of toxicity.

Workflow Prep Prepare Serial Dilutions Dip Dip Leaf Discs (10-30s) Prep->Dip Dry Air Dry on Filter Paper Dip->Dry Infest Introduce Target Larvae Dry->Infest Incubate Incubate (48-72h) Infest->Incubate Assess Calculate LC50 (Probit Analysis) Incubate->Assess

Standardized leaf-dip bioassay workflow for evaluating contact and ingestion toxicity.
Protocol A: Leaf-Dip Bioassay for Emamectin Benzoate (Contact & Ingestion)

Rationale & Causality: EB is primarily active via ingestion with secondary contact activity. We utilize the leaf-dip method (adapted from IRAC Method 7) because it creates a uniform residue layer on the natural diet, accurately simulating field-level foliar application [[9]]() 10.

  • Formulation Preparation: Prepare a stock solution of Emamectin Benzoate in distilled water. Generate 5-7 serial dilutions (e.g.,

    
     to 
    
    
    
    ) using a non-ionic surfactant (0.05% Tween-20) to ensure uniform leaf wetting 11.
  • Substrate Treatment: Excise uniform, untreated host plant leaves (e.g., cabbage for P. xylostella). Dip each leaf disc into the respective dilution for 10-20 seconds with gentle agitation [[11]]() 9.

  • Drying: Transfer the treated leaves to a sterile paper towel and allow them to air-dry completely at room temperature. Causality: Incomplete drying can cause fungal contamination or drown early-instar larvae, skewing mortality data 12.

  • Infestation: Place the dried leaf discs into ventilated Petri dishes lined with slightly moistened filter paper (to maintain turgidity). Introduce 10-20 synchronized 2nd or 3rd instar larvae per dish 11.

  • Incubation & Assessment: Incubate at

    
    , 60-70% RH, and a 16:8 (L:D) photoperiod. Assess mortality at 48 and 72 hours. A larva is considered dead if it fails to exhibit coordinated movement when gently probed 13 [[12]](). Calculate 
    
    
    
    using log-dose probit analysis [[10]]().
Protocol B: Fumigation Bioassay for Methyl Benzoate

Rationale & Causality: Because MB is a highly volatile organic compound, traditional leaf-dip assays fail to capture its primary mode of action. We employ a sealed fumigation chamber to isolate vapor-phase toxicity, preventing direct physical contact with the liquid compound [[5]]().

  • Chamber Preparation: Use airtight glass jars (e.g., 1L capacity) as standardized fumigation chambers.

  • Dosing: Apply serial concentrations of MB (e.g., 5 to 50

    
     air) onto a piece of filter paper attached to the underside of the jar lid. Causality: Suspending the compound ensures that mortality is strictly due to vapor inhalation rather than tarsal contact.
    
  • Exposure: Place the target pests (e.g., adult B. tabaci or stored grain pests) inside the jar with a small amount of untreated food substrate. Seal the jar immediately.

  • Evaluation: Record knockdown and mortality at 12, 24, and 48 hours. Vent the jars inside a fume hood before counting to prevent operator exposure to the volatile toxins.

Conclusion

The selection of a benzoate derivative for pest management hinges entirely on the target species and the application environment. Emamectin benzoate remains the gold standard for lepidopteran control due to its unmatched affinity for invertebrate-specific ion channels 3. However, plant-derived simple benzoates like methyl benzoate and benzyl benzoate are emerging as formidable, eco-friendly alternatives for enclosed fumigation and organic agriculture 57. Rigorous, mechanism-appropriate bioassays are essential for accurately profiling these compounds in the drug development pipeline.

References

  • Semantic Scholar. "Emamectin benzoate: a novel Avermectin derivative for control of lepidopterous pests in cotton".[Link]

  • ResearchGate. "(PDF) Emamectin benzoate: A novel avermectin derivative for control of lepidopterous pests". [Link]

  • CN Agrochem. "Comparative Analysis of Emamectin Benzoate and Abamectin for Pest Control Efficacy".[Link]

  • NIH. "Emamectin is a non-selective allosteric activator of nicotinic acetylcholine receptors and GABAA/C receptors". [Link]

  • Research Journal of Agricultural Sciences. "Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide". [Link]

  • Ask-Force. "Comparison of Leaf-Dip and Diet Bioassays for Monitoring Bacillus thuringiensis Resistance in Field Populations of Diamondback Moth".[Link]

  • ResearchGate. "Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations".[Link]

  • Research Square. "Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations". [Link]

  • ResearchGate. "Benzoate Derivatives Toxicity to Musca domestica Results in Severe Muscle Relaxation and Body Distortion". [Link]

  • ResearchGate. "Insecticidal efficacy of three benzoate derivatives against Aphis gossypii and its predator Chrysoperla carnea". [Link]

  • Taylor & Francis Online. "Full article: Plant-based bioactive compounds for grain storage: a comprehensive review". [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-(cyanomethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of methyl 4-(cyanomethoxy)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory. Our objective is to provide a self-validating system of protocols that builds trust and delivers value beyond the product itself.

Executive Summary: Understanding the Core Risks

Methyl 4-(cyanomethoxy)benzoate is a valuable reagent in organic synthesis. However, its chemical structure—containing a cyanomethoxy group and a benzoate ester—necessitates stringent handling and disposal protocols. The primary hazards stem from its toxicity and the potential for the cyanomethoxy group to release highly toxic cyanide species, particularly under improper conditions. This guide outlines the essential procedures for waste segregation, decontamination, and disposal, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Hazard Profile and Rationale for Specialized Disposal

A thorough understanding of the hazards associated with methyl 4-(cyanomethoxy)benzoate is critical to appreciating the necessity of the disposal procedures outlined below. The molecule's risk profile is dominated by the cyanomethoxy moiety.

Key Hazards:

  • Toxicity: Like many related organonitrile compounds, methyl 4-(cyanomethoxy)benzoate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause significant skin and eye irritation.[1]

  • Chemical Reactivity: The most critical, and potentially lethal, hazard is the potential reaction of the cyano-group with acids. Contact with acidic substances can lead to the rapid generation of hydrogen cyanide (HCN), a highly toxic and flammable gas.[2] This is the central reason why cyanide-containing waste streams must be rigorously segregated from all acidic wastes.

  • Environmental Impact: While specific data on its environmental fate is limited, related compounds can be harmful to aquatic life.[3] Improper disposal, such as sewering, is prohibited as it can introduce persistent and toxic compounds into waterways.[4][5]

Hazard Classification Summary
Hazard ClassCategoryHazard StatementSource
Acute Toxicity (Oral)Category 4Harmful if swallowed
Acute Toxicity (Dermal)Category 4Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1]
Aquatic Hazard (Chronic)Category 3Harmful to aquatic life with long-lasting effects[3]

Core Disposal Protocol: A Step-by-Step Operational Plan

This protocol ensures that all waste generated from the use of methyl 4-(cyanomethoxy)benzoate is handled, stored, and disposed of in a manner that mitigates risk.

Step 1: Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the proper disposal pathway is established.

  • Identify Waste Streams: Determine what types of waste will be generated (e.g., solid contaminated labware, liquid solutions).

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where the waste container will be stored. This area must be clearly marked.

  • Required PPE: At a minimum, the following PPE must be worn when handling the chemical or its waste:

    • Nitrile gloves (double-gloving is recommended for extended handling).

    • Splash-proof safety goggles or a face shield.[6]

    • A properly fitting lab coat.

Step 2: Waste Segregation and Collection

This is the most critical phase for preventing accidental chemical reactions.

  • Select the Correct Waste Container: Use a dedicated, chemically-resistant container (e.g., HDPE or glass) with a secure, leak-proof lid. The container must be clearly labeled as "Hazardous Waste: Methyl 4-(cyanomethoxy)benzoate" and include the appropriate hazard pictograms.

  • Segregate Waste Types:

    • Solid Waste: Place all contaminated solid materials (e.g., gloves, weigh paper, pipette tips, absorbent pads) directly into the designated solid waste container.[2]

    • Liquid Waste: Collect all unused solutions or reaction mixtures containing methyl 4-(cyanomethoxy)benzoate in a separate, dedicated liquid waste container.

  • The Cardinal Rule of Segregation: NEVER mix methyl 4-(cyanomethoxy)benzoate waste with acidic waste.[2] Ensure the designated waste container is not in a location where accidental contact with acids is possible.

Step 3: Waste Storage and Accumulation

Proper storage while awaiting pickup is essential for safety.

  • Secure the Container: Always keep the waste container tightly sealed when not actively adding waste.

  • Storage Location: Store the container in your designated SAA, away from direct sunlight, heat sources, and incompatible materials (especially acids).[2] The storage area should be well-ventilated.

  • Secondary Containment: Place the primary waste container within a larger, chemically-resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

Disposal of this chemical waste must be handled by professionals.

  • Contact EH&S: When the container is nearly full or has been in storage for the maximum allowed time per institutional policy, contact your facility's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[2]

  • Licensed Disposal Vendor: Your EH&S department will work with a licensed and approved hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[7][8]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Storage cluster_2 Step 3: Professional Disposal gen Waste Generation (Solid & Liquid) ppe Wear Full PPE (Gloves, Goggles, Coat) gen->ppe seg Segregate into Labeled Cyanide-Only Waste Container ppe->seg store Store Sealed Container in Secondary Containment seg->store saa Place in Designated Satellite Accumulation Area store->saa no_acids CRITICAL: Keep Away From Acids saa->no_acids contact Contact EH&S for Pickup Request saa->contact vendor Licensed Vendor Collects, Transports & Disposes contact->vendor

Caption: Workflow for the safe disposal of methyl 4-(cyanomethoxy)benzoate waste.

Decontamination of Equipment and Work Surfaces

Decontamination prevents cross-contamination and unintentional exposure. All materials used for decontamination must be disposed of as hazardous waste.

Protocol for Glassware and Equipment:
  • Initial Rinse: Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove gross residue. Collect this rinsate as hazardous liquid waste.

  • Chemical Decontamination: Carefully rinse the equipment in a fume hood with a dilute, alkaline bleach solution (a freshly prepared 10% bleach solution adjusted to a pH > 10 with sodium hydroxide).[2][9] This process oxidizes residual cyanide species to the much less toxic cyanate ion. Collect this rinsate as hazardous liquid waste.

  • Final Cleaning: After the decontamination rinse, the equipment can be washed with soap and water and rinsed thoroughly.[9] This final water rinse can typically be discharged to the sanitary sewer, but confirm with your local regulations.

Protocol for Work Surfaces (Fume Hoods, Benches):
  • Wipe the surface with an absorbent pad soaked in a pH 10 buffer solution.

  • Follow with a wipe-down using a pad soaked in a fresh 10% bleach solution.

  • Finally, wipe the surface with a water-dampened towel to remove bleach residue.

  • All used pads and wipes must be disposed of in the solid hazardous waste container.[2]

Emergency Procedures: Spills and Exposures

Rapid and correct response during an emergency is paramount.

Spill Management:
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[1][11] Avoid creating dust.

  • Decontaminate: Clean and decontaminate the spill area as described in Section 4.

Personal Exposure First Aid:
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

  • TCI Chemicals. (2025). Safety Data Sheet: Methyl 4-(Cyanomethyl)benzoate.

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: Methyl benzoate.

  • Hekserij. (2025). Safety Data Sheet: Methyl benzoate.

  • Fisher Scientific. (2011). Safety Data Sheet: Methyl 4-cyanobenzoate.

  • TCI Chemicals. (2025). Safety Data Sheet: Methyl 2-(Cyanomethyl)benzoate.

  • Radboud University. (2024). Work instruction: What to do in case of a chemical incident.

  • Dr. J. Pharmachem Pvt. Ltd. (n.d.). Safety Data Sheet: Methyl benzoate.

  • Sigma-Aldrich. (n.d.). methyl 4-(cyanomethoxy)benzoate.

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate.

  • ChemicalBook. (2025). Methyl 4-methylbenzoate - Safety Data Sheet.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzoic acid, 4-methoxy-, methyl ester.

  • Apollo Scientific. (2022). Safety Data Sheet: Methyl 4-methylbenzoate.

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.

  • Infection Prevention Control. (n.d.). Decontamination of equipment.

  • Grains Research and Development Corporation (GRDC). (n.d.). Decontamination of spraying, mixing and transfer equipment.

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.

  • Rx Destroyer. (2021). OSHA Guidelines for Medical Waste.

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.

  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.

  • ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment.

  • Science.org. (2023). Sources and environmental fate of halomethoxybenzenes.

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.

  • Food Standards Scotland. (n.d.). Decontamination of equipment using chemicals.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.

  • Jornal da USP. (2024). Environmental fate of methomyl pesticide in river water.

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26.

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.

  • U.S. Environmental Protection Agency (EPA). (2021). Hazardous Waste Generator Regulations.

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • ResearchGate. (2024). Chemical, ecotoxicological characteristics, environmental fate, and treatment methods applied to cyanide-containing wastewater.

  • Sigma-Aldrich. (n.d.). Methyl 4-(cyanomethyl)benzoate.

  • California Dental Association. (2019). Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste.

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.

Sources

Personal protective equipment for handling Methyl 4-(cyanomethoxy)benzoate

[1]

CAS Number: 137988-24-0 Chemical Class: Organic Nitrile / Benzoate Ester Risk Level: High (Treat as Potent/Toxic via "Read-Across" Assessment)[1]

Introduction & Hazard Assessment

Methyl 4-(cyanomethoxy)benzoate is a specialized intermediate used in drug development and organic synthesis. While specific toxicological data (LD50) for this exact CAS is limited, structural activity relationship (SAR) analysis dictates that it must be handled with the rigor reserved for hazardous organic nitriles.[1]

The "Silent" Hazard: Metabolic Cyanide Release

Unlike inorganic cyanides (e.g., NaCN) which cause immediate toxicity, organic nitriles (R-CN) often exhibit a delayed toxicological profile .[1]

  • Mechanism: The nitrile moiety can undergo oxidative metabolism (typically via Cytochrome P450 enzymes in the liver), releasing free cyanide ions (CN⁻) hours after exposure.[1]

  • Implication: Absence of immediate symptoms does not imply safety. A worker may feel fine initially, only to experience hypoxia-like symptoms (headache, dizziness, weakness) later.[1]

  • Benzoate Moiety: Esters of benzoic acid are known skin and eye irritants and potential sensitizers.

Operational Directive: Handle this compound as if it were a delayed-release cyanide source and a potent skin sensitizer .

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic nitriles and esters. The ester group can degrade latex, while the nitrile group can permeate thin rubber.[1]

PPE CategoryRequirementTechnical Rationale
Hand Protection (Standard) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner)Nitrile provides good splash resistance.[1] Double gloving creates a "sacrificial" outer layer and allows for immediate removal upon contamination without exposing skin.
Hand Protection (High Risk) Laminate (Silver Shield/4H) under NitrileRequired for spill cleanup or handling concentrated solutions (>1M).[1] Laminates are chemically impervious to esters/nitriles but offer poor dexterity; wearing nitrile over them restores grip.
Respiratory N95/P100 Respirator (Solids) or Half-mask with OV/P100 Cartridges (Solutions)Prevents inhalation of dusts (solid form) or aerosols.[1] If the compound is dissolved in volatile solvents (DCM, THF), organic vapor (OV) protection is mandatory.[1]
Eye/Face Chemical Goggles (Not just safety glasses)Tightly fitting goggles prevent vapor/dust entry. Face shield required if pouring large volumes (>100 mL).
Body Tyvek® Lab Coat or Apron (Sleeve covers recommended)Standard cotton coats absorb liquids and hold them against the skin. Tyvek repels organic spills.

Operational Protocol: Handling & Weighing

Objective: Isolate the operator from the chemical using engineering controls.

Step-by-Step Workflow
  • Preparation:

    • Verify fume hood flow is >100 fpm.

    • Place a disposable absorbent pad (plastic side down) on the work surface.

    • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.

  • Weighing (The Critical Step):

    • Never weigh this compound on an open bench.

    • Bring the balance inside the fume hood.

    • If the balance cannot be moved, use the "Tare-and-Transfer" method:

      • Tare a vial with a cap inside the hood.

      • Add solid to the vial inside the hood.

      • Cap the vial tightly.

      • Transfer the capped vial to the external balance to weigh.

      • Return to hood to adjust mass if necessary.

  • Solubilization:

    • Add solvent slowly. The dissolution of esters can sometimes be slightly exothermic.

    • Keep the vessel closed when not actively adding reagents.

Operational Logic Diagram

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "containment first" approach.

HandlingProtocolStartStart: Receive ChemicalStorageStorage: Refrigerator (2-8°C)Segregated from Acids/OxidizersStart->StorageCheckStateCheck Physical StateStorage->CheckStateSolidSolid / PowderCheckState->SolidLiquidViscous Liquid / OilCheckState->LiquidWeighingSolidWeighing Protocol:Anti-static gun + Closed Vial TransferSolid->WeighingSolidDust RiskWeighingLiquidVolumetric Transfer:Positive Displacement PipetteLiquid->WeighingLiquidSplash RiskReactionReaction Setup:In Fume Hood (Sash < 18 inches)WeighingSolid->ReactionWeighingLiquid->ReactionQuenchQuench/Workup:Treat aqueous waste as HazardousReaction->Quench

Caption: Operational workflow ensuring containment from storage through reaction setup.

Emergency Response: Spill & Exposure

Pre-requisite: A "Cyanide Antidote Kit" (e.g., Hydroxocobalamin) should be accessible in the facility if working with >10g of organic nitriles, subject to local medical direction.[1]

Exposure Response[2]
  • Skin Contact: Wash immediately with soap and water for 15 minutes . Do not use solvent (ethanol/acetone) to wash skin; this increases absorption.

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored (trained personnel only).

  • Ingestion: Do not induce vomiting. Seek immediate medical attention. Mention "Organic Nitrile - Potential Cyanide Metabolite."[2]

Spill Cleanup Decision Tree

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessMinorMinor (< 5g/5mL)Inside HoodAssess->MinorMajorMajor (> 5g)Or Outside HoodAssess->MajorActionMinor1. Double Glove2. Absorb with Pad3. Wipe with 10% Bleach4. Bag as HazWasteMinor->ActionMinorActionMajor1. EVACUATE LAB2. Secure Doors3. Call HazMat TeamMajor->ActionMajor

Caption: Decision logic for spill containment. Note that "Minor" spills outside a hood may require evacuation depending on ventilation.[1]

Disposal Procedures

Regulatory Note: Organic nitriles are often considered "P-listed" or "U-listed" waste equivalents under RCRA (USA) or Hazardous Waste (EU).[1]

  • Segregation: Do not mix with acidic waste streams. Acid + Nitrile/Cyanide source can theoretically generate HCN gas under extreme conditions.

  • Container: Collect in a dedicated "Organic Waste - Toxic" container.

  • Labeling: Label clearly: "Contains Methyl 4-(cyanomethoxy)benzoate. Toxic. Organic Nitrile."[3][4]

  • Decontamination: Empty glassware should be rinsed with acetone, then the rinse collected.[1] The glass can then be soaked in a 5% bleach solution (oxidizes residual nitrile/cyanide) before standard washing.

References

  • PubChem. (n.d.). Methyl 4-(cyanomethoxy)benzoate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2013). Aliphatic Nitriles - Acute Exposure Guideline Levels. National Center for Biotechnology Information. Retrieved from [Link]

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